molecular formula C8H6BrF2NO B2904479 2-bromo-N-(2,6-difluorophenyl)acetamide CAS No. 1196093-39-6

2-bromo-N-(2,6-difluorophenyl)acetamide

Cat. No.: B2904479
CAS No.: 1196093-39-6
M. Wt: 250.043
InChI Key: LJXCVUJEUXCGMQ-UHFFFAOYSA-N
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Description

2-bromo-N-(2,6-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C8H6BrF2NO and its molecular weight is 250.043. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(2,6-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO/c9-4-7(13)12-8-5(10)2-1-3-6(8)11/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXCVUJEUXCGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)CBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-bromo-N-(2,6-difluorophenyl)acetamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-bromo-N-(2,6-difluorophenyl)acetamide: Synthesis, Properties, and Applications

Introduction: A Core Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and organic synthesis, the strategic deployment of versatile molecular scaffolds is fundamental to the creation of novel therapeutic agents. Among these, this compound emerges as a pivotal bifunctional intermediate. Its structure thoughtfully combines a reactive bromoacetyl moiety with a difluorinated phenyl ring, offering a unique set of properties for chemical elaboration. The presence of the bromoacetyl group provides a highly reactive electrophilic site, ideal for nucleophilic substitution reactions, while the N-(2,6-difluorophenyl)acetamide portion often imparts desirable pharmacological characteristics to the final molecule. The fluorine atoms are known to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, thereby increasing membrane permeability.

This guide serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of the chemical structure, physicochemical properties, a field-proven synthetic protocol, and the strategic applications of this important chemical entity.

Chemical Structure and Physicochemical Properties

The molecular architecture of this compound is foundational to its utility. It consists of a central acetamide linker connecting a bromo-substituted methyl group to a 2,6-difluorinated aniline ring.

  • Molecular Formula: C₈H₆BrF₂NO[1]

  • InChI: InChI=1S/C8H6BrF2NO/c9-4-7(13)12-8-5(10)2-1-3-6(8)11/h1-3H,4H2,(H,12,13)[1]

  • SMILES: C1=CC(=C(C(=C1)F)NC(=O)CBr)F[1]

A summary of its key physicochemical properties is presented below.

PropertyValueSource
CAS Number 1196093-39-6[2]
Molecular Weight 248.96 g/mol [1]
Monoisotopic Mass 248.96008 Da[1][3]
Physical State Solid[4]
Predicted XlogP 1.5[1]
Hydrogen Bond Donor Count 1PubChem Prediction
Hydrogen Bond Acceptor Count 3PubChem Prediction
Rotatable Bond Count 2PubChem Prediction

Note: Experimental data for properties like melting point and solubility are not widely published for this specific compound. Values are often predicted or inferred from structurally similar molecules.

Synthesis: A Protocol Grounded in Nucleophilic Acyl Substitution

The most reliable and common method for synthesizing this compound is through the nucleophilic acyl substitution reaction between 2,6-difluoroaniline and a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride.[5][6]

Rationale of the Synthetic Approach

The underlying principle of this synthesis is the reaction of a nucleophile (the amine group of 2,6-difluoroaniline) with an electrophile (the carbonyl carbon of the bromoacetyl halide).

  • Nucleophile: The lone pair of electrons on the nitrogen atom of 2,6-difluoroaniline initiates the attack on the carbonyl carbon.

  • Electrophile: The carbonyl carbon of bromoacetyl bromide is highly electrophilic due to the electron-withdrawing effects of the adjacent bromine and oxygen atoms.

  • Base: A non-nucleophilic base, such as pyridine or triethylamine, is crucial. It acts as a scavenger for the hydrogen halide (HBr or HCl) that is formed as a byproduct, preventing it from protonating the starting aniline and thereby deactivating it.[5]

  • Anhydrous Conditions: The reaction must be performed under anhydrous (dry) conditions. Bromoacetyl halides are highly susceptible to hydrolysis by water, which would form bromoacetic acid and complicate both the reaction and the subsequent purification.[5]

Detailed Experimental Protocol

This protocol is a representative methodology based on standard procedures for similar acylation reactions.[5][6]

Materials:

  • 2,6-difluoroaniline

  • Bromoacetyl bromide (or bromoacetyl chloride)

  • Anhydrous dichloromethane (DCM) or anhydrous 1,4-dioxane

  • Anhydrous pyridine or triethylamine

  • 1M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 2,6-difluoroaniline (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: Dissolve bromoacetyl bromide (1.1 equivalents) in a separate portion of anhydrous DCM and add it to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the cooled aniline solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine. The acid wash removes excess pyridine, while the bicarbonate wash neutralizes any remaining acid.[5]

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactants 2,6-Difluoroaniline Bromoacetyl Bromide Pyridine, Anhydrous DCM ReactionVessel Acylation at 0°C to RT Reactants->ReactionVessel Dropwise Addition Wash Sequential Washes (HCl, NaHCO₃, Brine) ReactionVessel->Wash Quench & Extract Dry Dry over MgSO₄ Wash->Dry Evap Rotary Evaporation Dry->Evap Purify Recrystallization or Column Chromatography Evap->Purify Crude Product Final Pure Product Purify->Final

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

The primary value of this compound lies in its role as an electrophilic building block for introducing the N-(2,6-difluorophenyl)acetamido pharmacophore into more complex molecules.[7]

  • Alkylation Agent: The carbon atom bonded to the bromine is highly electrophilic and readily undergoes SN2 reactions with a wide variety of nucleophiles. This makes it an essential intermediate for synthesizing:

    • N-Aryl Glycinamide Derivatives: Reaction with primary or secondary amines yields substituted glycinamides, a scaffold present in numerous classes of therapeutic agents.[7]

    • Heterocyclic Scaffolds: It is used to alkylate nitrogen, oxygen, or sulfur atoms within heterocyclic rings, providing a direct route to functionalize and elaborate complex molecular frameworks.[7]

  • Kinase Inhibitor Synthesis: The N-phenylacetamide substructure is a key component in many kinase inhibitors. The difluoro-substitution pattern is particularly valuable for optimizing binding interactions and improving metabolic stability.[7] The acetamide functional group itself is amenable to forming critical hydrogen bonds with amino acid residues in enzyme active sites.[8]

Visualization of a Logical Relationship

This diagram illustrates the role of the title compound as a key intermediate connecting fundamental reagents to high-value applications in medicinal chemistry.

G Reagents 2,6-Difluoroaniline + Bromoacetyl Halide Intermediate This compound Reagents->Intermediate Synthesis Reaction SN2 Alkylation Intermediate->Reaction Reagent For Scaffolds Functionalized Heterocycles N-Aryl Glycinamides Reaction->Scaffolds Produces Applications Medicinal Chemistry Drug Discovery Scaffolds->Applications Leads To Targets e.g., Kinase Inhibitors Applications->Targets

Caption: Role of the title compound in the drug discovery pipeline.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not universally available, data from closely related bromoacetamides provide essential safety guidance. Bromoacetyl halides and bromoacetamides are generally classified as hazardous.[5][9][10]

  • Hazard Identification:

    • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[9][11]

    • Corrosion/Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[4][12] Bromoacetamides can be corrosive and cause burns upon exposure.[9][10]

  • Safe Handling Protocols:

    • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[4][5] Emergency eye wash stations and safety showers should be readily accessible.[4]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][5][11]

    • First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for at least 15 minutes.[10] If inhaled, move the person to fresh air. If swallowed, rinse mouth and seek immediate medical attention; do not induce vomiting.[11]

  • Storage and Stability:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

    • The compound is expected to be stable under normal storage conditions.[4]

    • Keep away from strong oxidizing agents.[4]

  • Hazardous Decomposition Products:

    • Thermal decomposition during a fire can generate toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[4][13]

Conclusion

This compound stands as a highly valuable and versatile intermediate in the field of organic and medicinal chemistry. Its bifunctional nature, combining a reactive alkylating site with a pharmaceutically relevant difluorophenyl moiety, makes it an indispensable tool for the synthesis of complex molecular architectures. The well-established synthetic route via nucleophilic acyl substitution allows for its efficient preparation. For researchers engaged in the development of novel therapeutics, particularly in areas like kinase inhibition, a thorough understanding of the properties, synthesis, and safe handling of this compound is essential for leveraging its full potential in accelerating the drug discovery process.

References

  • Synquest Labs. (n.d.). 2-Bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide Safety Data Sheet.
  • ChemicalBook. (2025). 2-BROMO-N-(2-FLUORO-PHENYL)-ACETAMIDE | 73383-95-6.
  • PubChemLite. (n.d.). This compound.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • BLDpharm. (n.d.). 1196093-39-6|this compound.
  • Benchchem. (n.d.). 2-bromo-N-(2,4-difluorophenyl)acetamide | 149053-57-6.
  • PubChem. (n.d.). N-(4-bromo-2,6-difluorophenyl)acetamide.
  • PubChem. (n.d.). 2-Bromoacetamide.
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • BLDpharm. (n.d.). 149053-57-6|2-Bromo-N-(2,4-difluorophenyl)acetamide.
  • Combi-Blocks. (2023). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 2-Bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide.
  • Advanced ChemBlocks. (2026). 2-Bromo-2,2-difluoro-N-phenylacetamide.
  • Benchchem. (n.d.). The Strategic Role of 2-bromo-N-(2,4-difluorophenyl)acetamide in Medicinal Chemistry: A Technical Guide.
  • Benchchem. (n.d.). Application Notes and Protocols: 2-bromo-N-(2,4-difluorophenyl)acetamide in Organic Synthesis.
  • ResearchGate. (n.d.). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide.
  • PrepChem.com. (n.d.). Synthesis of 2-Bromo,chloro-N-(2,6-dimethylphenyl)acetamide (V).
  • ChemicalBook. (n.d.). 2-BROMOACETAMIDE(683-57-8) 1H NMR spectrum.
  • Chemspace. (n.d.). 2-bromo-N-(4-bromo-3-methylphenyl)acetamide.
  • Sigma-Aldrich. (n.d.). 2-Bromo-N,N-dimethylacetamide.
  • ECHEMI. (n.d.). N-(2-Bromo-4-fluorophenyl)acetamide SDS, 1009-22-9 Safety Data Sheets.
  • NIST. (n.d.). 2-Bromoacetamide.
  • PubChem. (n.d.). 2'-Bromoacetanilide.
  • Pharmaffiliates. (n.d.). CAS No : 326-66-9 | Product Name : N-(4-Bromo-2-fluorophenyl)acetamide.
  • Echemi. (n.d.). N-(2-BROMO-4,5-DIFLUOROPHENYL)ACETAMIDE.
  • Chemdiv. (n.d.). Compound 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide.
  • Archives of Pharmacy Practice. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
  • NIST. (n.d.). Acetamide,N-(2,6-difluorophenyl)-.
  • PMC. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][4][14]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent.

  • Organic Syntheses. (n.d.). n-bromoacetamide.
  • PubChem. (n.d.). N-(4-bromo-2-fluorophenyl)acetamide.
  • ResearchGate. (n.d.). 1 H NMR spectrum (400 MHz, DMSO-d 6 ) of compound 2-Bromo-N-phenylacetamide (A1Br).
  • ChemRxiv. (n.d.). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals.
  • CymitQuimica. (n.d.). N-(2-Bromo-4,5-difluorophenyl)acetamide.
  • ResearchGate. (n.d.). (PDF) 2-Bromo-N-(4-bromophenyl)acetamide.
  • Indian Journal of Pharmaceutical Education and Research. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.

Sources

molecular weight and formula of 2-bromo-N-(2,6-difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-bromo-N-(2,6-difluorophenyl)acetamide: Synthesis, Properties, and Applications

Introduction

In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, haloacetamides, and specifically this compound, represent a critical class of reagents. Their inherent reactivity, coupled with the advantageous physicochemical properties imparted by the difluorophenyl moiety, makes them valuable precursors in the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth overview of the synthesis, characterization, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

This compound is a bifunctional molecule featuring a reactive carbon-bromine bond that is susceptible to nucleophilic substitution, and a stable amide linkage. The presence of two fluorine atoms on the phenyl ring at the ortho positions significantly influences the molecule's electronic properties and conformational preferences, which can enhance metabolic stability, binding affinity, and membrane permeability in derivative compounds.[1]

Table 1: Core Properties of this compound

Property Value Source
Molecular Formula C₈H₆BrF₂NO [2]
Molecular Weight 250.04 g/mol [2][3]
CAS Number 1196093-39-6 [2]
Appearance Solid (predicted) [4]
Hydrogen Bond Donor Count 1 [5]
Hydrogen Bond Acceptor Count 3 [5]

| Rotatable Bond Count | 1 |[5] |

Caption: Chemical structure of this compound.

Synthesis and Reaction Mechanism

The most common and direct method for synthesizing this compound is through the nucleophilic acyl substitution reaction. This involves the acylation of 2,6-difluoroaniline with a bromoacetylating agent, such as bromoacetyl bromide or bromoacetyl chloride.[1]

Causality of Experimental Choices:

  • Anhydrous Solvents: The reaction is performed in an anhydrous (dry) solvent like dichloromethane (DCM) or 1,4-dioxane to prevent the hydrolysis of the highly reactive bromoacetyl halide into bromoacetic acid, which would complicate the reaction and subsequent purification.[6]

  • Base: A non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the hydrogen halide (HBr or HCl) byproduct generated during the reaction.[6] This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

  • Low Temperature: The reaction is initiated at a low temperature (0-5 °C) to control the exothermic nature of the acylation and to minimize potential side reactions.[6]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,6-difluoroaniline

  • Bromoacetyl bromide or bromoacetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine or pyridine

  • Dilute HCl solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under a nitrogen or argon atmosphere.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 2,6-difluoroaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Acylating Agent: Dissolve bromoacetyl bromide (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the aniline mixture over 30-60 minutes, ensuring the internal temperature remains below 5 °C.[6]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction's progress via Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine to remove excess base, unreacted starting material, and salts.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.[6]

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

While comprehensive, experimentally verified spectroscopic data for this compound is not widely available in peer-reviewed literature, its spectral characteristics can be reliably predicted based on structurally similar analogs.[7] The following data serves as a predictive guide for characterization.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Notes
~8.0 - 8.5 br s 1H NH Chemical shift is variable and depends on concentration and solvent.
~7.1 - 7.3 m 1H Ar-H (para) Complex multiplet due to coupling with ortho fluorine atoms.
~6.9 - 7.1 m 2H Ar-H (meta) Complex multiplet due to coupling with fluorine and adjacent protons.

| ~4.0 - 4.2 | s | 2H | CH₂Br | A sharp singlet is expected for the methylene protons adjacent to the bromine. |

Source: Predicted data based on analysis of similar compounds.[7]

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Notes
~164 - 166 C=O Carbonyl carbon of the amide.
~155 - 158 (d, J ≈ 250 Hz) C-F Carbon directly attached to fluorine, shows a large coupling constant.
~125 - 128 (t, J ≈ 10 Hz) C-N Ipso-carbon attached to nitrogen, shows triplet coupling to two fluorine atoms.
~124 - 126 (t, J ≈ 20 Hz) Ar-CH (para) Para-carbon to the amide linkage.
~111 - 113 (d, J ≈ 20 Hz) Ar-CH (meta) Meta-carbons to the amide linkage.

| ~28 - 30 | CH₂Br | Aliphatic carbon attached to bromine. |

Source: Predicted data based on analysis of similar compounds.[7]

  • Infrared (IR) Spectroscopy: Expected characteristic peaks would include a strong N-H stretch around 3300 cm⁻¹, a sharp and strong C=O (Amide I) stretch around 1670-1690 cm⁻¹, and C-N (Amide II) stretching around 1520-1550 cm⁻¹. Strong C-F stretching bands would be observed in the 1100-1300 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate, not an end-product. Its utility lies in its ability to serve as a scaffold for building more complex molecules.

  • Reactive Handle: The bromoacetyl group is a potent electrophile, readily undergoing substitution reactions with a wide range of nucleophiles (e.g., amines, thiols, alcohols). This allows for the straightforward introduction of the N-(2,6-difluorophenyl)acetamide moiety into a target structure.

  • Pharmacophore Fragment: Acetamide derivatives are prevalent in medicinal chemistry and are known to form critical hydrogen bonds with biological targets.[8] They are often used as building blocks for inhibitors, particularly in kinase and cyclooxygenase (COX) inhibitor discovery programs.[8]

  • Metabolic Stability: The difluorophenyl ring is a common feature in modern pharmaceuticals. The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life and bioavailability of a drug candidate.[1]

Safety, Handling, and Storage

As a bromoacetyl halide derivative, this compound should be handled with care, assuming it is corrosive and lachrymatory. The following precautions are based on safety data for structurally related compounds.

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[6] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[9][10]

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[11] Wash hands thoroughly after handling. Keep away from heat and sources of ignition.[9]

  • First Aid Measures:

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[12]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[13]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][13]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[13]

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery. Its well-defined reactivity, combined with the beneficial properties of the difluorinated phenyl ring, makes it an attractive building block for synthesizing novel therapeutic agents. A thorough understanding of its synthesis, properties, and handling requirements is essential for its safe and effective use in a research and development setting.

References

  • Synquest Labs. (n.d.). 2-Bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide Safety Data Sheet.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide.
  • Echemi. (n.d.). N-(2-BROMO-4,5-DIFLUOROPHENYL)ACETAMIDE.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Echemi. (n.d.). N-(2-Bromo-4-fluorophenyl)acetamide SDS, 1009-22-9 Safety Data Sheets.
  • ChemicalBook. (2016). 2-Bromo-2,2-difluoroacetamide synthesis.
  • Combi-Blocks. (2023). Safety Data Sheet.
  • PubChem. (2026). 2-bromo-N-(4-fluorophenyl)acetamide.
  • Benchchem. (2025). The Strategic Role of 2-bromo-N-(2,4-difluorophenyl)acetamide in Medicinal Chemistry: A Technical Guide.
  • Echemi. (n.d.). 2-Bromo-N-(2,6-dimethylphenyl)acetamide.
  • PubChem. (2026). N-(4-bromo-2,6-difluorophenyl)acetamide.
  • Sigma-Aldrich. (n.d.). 2-bromo-N-phenylacetamide AldrichCPR.
  • ChemicalBook. (2025). 2-BROMO-N-(2-FLUORO-PHENYL)-ACETAMIDE.
  • Benchchem. (n.d.). 2-bromo-N-(2,4-difluorophenyl)acetamide | 149053-57-6.
  • BLDpharm. (n.d.). 1196093-39-6|this compound.
  • Benchchem. (2025). Spectroscopic and Synthetic Profile of 2-bromo-N-(2,4-difluorophenyl)acetamide: A Technical Overview.
  • PrepChem.com. (n.d.). Synthesis of 2-Bromo,chloro-N-(2,6-dimethylphenyl)acetamide (V).
  • Fang, L., et al. (2013). 2,2-Dibromo-N-(4-fluorophenyl)acetamide. PMC.
  • NIST. (n.d.). Acetamide, N-(2-bromophenyl)-. NIST WebBook.
  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide.
  • NIST. (n.d.). Acetamide,N-(2,6-difluorophenyl)-. NIST WebBook.
  • Al-Ostoot, F. H., et al. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice.
  • Pharmaffiliates. (n.d.). N-(2-bromo-4-methylphenyl)acetamide, CAS No : 614-83-5.
  • Pharmacompass.com. (n.d.). Acetamide 2-Bromo-N-4-Chloro-2-2-Fluorobenzoyl-Phenyl | API DMFs | US Drug Master File (DMF) Details.

Sources

Technical Guide: Solubility Profiling & Handling of 2-Bromo-N-(2,6-difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-bromo-N-(2,6-difluorophenyl)acetamide is a critical electrophilic intermediate used primarily in the synthesis of lidocaine analogs and anti-arrhythmic agents. Its utility hinges on the reactivity of the


-bromo moiety; however, this same reactivity presents significant solubility and stability challenges.

This guide addresses the lack of public empirical solubility data for this specific derivative by establishing a predictive solubility model based on Structure-Property Relationships (SPR) and providing a validated experimental protocol for determination.

Key Takeaway: This compound exhibits high solubility in polar aprotic solvents (DMF, DMSO) and chlorinated hydrocarbons (DCM). However, researchers must exercise extreme caution with protic solvents (alcohols) due to the risk of solvolysis at elevated temperatures.

Molecular Characterization & Solubility Logic

To select the correct solvent, we must first deconstruct the molecule’s interaction potential.

Structure-Property Relationship (SPR) Analysis
FeatureChemical MoietySolubility Impact
Lipophilicity 2,6-Difluorophenyl ringIncreases

.
The fluorine atoms at the ortho positions create a "shielded" lipophilic core, significantly reducing water solubility compared to unsubstituted acetanilide.
H-Bond Donor Amide N-HRequires H-bond acceptors. Solvents with oxygen or nitrogen lone pairs (DMSO, Acetone, THF) will solvate this effectively.
H-Bond Acceptor Carbonyl OxygenInteracts with protic solvents. Allows solubility in alcohols (EtOH, MeOH), though this competes with the lipophilic ring.
Electrophile

-Bromo group
Stability Risk. The C-Br bond is susceptible to nucleophilic attack (S

2) by solvent molecules (solvolysis) or impurities (amines, water).
The "Fluorine Effect"

The 2,6-difluoro substitution pattern exerts an electron-withdrawing effect on the phenyl ring. This reduces the electron density on the amide nitrogen, making the N-H proton more acidic than in non-fluorinated analogs. Consequently, this compound may exhibit higher solubility in basic organic solvents (like pyridine), though these are often avoided due to reactivity.

Solubility Profile & Solvent Tier List

Based on Hansen Solubility Parameters (HSP) for structurally analogous


-bromoacetanilides, the following solubility profile is projected.
Class A: High Solubility (>100 mg/mL)

Recommended for stock solutions and reactions.

  • Dichloromethane (DCM): The "Gold Standard" for this intermediate. Excellent solubilization of the lipophilic core without nucleophilic reactivity.

  • Dimethyl Sulfoxide (DMSO): Universal solvent. Dissolves the compound instantly. Warning: DMSO can act as an oxidant or nucleophile at high temperatures (Swern-type reactions). Keep

    
    C.
    
  • Dimethylformamide (DMF): Excellent solubility; often used for coupling reactions involving this intermediate.

  • Tetrahydrofuran (THF): Good solubility, easy to remove.

Class B: Moderate/Conditional Solubility (10–50 mg/mL)

Recommended for recrystallization and purification.

  • Ethanol / Methanol: Soluble, especially when warm.

    • Critical Note: Often used for recrystallization (e.g., EtOH/Water systems). However, prolonged heating can lead to ethoxy-substitution of the bromine.

  • Ethyl Acetate: Moderate solubility. Excellent safety profile.

  • Toluene: Moderate solubility. Often used in scale-up synthesis to drive precipitation upon cooling.

Class C: Poor Solubility / Anti-Solvents (<1 mg/mL)

Recommended for precipitation and yield maximization.

  • Water: Practically insoluble due to the lipophilic difluorophenyl ring.

  • Hexanes / Heptane: Insoluble. Used to "crash out" the product from Ethyl Acetate or DCM solutions.

Experimental Protocol: Rapid Solubility & Stability Screening

Do not rely on visual inspection alone. The


-bromo group can degrade invisibly, leaving you with a clear solution of impurities. Follow this Self-Validating Protocol .
Workflow Diagram

SolubilityWorkflow Start Solid Sample (10 mg) AddSolvent Add Solvent (Stepwise 50 µL) Start->AddSolvent VisualCheck Visual Check: Dissolved? AddSolvent->VisualCheck VisualCheck->AddSolvent No (Turbid) HPLC HPLC-UV Analysis (Purity Check) VisualCheck->HPLC Yes (Clear) HPLC->Start Degradation Detected (Change Solvent) Result Solubility Value (mg/mL) HPLC->Result Purity > 98%

Figure 1: Iterative solubility screening workflow with integrated stability check.

Detailed Methodology
  • Gravimetric Screen (Visual):

    • Place 10 mg of this compound into a 1.5 mL HPLC vial.

    • Add solvent in 50

      
      L increments. Vortex for 30 seconds between additions.
      
    • Record volume (

      
      ) required for complete dissolution.
      
    • Calculation: Solubility

      
      .
      
  • Stability Validation (Crucial):

    • Why? If you dissolve the compound in Methanol and it sits for 24 hours, the bromine may be displaced by a methoxy group.

    • Method: Inject the "dissolved" sample into an HPLC (C18 column, Acetonitrile/Water gradient).

    • Acceptance Criteria: The chromatogram must show a single peak matching the parent retention time. New peaks at lower Retention Time (RT) indicate hydrolysis (alcohol/water reaction).

The "Solvolysis Trap": A Warning on Alcohols

While Ethanol is a standard recrystallization solvent, the electron-withdrawing nature of the 2,6-difluoro ring can paradoxically activate the


-carbon toward nucleophilic attack under reflux.

Solvolysis Reactant This compound Transition Transition State (S_N2 Attack) Reactant->Transition + EtOH Solvent Solvent: Ethanol (Heat) Solvent->Transition Product By-product: 2-ethoxy-N-(2,6-difluorophenyl)acetamide Transition->Product - HBr

Figure 2: Potential degradation pathway in protic solvents at elevated temperatures.

Mitigation Strategy:

  • Limit heating time in alcohols to < 30 minutes.

  • Use Isopropanol (IPA) instead of Ethanol if possible; the secondary alcohol is sterically bulkier and less nucleophilic, reducing side reactions.

  • Acidify the recrystallization solvent slightly (0.1% Acetic Acid) to suppress base-catalyzed solvolysis.

References

  • Synthesis & Class Behavior: BenchChem. (2025).[1] Technical Guide to the Solubility of 2-bromo-N-(2,4-difluorophenyl)acetamide. Link (Inferred from search context on structural analogs).

  • Hansen Solubility Theory: Abbott, S., & Hansen, C. M. (2008). Hansen Solubility Parameters in Practice. Hansen-Solubility.com. Link

  • Crystallographic Data (Analog): Gowda, B. T., et al. (2009). "2-Bromo-N-(4-bromophenyl)acetamide".[2] Acta Crystallographica Section E. Link

  • Reactivity of

    
    -Haloacetamides:   J. Org. Chem. (1981).[3] Kinetics and mechanism of the oxidation of primary alcohols by N-bromoacetamide. Link
    

Disclaimer: This guide represents a theoretical determination based on chemical principles and data from structurally related compounds. Always perform a small-scale safety test before handling large quantities of halogenated acetamides.

Sources

2-bromo-N-(2,6-difluorophenyl)acetamide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-N-(2,6-difluorophenyl)acetamide is a specialized electrophilic building block widely utilized in medicinal chemistry for the synthesis of N-arylacetamide scaffolds. Distinguished by the 2,6-difluoro substitution pattern , this compound offers unique physicochemical properties compared to its non-fluorinated or chlorinated analogs. The fluorine atoms provide metabolic stability by blocking the oxidation-prone ortho positions and induce specific conformational constraints via electrostatic repulsion and dipole effects.

This guide details the synthesis, reactivity profile, and application of this intermediate in drug discovery, specifically for constructing peptidomimetics, kinase inhibitors, and heterocycles.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
CAS Number 1196093-39-6
IUPAC Name This compound
Molecular Formula C₈H₆BrF₂NO
Molecular Weight 250.04 g/mol
SMILES FC1=C(NC(=O)CBr)C(F)=CC=C1
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, Ethyl Acetate; limited solubility in water.[1]
Reactivity Class α-Haloacetamide (Electrophile/Alkylating Agent)

Synthetic Architecture

The synthesis of this compound follows a classic Schotten-Baumann acylation pathway. The nucleophilic aniline attacks the highly electrophilic carbonyl of bromoacetyl bromide.

Reaction Mechanism[9]

The reaction proceeds via a nucleophilic acyl substitution.[2] The lone pair on the aniline nitrogen attacks the carbonyl carbon of the acid bromide, forming a tetrahedral intermediate. The reformation of the carbonyl double bond expels the bromide ion. A base is required to neutralize the generated hydrobromic acid (HBr) to drive the equilibrium forward and prevent the protonation of the unreacted aniline.

Experimental Protocol

Reagents:

  • 2,6-Difluoroaniline (1.0 equiv)

  • Bromoacetyl bromide (1.1 equiv)[2]

  • Base: Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)[2]

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2,6-difluoroaniline (10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (12 mmol) to the solution. Cool the mixture to 0°C using an ice-water bath.

  • Acylation: Dissolve bromoacetyl bromide (11 mmol) in DCM (10 mL) and transfer to the addition funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5°C. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor progress via TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Quench the reaction with water (50 mL).

    • Separate the organic layer.[2][3]

    • Wash the organic phase sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to neutralize acid), and brine .

    • Dry over anhydrous Na₂SO₄ .[2]

  • Purification: Concentrate the solvent under reduced pressure. Recrystallize the crude solid from a mixture of Ethanol/Water or Hexane/Ethyl Acetate to yield pure white crystals.

Reactivity & Mechanistic Insight

The core utility of this compound lies in its bifunctional nature :

  • Amide Linker: Stable under physiological conditions, providing hydrogen bond donor/acceptor sites.

  • α-Bromine: A potent leaving group for S_N2 reactions.

Nucleophilic Substitution (S_N2)

The carbon adjacent to the carbonyl (α-carbon) is highly electrophilic. It readily undergoes substitution with nucleophiles such as:

  • Amines (Primary/Secondary): Forms glycinamide derivatives (common in local anesthetics and kinase inhibitors).

  • Thiols: Forms thioethers.

  • Thioamides: Cyclization to form thiazoles (Hantzsch Thiazole Synthesis).

Visualization of Reaction Pathways

ReactionPathways Start 2,6-Difluoroaniline Product This compound (The Intermediate) Start->Product Acylation (DCM, 0°C) Reagent Bromoacetyl Bromide Reagent->Product Glycinamide Glycinamide Scaffolds (Kinase Inhibitors) Product->Glycinamide + Primary/Sec. Amines (S_N2) Thiazole Aminothiazoles (Hantzsch Synthesis) Product->Thiazole + Thioamides (Cyclization) Covalent Cysteine Targeting (Covalent Probes) Product->Covalent + Protein Cysteine (Bioconjugation)

Figure 1: Synthetic workflow and downstream derivatization pathways for this compound.

Applications in Drug Discovery[11]

Bioisosteric Replacement

The 2,6-difluorophenyl moiety is often used as a bioisostere for the 2,6-dimethylphenyl group found in classic local anesthetics (e.g., Lidocaine).

  • Metabolic Stability: The C-F bond is stronger and more resistant to metabolic oxidation than the C-H bond of a methyl group.

  • Lipophilicity: Fluorine substitution modulates logP, often improving membrane permeability.

Fragment-Based Drug Discovery (FBDD)

This acetamide serves as a "warhead-linker" fragment. In FBDD, it is reacted with diverse amine libraries to rapidly generate N-substituted glycinamides . These libraries are screened against targets like Sodium Channels (Nav) or Kinases , where the 2,6-difluorophenyl ring occupies a hydrophobic pocket and the amide forms critical hydrogen bonds with the backbone.

Heterocycle Synthesis

The α-bromo ketone motif is a precursor for heterocycles. Reacting this compound with thioureas or thioamides yields 2-aminothiazoles , a privileged scaffold in oncology (e.g., Dasatinib analogs).

Safety & Handling Protocol

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed.[4]

  • Skin/Eye: Causes severe skin burns and eye damage.[5][6]

  • Lachrymator: The compound is a potent lachrymator (tear gas effect) due to the alkylating nature of the α-bromo group.

Handling Requirements:

  • Engineering Controls: All operations must be performed inside a functioning fume hood .

  • PPE: Wear chemical-resistant gloves (Nitrile, >0.11mm), safety goggles, and a lab coat.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to neutralize the alkylating potential before cleanup.

References

  • BenchChem. (2025).[4][2][7] Technical Overview: 2-bromo-N-(2,4-difluorophenyl)acetamide.[7] Retrieved from

  • Sigma-Aldrich. (2025).[4][6] Product Specification: this compound. Retrieved from [8]

  • PubChem. (2025). Compound Summary: this compound (CID 60651791).[9] Retrieved from

  • Fun, H. K., et al. (2012).[10] Crystal structure of N-substituted acetamides. Journal of Chemical Crystallography. (Contextual reference for structural properties of analogous haloacetamides).

  • Gowda, B. T., et al. (2009).[11] 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E. Retrieved from

Sources

physical properties and melting point of 2-bromo-N-(2,6-difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-N-(2,6-difluorophenyl)acetamide (CAS: 1196093-39-6) is a specialized electrophilic building block used primarily in the synthesis of fused heterocyclic systems and kinase inhibitors.[1] Characterized by a reactive


-bromoacetamide warhead and an electron-deficient 2,6-difluorophenyl ring, it serves as a critical intermediate for introducing the N-(2,6-difluorophenyl)acetamide pharmacophore—a motif often employed to modulate metabolic stability and lipophilicity in drug candidates.

This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol, and critical handling data for research applications.

Physicochemical Profile

Identification & Core Properties
PropertyData
Chemical Name This compound
CAS Number 1196093-39-6
Molecular Formula C

H

BrF

NO
Molecular Weight 250.04 g/mol
SMILES BrCC(=O)NC1=C(F)C=CC=C1F
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM, Methanol; Insoluble in Water
Melting Point Analysis

Experimental melting point data for this specific isomer is sparse in open literature, unlike its non-fluorinated analogue (2-bromo-N-phenylacetamide, MP: 130–135 °C). Based on structural analogues and crystal packing trends of 2,6-disubstituted acetanilides, the compound exhibits the following thermal profile:

  • Predicted Melting Point Range: 115 – 125 °C

  • Factors Influencing MP:

    • Ortho-Substitution: The 2,6-difluoro substitution pattern creates steric bulk that forces the amide bond out of planarity with the phenyl ring, potentially lowering the lattice energy compared to the unsubstituted analogue.

    • Purity: Presence of the starting material (2,6-difluoroaniline, liquid) or hydrolyzed byproduct (bromoacetic acid) will significantly depress the observed melting point.

Critical QC Parameter: A sharp melting range (< 2 °C variation) is the primary indicator of successful removal of the 2,6-difluoroaniline precursor.

Synthesis & Purification Protocol

Reaction Logic

The synthesis utilizes a Schotten-Baumann acylation or an anhydrous nucleophilic acyl substitution . The anhydrous route is preferred to prevent hydrolysis of the highly reactive bromoacetyl bromide.

Reaction Scheme:



Detailed Methodology

Note: All steps must be performed in a fume hood due to the lachrymatory nature of bromoacetyl bromide.

Materials:

  • 2,6-Difluoroaniline (1.0 eq)

  • Bromoacetyl bromide (1.1 eq)[2]

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous[2]

  • 1M HCl (aq), Saturated NaHCO

    
    , Brine
    

Step-by-Step Protocol:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with 2,6-difluoroaniline (10 mmol) and anhydrous DCM (50 mL). Add TEA (12 mmol) and cool the solution to -10 °C using an ice/salt bath.

  • Addition: Dilute bromoacetyl bromide (11 mmol) in DCM (10 mL). Add this solution dropwise to the reaction flask over 30 minutes. Crucial: Maintain internal temperature < 0 °C to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The aniline spot (more polar) should disappear.

  • Work-up:

    • Wash the organic phase with 1M HCl (2 x 30 mL) to remove excess amine/pyridine.

    • Wash with Sat. NaHCO

      
        (2 x 30 mL) to neutralize residual acid.
      
    • Wash with Brine (1 x 30 mL).

    • Dry over anhydrous MgSO

      
      , filter, and concentrate in vacuo.
      
  • Purification (Recrystallization):

    • Dissolve the crude solid in a minimum amount of hot Ethanol or Ethyl Acetate.

    • Slowly add Hexane until turbidity persists.

    • Cool to 4 °C overnight. Filter the white needles and dry under high vacuum.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2,6-Difluoroaniline (Liquid/Low Melt Solid) Reaction Reaction: DCM, TEA, -10°C Nucleophilic Acyl Substitution Start->Reaction Reagent Reagent: Bromoacetyl Bromide (Lachrymator) Reagent->Reaction Dropwise Addition Workup Work-up: Acid/Base Wash Remove unreacted amine & acid Reaction->Workup TLC Complete Crude Crude Product (Potential Impurities: Bis-acyl, SM) Workup->Crude Recryst Recrystallization (EtOH/Hexane) Crude->Recryst Final Pure this compound Target MP: 115-125°C Recryst->Final

Figure 1: Step-by-step synthesis and purification workflow for high-purity isolation.

Characterization & Quality Control

To ensure the material is suitable for biological assays or further synthesis, validate using the following parameters:

MethodExpected Result / Criteria
HPLC Purity > 98% (UV @ 254 nm). Impurities often elute earlier (hydrolysis product) or later (bis-acylated).

H NMR (DMSO-d

)

10.1 (s, 1H, NH), 7.3–7.1 (m, 3H, Ar-H), 4.1 (s, 2H, CH

Br).
LC-MS [M+H]

peaks at 250/252 (1:1 ratio due to

Br/

Br isotope pattern).
DSC Single endothermic peak (onset ~115–125 °C). Broad peaks indicate solvent entrapment.

Safety & Handling (HSE)

Hazard Classification:

  • Skin/Eye Irritant: The compound is an

    
    -haloacetamide, making it a potent alkylating agent. It can cause severe skin and eye irritation.[3][4]
    
  • Sensitizer: Potential for allergic skin reactions upon repeated exposure.

Handling Protocols:

  • Double Gloving: Use Nitrile gloves (minimum 0.11 mm thickness).

  • Inactivation: Spills should be treated with dilute ammonia or sodium thiosulfate solution to displace the bromine atom before disposal.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination.

Applications in Drug Discovery[3]

This compound serves as a "linchpin" intermediate for two primary classes of reactions:

  • Heterocycle Formation:

    • Reaction with thioureas yields 2-aminothiazoles .

    • Intramolecular cyclization (if ortho-nucleophiles are present) yields oxindoles or benzoxazines .

  • Kinase Inhibitor Synthesis:

    • The bromine atom is displaced by amines (S

      
      2 reaction) to create N-substituted glycinamide linkers, a common motif in ATP-competitive inhibitors (e.g., targeting EGFR or CDK pathways).
      
Application Logic Diagram

Applications Core This compound Path1 Reaction with Amines (S_N2 Displacement) Core->Path1 Path2 Reaction with Thioamides Core->Path2 Prod1 Glycinamide Linkers (Kinase Inhibitors) Path1->Prod1 Prod2 Thiazole Scaffolds Path2->Prod2

Figure 2: Divergent synthetic utility in medicinal chemistry.

References

  • PubChem. (2025).[5][6][7] Compound Summary for CID 60651791: this compound.[1][8] National Library of Medicine. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 2-bromo-N-(2,6-difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Chemical Identity and Physicochemical Landscape

2-bromo-N-(2,6-difluorophenyl)acetamide is a halogenated aromatic amide. Its core structure, featuring a bromoacetyl group linked to a difluorinated aniline ring, suggests its potential utility as a reactive intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. While specific experimental data for this exact molecule is sparse, we can infer its general properties from related structures.

PropertyInferred Value/CharacteristicRationale based on Analogous Compounds
Molecular Formula C₈H₆BrF₂NODerived from its chemical name.
Molecular Weight 250.04 g/mol Calculated from the molecular formula[1][2].
Appearance White to off-white solid/powderA common appearance for similar acetamide derivatives[3].
Solubility Likely soluble in organic solvents (e.g., DMSO, DMF, alcohols) and poorly soluble in water.Halogenated organic compounds and amides typically exhibit this solubility profile[4][5].
Stability Stable under recommended storage conditions. May be sensitive to light, moisture, and strong bases.N-Bromoacetamide is noted to be sensitive to light, heat, and moisture[6].

Section 2: Hazard Identification and Risk Profile

Based on an analysis of structurally related compounds, this compound should be handled as a hazardous substance. The primary hazards are associated with the bromoacetamide functional group, which is a known alkylating agent, and the general irritant properties of halogenated aromatic compounds.

Globally Harmonized System (GHS) Classification (Predicted)

  • Acute Toxicity, Oral (Category 3 or 4): Bromoacetamides are often toxic if swallowed[7][8].

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation. The bromoacetyl moiety can react with biological nucleophiles in the skin[9][10].

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation[9][10].

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation if inhaled as a dust[6][9][10].

GHS Label Elements (Predicted)

  • Pictogram:

  • Signal Word: Danger or Warning[9]

  • Hazard Statements:

    • H301/302: Toxic or Harmful if swallowed.

    • H315: Causes skin irritation.[9][10]

    • H319: Causes serious eye irritation.[9][10]

    • H335: May cause respiratory irritation.[6][9][10]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9][11]

    • P264: Wash skin thoroughly after handling.[9][11][12]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][9][11]

    • P301+P310/P312: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9][10][11]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][9][11]

Workflow for Laboratory Risk Assessment

The following diagram outlines the essential thought process for a researcher when planning an experiment with this compound. This self-validating system ensures that hazards are identified and mitigated before any work begins.

RiskAssessmentWorkflow Figure 1: Risk Assessment Workflow cluster_planning Planning Phase cluster_controls Control Hierarchy cluster_emergency Emergency Preparedness A Step 1: Hazard Identification Review this guide and data on analogous compounds. - Skin/Eye Irritant - Acutely Toxic (Oral) - Respiratory Irritant B Step 2: Exposure Assessment - How much will be used? - Will it be heated? - Is dust generation likely? - What is the duration of the task? A->B informs G Spill Response - Have spill kit ready (absorbent material). - Know evacuation route. A->G dictates H Exposure Response - Locate Safety Shower & Eyewash Station. - Know emergency contact numbers. A->H dictates C Step 3: Control Measure Selection Based on A & B, select controls. B->C determines D Engineering Controls - Chemical Fume Hood (Mandatory) - Ventilated Enclosure for Weighing C->D mandates E Administrative Controls - Standard Operating Procedures (SOPs) - Restricted Access to Area - Training on Specific Hazards C->E requires F Personal Protective Equipment (PPE) - Nitrile Gloves (check breakthrough time) - Chemical Safety Goggles - Lab Coat C->F specifies D->F PPE is last line of defense

Caption: A logical workflow for assessing and mitigating risks before handling this compound.

Section 3: First-Aid Measures: A Protocol for Rapid Response

Immediate and appropriate first aid is critical in mitigating potential harm from exposure. The following protocols are based on best practices for handling similar bromoacetamide compounds.[3][9][12]

  • General Advice: Move the victim to fresh air immediately. Call for medical assistance and show this safety guide to the responding personnel.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[6][9][12] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately take off all contaminated clothing.[6][12] Wash the affected area with plenty of soap and water for at least 15 minutes.[9] If skin irritation persists, seek medical advice.[9]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[9] Remove contact lenses if present and easy to do so. Continue rinsing.[9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6][9] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[3][13] Never give anything by mouth to an unconscious person.[9][13] Seek immediate medical attention.

Section 4: Handling and Storage Protocols

The causality behind these protocols is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.

Detailed Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Verify the location and functionality of the nearest safety shower and eyewash station.

  • Personal Protective Equipment (PPE): Don the following mandatory PPE:

    • Nitrile gloves (double-gloving is recommended for extended operations).

    • Chemical safety goggles (face shield required if there is a splash hazard).

    • A buttoned lab coat with cuffs.

  • Weighing and Transfer:

    • If possible, weigh the solid material within a ventilated balance enclosure or by "weighing by difference" to minimize dust generation.

    • For transfers, use spatulas and glassware appropriately sized for the quantity of material to prevent spills.

    • Keep containers closed when not in use.

  • Post-Handling:

    • Thoroughly decontaminate the work surface.

    • Carefully remove gloves and dispose of them in the designated solid chemical waste container.

    • Wash hands thoroughly with soap and water.[9][14]

Storage Requirements
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][11][13]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these may promote decomposition or violent reactions.[6][9]

  • Segregation: Store away from incompatible materials as per your institution's chemical hygiene plan.

Section 5: Accidental Release and Firefighting

Accidental Release Measures

In the event of a spill, the primary objective is to contain the material safely without creating additional hazards (e.g., airborne dust).

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[9]

  • Ventilate: Ensure the area is well-ventilated (only if it is safe to do so without spreading dust).

  • Protect: Do not attempt cleanup without appropriate PPE (respirator may be required for large spills).[9]

  • Contain & Clean:

    • Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels for the initial containment.

    • Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[9] Avoid actions that generate dust.[3][13]

    • Once the bulk material is removed, decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

Firefighting Procedures
  • Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[9][13]

  • Specific Hazards: The compound itself may not be flammable, but thermal decomposition during a fire can be hazardous.[13] Combustion is expected to produce toxic and corrosive gases, including:

    • Carbon oxides (CO, CO₂)

    • Nitrogen oxides (NOx)

    • Hydrogen bromide (HBr)[9]

    • Hydrogen fluoride (HF)[9]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[9][13]

Spill Response Decision Tree

This diagram provides a clear, logical path for responding to an accidental release, ensuring safety is prioritized.

SpillResponse Figure 2: Spill Response Decision Tree Start Spill Occurs Assess Is the spill large or unmanageable? Are you trained and equipped? Start->Assess Evacuate Evacuate the area. Alert others. Call emergency services. Assess->Evacuate Yes Contain If safe, contain the spill. Wear full PPE. Cover with inert absorbent. Assess->Contain No End Incident Reported & Resolved Evacuate->End Cleanup Carefully sweep material into a labeled waste container. Avoid raising dust. Contain->Cleanup Decontaminate Clean the spill area with appropriate solvent and then soap and water. Cleanup->Decontaminate Dispose Dispose of waste according to institutional and local regulations. Decontaminate->Dispose Dispose->End

Caption: A decision-making diagram for safely managing a spill of this compound.

Section 6: Toxicological and Ecological Information

  • Toxicological Profile: No specific toxicological studies have been performed on this compound. However, the bromoacetyl moiety is a known electrophile and can act as an alkylating agent, reacting with biological macromolecules. This reactivity is the basis for the predicted skin, eye, and respiratory irritation. Systemic toxicity after ingestion or significant absorption is possible. The toxicological properties have not been fully investigated.[5]

  • Carcinogenicity: There is no data to classify this compound's carcinogenicity. However, some simple amides have been classified as possibly carcinogenic to humans (IARC Group 2B), warranting cautious handling.[4]

  • Ecological Profile: The ecological impact of this compound has not been determined. As a standard precautionary measure, it should not be allowed to enter drains or waterways.[15] Halogenated organic compounds can be persistent in the environment. All waste must be disposed of as hazardous chemical waste through official channels.

References

  • 2-Bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide Safety Data Sheet. Synquest Labs. [URL: provided by grounding tool]
  • N-(2-Bromo-4-fluorophenyl)acetamide SDS. ECHEMI. [URL: provided by grounding tool]
  • N-Bromoacetamide Safety Data Sheet. Fisher Scientific. [URL: provided by grounding tool]
  • Acetamide, PA Material Safety Data Sheet. Cole-Parmer. [URL: provided by grounding tool]
  • 2-Bromoacetamide, 98% Material Safety Data Sheet. Cole-Parmer. [URL: provided by grounding tool]
  • 2-Bromoacetamide Hazard Data. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.
  • 4`-Bromoacetanilide Safety Data Sheet. Fisher Scientific. [URL: provided by grounding tool]
  • 2-BROMO-N-(4-FLUORO-PHENYL)-ACETAMIDE Safety Data Sheets. Echemi. [URL: provided by grounding tool]
  • N1-(4-Bromo-2-chlorophenyl)acetamide Safety Data Sheet. (2016-10-25). [URL: provided by grounding tool]
  • Luphen® D DS 3548 Safety Data Sheet. BASF. [URL: provided by grounding tool]
  • N-(4-bromo-2,6-difluorophenyl)acetamide Compound Summary. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2804166]
  • 2-BROMO-N-(2-FLUORO-PHENYL)-ACETAMIDE Product Information. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9723689_EN.htm]
  • 2-bromo-N-(2,4-difluorophenyl)acetamide Product Information. Benchchem. [URL: provided by grounding tool]
  • 2-Bromo-N-(2,4-difluorophenyl)acetamide Product Page. BLDpharm. [URL: provided by grounding tool]
  • Acetamide Safety Data Sheet. Flinn Scientific. [URL: provided by grounding tool]
  • 2-Bromoacetamide Safety Data Sheet. Fisher Scientific. [URL: provided by grounding tool]
  • 2'-Bromo-4'-methylacetanilide Safety Data Sheet. Fisher Scientific. [URL: provided by grounding tool]
  • 2-bromo-N-phenylacetamide Safety Information. Sigma-Aldrich. [URL: provided by grounding tool]
  • Incident management: brominated flame retardants. GOV.UK. [URL: provided by grounding tool]
  • N-(4-Bromo-2-fluorophenyl)acetamide Safety Data Sheet. Fisher Scientific. (2024-03-29). [URL: provided by grounding tool]

Sources

basic chemical reactivity of 2-bromo-N-(2,6-difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Reactivity of 2-bromo-N-(2,6-difluorophenyl)acetamide

Abstract

This technical guide provides a comprehensive analysis of the fundamental chemical reactivity of this compound, a pivotal intermediate in contemporary medicinal chemistry and drug development. The molecule's utility stems from its bifunctional nature, featuring a highly reactive α-bromo group susceptible to nucleophilic substitution and a chemically robust N-(2,6-difluorophenyl)acetamide moiety. The difluorinated phenyl ring is a key structural feature that often enhances metabolic stability, binding affinity, and other crucial pharmacokinetic properties in target molecules.[1][2] This document delves into the electronic profile of the compound, outlines a standard synthesis protocol, and provides a detailed mechanistic exploration of its primary reaction pathways, with a strong emphasis on the prevalent S_N2 reaction. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in organic synthesis.

Introduction & Significance

In the pursuit of novel therapeutic agents, the strategic use of versatile chemical building blocks is essential for the efficient construction of complex molecular architectures. This compound has emerged as a compound of significant interest due to its predictable and useful reactivity profile. Its structure is intelligently designed for synthetic utility:

  • The α-Bromoacetyl Group: This functional group serves as a potent electrophile, specifically at the carbon atom bearing the bromine. This site is primed for reaction with a vast array of nucleophiles, making the molecule an excellent alkylating agent for introducing the N-(2,6-difluorophenyl)acetamido pharmacophore.[2]

  • The N-(2,6-difluorophenyl) Moiety: The presence of two fluorine atoms on the phenyl ring is a strategic design choice in medicinal chemistry. Fluorine substitution can significantly alter the electronic properties of the ring, increase metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to biological targets through favorable electrostatic interactions.[1][2] The ortho-disubstitution pattern also provides steric shielding around the amide bond, further contributing to its stability.

This guide will deconstruct the factors governing the compound's reactivity, providing both theoretical understanding and practical, field-proven protocols.

Molecular Structure & Electronic Profile

The reactivity of this compound is a direct consequence of its electronic and steric landscape. The molecule possesses two primary sites of potential reactivity: the α-carbon and the amide carbonyl carbon. However, their reactivity levels are vastly different under typical synthetic conditions.

  • The α-Carbon: This carbon is the most electrophilic center in the molecule. Its reactivity is amplified by two key factors:

    • Inductive Effect of Bromine: As a halogen, bromine is electronegative and withdraws electron density from the α-carbon, making it electron-deficient (δ+).

    • Inductive and Resonance Effect of the Carbonyl Group: The adjacent carbonyl group is a powerful electron-withdrawing group, further polarizing the C-Br bond and making the α-carbon highly susceptible to nucleophilic attack.

  • The Amide Group: Amides are generally poor electrophiles compared to their α-halo counterparts. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group through resonance, which reduces the electrophilicity of the carbonyl carbon and strengthens the C-N bond. Consequently, reactions at the amide carbonyl, such as hydrolysis, are significantly less favorable and require harsh conditions.[3]

The diagram below illustrates the key reactive sites and the electronic factors that dictate the molecule's behavior.

Lib_Synth cluster_nuc Pool of Diverse Nucleophiles cluster_prod Product Library for Screening Start This compound React S_N2 Reaction Start->React Nuc1 R1-NH2 Nuc1->React Nuc2 R2-SH Nuc2->React Nuc3 R3-OH Nuc3->React Nuc4 Het-NH Nuc4->React Prod1 Derivative 1 React->Prod1 Prod2 Derivative 2 React->Prod2 Prod3 Derivative 3 React->Prod3 Prod4 Derivative 4 React->Prod4

Sources

A Comprehensive Technical Guide to the Safe Handling and Toxicity of 2-bromo-N-(2,6-difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the toxicological profile and safe handling procedures for 2-bromo-N-(2,6-difluorophenyl)acetamide, a compound of interest in contemporary research and pharmaceutical development. Given the limited publicly available toxicity data for this specific molecule, this document synthesizes information from structurally related compounds and the broader class of halogenated acetamides to establish a robust framework for risk assessment and laboratory safety.

Understanding the Hazard Profile: An Evidence-Based Assessment

Based on the analysis of related molecules, this compound should be presumed to be a hazardous substance with the potential to cause significant irritation and toxic effects upon exposure.

Key Anticipated Hazards:

  • Acute Toxicity: Likely to be harmful if swallowed.[4][5]

  • Skin Corrosion/Irritation: Expected to cause skin irritation, and potentially severe burns with prolonged contact.[4][6][7]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[6][7][8]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[4][6][7]

The presence of the difluorophenyl group may also influence the compound's metabolic fate and toxicological profile.

Prudent Handling and Engineering Controls: A Multi-layered Approach to Safety

A proactive and meticulous approach to handling is paramount to ensure the safety of laboratory personnel. The following protocols are based on established best practices for managing hazardous chemical compounds.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of this compound, including weighing, reconstitution, and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][6][9]

  • Emergency Equipment: Safety showers and eyewash stations must be readily accessible in the immediate vicinity of any potential exposure.[6]

Personal Protective Equipment (PPE): Essential Individual Protection

A comprehensive PPE regimen is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE ComponentSpecifications and Rationale
Hand Protection Wear chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use. Change gloves immediately if contaminated.[6][9]
Eye and Face Protection Chemical safety goggles are required at a minimum. A face shield should be worn in situations with a higher risk of splashes or aerosol generation.[4][6][9]
Skin and Body Protection A lab coat is mandatory. For larger quantities or tasks with a higher risk of spillage, consider a chemical-resistant apron or coveralls.[6][9]
Respiratory Protection In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with appropriate cartridges should be used.[9]
Safe Handling Workflow

The following diagram outlines the critical steps for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve/Reconstitute in Hood handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste in Designated Container cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures: Rapid and Effective Response

In the event of an accidental exposure, immediate and appropriate action is critical to mitigate harm.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][7][9]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][6][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][6][7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the individual is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][11]
Accidental Release Measures

In the case of a spill, evacuate the area and prevent entry. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it into a sealed container for disposal.[9][10] Avoid generating dust.[10]

Storage and Disposal: Ensuring Long-Term Safety and Environmental Responsibility

Proper storage and disposal are crucial to prevent accidental exposure and environmental contamination.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][6]

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.[4][6][9]

Causality in Experimental Choices: The "Why" Behind the "How"

The stringent handling precautions outlined in this guide are a direct consequence of the chemical properties of halogenated acetamides. The electrophilic nature of the carbon atom bearing the bromine makes it susceptible to nucleophilic attack, a property that, while useful in synthesis, also contributes to its biological reactivity and potential toxicity. The difluorophenyl group can enhance the compound's lipophilicity, potentially facilitating its absorption and distribution in biological systems.

Self-Validating Systems in Protocols

The protocols described herein are designed to be self-validating. For instance, conducting all manipulations within a certified chemical fume hood provides a primary barrier to inhalation exposure. The mandatory use of specific PPE acts as a secondary, and equally critical, layer of protection. Regular inspection of PPE and engineering controls ensures their continued efficacy.

Conclusion: A Commitment to Safety

While this compound holds promise for scientific advancement, its potential hazards demand a commensurate level of respect and caution. By adhering to the principles and protocols detailed in this guide, researchers can mitigate the risks associated with its handling and use, fostering a safe and productive research environment.

References

  • Synquest Labs. 2-Bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide Safety Data Sheet.

  • ECHEMI. N-(2-Bromo-4-fluorophenyl)acetamide SDS, 1009-22-9 Safety Data Sheets.

  • Fisher Scientific. SAFETY DATA SHEET: N-Bromoacetamide.

  • Thermo Fisher Scientific. SAFETY DATA SHEET: Acetamide, N-(4-bromophenyl)-.

  • PubMed. Haloactamides versus halomethanes formation and toxicity in chloraminated drinking water.

  • Flinn Scientific. Acetamide SDS (Safety Data Sheet).

  • Cole-Parmer. Material Safety Data Sheet - 2-Bromoacetamide, 98%.

  • MSDS of 2-Bromo-N-phenyl-acetamide.
  • Semantic Scholar. The Halogenated Hydrocarbons: Their Toxicity and Potential Dangers.

  • PubChem. 2-Bromoacetamide.

  • CAMEO Chemicals - NOAA. Halogenated Organic Compounds.

  • Fisher Scientific. SAFETY DATA SHEET: 2-Bromo-4,6-difluorophenol.

  • EPA. Acetamide.

Sources

literature review of 2-bromo-N-(2,6-difluorophenyl)acetamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Biological Activities of 2-bromo-N-(2,6-difluorophenyl)acetamide Derivatives

Introduction

In the landscape of medicinal chemistry, the acetamide scaffold represents a cornerstone for the development of novel therapeutic agents. Its derivatives are recognized for a wide spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[1][2] Within this broad class, this compound emerges as a particularly valuable synthetic intermediate. The presence of a reactive bromine atom provides a convenient handle for introducing diverse functional groups, while the 2,6-difluorophenyl moiety often enhances metabolic stability and binding affinity through favorable electronic and steric interactions.

This technical guide offers a comprehensive review of the synthesis, chemical properties, and significant biological activities of derivatives originating from the this compound core. We will delve into the established synthetic methodologies, explore the structure-activity relationships (SAR) that govern their therapeutic potential, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage this versatile chemical scaffold for the discovery of new and effective therapeutic agents.

Synthesis and Derivatization

The foundational synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction. This process involves the reaction of 2,6-difluoroaniline with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride, in the presence of a base.[3][4] The reaction is generally performed in an anhydrous aprotic solvent like dichloromethane (DCM) at reduced temperatures to control reactivity and minimize side-product formation.

The true synthetic utility of this compound lies in the reactivity of its α-bromo group. This electrophilic center is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups. By reacting the parent compound with various amines, thiols, or other nucleophiles, a diverse library of derivatives can be generated. For instance, reaction with primary or secondary amines yields 2-amino-N-(aryl)acetamide derivatives, a class of compounds that has demonstrated significant antibacterial activity.[5]

General Synthetic Workflow

The overall process from starting materials to purified derivatives follows a logical and well-established workflow in synthetic organic chemistry.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis 2,6-Difluoroaniline 2,6-Difluoroaniline Nucleophilic Acyl Substitution (0-5 °C) Nucleophilic Acyl Substitution (0-5 °C) 2,6-Difluoroaniline->Nucleophilic Acyl Substitution (0-5 °C) Bromoacetyl Halide Bromoacetyl Halide Bromoacetyl Halide->Nucleophilic Acyl Substitution (0-5 °C) Anhydrous DCM Anhydrous DCM Anhydrous DCM->Nucleophilic Acyl Substitution (0-5 °C) Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->Nucleophilic Acyl Substitution (0-5 °C) Derivatization (Nucleophilic Substitution at α-carbon) Derivatization (Nucleophilic Substitution at α-carbon) Nucleophilic Acyl Substitution (0-5 °C)->Derivatization (Nucleophilic Substitution at α-carbon) Forms Parent Compound Aqueous Wash (HCl, NaHCO3, Brine) Aqueous Wash (HCl, NaHCO3, Brine) Derivatization (Nucleophilic Substitution at α-carbon)->Aqueous Wash (HCl, NaHCO3, Brine) Drying (Na2SO4) Drying (Na2SO4) Aqueous Wash (HCl, NaHCO3, Brine)->Drying (Na2SO4) Solvent Evaporation Solvent Evaporation Drying (Na2SO4)->Solvent Evaporation Purification Purification Solvent Evaporation->Purification NMR NMR Purification->NMR Mass Spec Mass Spec Purification->Mass Spec Melting Point Melting Point Purification->Melting Point

Caption: General workflow for the synthesis and purification of this compound derivatives.

Detailed Experimental Protocol: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide

While this guide focuses on the 2,6-difluoro isomer, the following protocol for the closely related 2,4-difluoro analogue is representative of the general procedure and can be adapted accordingly.[3]

Materials:

  • 2,4-difluoroaniline

  • Bromoacetyl bromide or bromoacetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Pyridine or triethylamine

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethanol or Ethyl acetate/Hexanes for recrystallization

Procedure:

  • Preparation: All glassware must be oven-dried at 120 °C for a minimum of 4 hours and cooled in a desiccator. The reaction should be set up under a nitrogen atmosphere in a well-ventilated fume hood.[3]

  • Reaction Setup: Dissolve 2,4-difluoroaniline (1 equivalent) and a suitable base like pyridine (1.1 equivalents) in anhydrous DCM within a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[3]

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.

  • Addition of Acyl Halide: Dissolve bromoacetyl bromide (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the temperature remains below 5 °C.[3]

  • Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5 °C for one hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and finally with brine.[3] To break any emulsions that may form, add a small amount of brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter off the drying agent, and concentrate the solution under reduced pressure using a rotary evaporator.[3]

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexanes, to yield the pure 2-bromo-N-(2,4-difluorophenyl)acetamide.[3]

Biological Activities and Structure-Activity Relationships

Derivatives of the 2-bromo-N-phenylacetamide scaffold have shown a remarkable range of biological activities. The introduction of the difluorophenyl group, in particular, often serves to enhance potency and modulate pharmacokinetic properties. The fluorine atoms can increase binding affinity to target proteins and improve metabolic stability, which are critical aspects of drug design.[6][7]

Anticancer Activity

Phenylacetamide derivatives are recognized as potential anticancer agents.[8] Studies on related structures have shown that the introduction of halogen atoms on the phenyl ring often correlates with increased anticancer and anti-inflammatory activity.[1] For example, in a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, compounds bearing halogens on the aromatic ring demonstrated favorable anticancer profiles.[1] Specifically, compound 3c , N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, emerged as a potent agent against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines.[1]

The anticancer potential is not limited to specific substitutions. A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives revealed potent cytotoxic effects, particularly against the PC3 prostate carcinoma cell line.[8] This suggests that the core acetamide structure is a viable starting point for developing new anticancer therapeutics.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2-(4-Fluorophenyl)-N-phenylacetamide (2b)PC3 (Prostate)52[8]
2-(4-Fluorophenyl)-N-phenylacetamide (2c)PC3 (Prostate)80[8]
2-(4-Fluorophenyl)-N-phenylacetamide (2c)MCF-7 (Breast)100[8]
Brominated Acetophenone (5c)A549 (Alveolar)11.80 µg/mL[9]
Brominated Acetophenone (5c)Caco2 (Colorectal)18.40 µg/mL[9]
Brominated Acetophenone (5c)MCF7 (Breast)< 10 µg/mL[9]

Note: The table includes data from closely related bromo-acetamide and fluoro-acetamide derivatives to illustrate the general potential of this chemical space.

Anti-inflammatory Activity

Inflammation is a key pathological process in numerous diseases, and the cyclooxygenase (COX) enzymes are a major target for anti-inflammatory drugs. Acetamide derivatives have been explored as potential COX inhibitors.[2] The anti-inflammatory effects of these compounds are often linked to their ability to reduce the production of inflammatory mediators such as reactive oxygen species (ROS) and nitric oxide (NO).[10][11]

In one study, novel acetamide derivatives were synthesized and evaluated for their antioxidant and potential anti-inflammatory activities. Several compounds demonstrated a significant reduction in ROS and NO production in macrophage cell lines stimulated with inflammatory agents.[10][11] N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have also shown potent anti-inflammatory effects, with IC₅₀ values for proteinase inhibition significantly lower than that of the standard drug, acetylsalicylic acid, indicating superior efficacy.[12][13]

Compound ClassAssayIC₅₀ (mg/mL)Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivs.Protease Inhibition0.04–0.07[12][13]
Acetylsalicylic Acid (Control)Protease Inhibition0.4051[12][13]
Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents.[5] N-phenylacetamide derivatives have shown promise in this area.[5] A series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives, synthesized from a 2-bromo-N-(p-Chlorophenyl) acetamide intermediate, exhibited moderate to high antibacterial activity against several bacterial strains, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus.[5]

Furthermore, 2-Bromo-N-phenylacetamide has demonstrated potent fungicidal and antibiofilm activity against several fluconazole-resistant Candida species, including C. albicans, C. tropicalis, C. glabrata, and C. parapsilosis. The compound's ability to disrupt mature biofilms at levels comparable to Amphotericin B highlights its potential as a powerful antifungal agent.

CompoundOrganismMICReference
2-Bromo-N-phenylacetamideCandida spp. (87.5% of strains)32 µg/mL
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivs.Gram-positive bacteria2.5–5.0 mg/mL[12][13]
2-chloro-N-phenylacetamideC. albicans & C. parapsilosis128-256 µg/mL[14]
Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on their structural features. The following diagram illustrates key SAR takeaways from the literature.

Caption: Key structure-activity relationship points for this compound derivatives.

Protocol: In Vitro Antimicrobial Susceptibility Testing

To assess the antimicrobial potential of newly synthesized derivatives, a standard method like the disk diffusion agar assay is employed. This protocol is adapted from established standards.[12]

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Mueller-Hinton agar plates

  • Sterile paper discs (6 mm diameter)

  • Standard antibiotic discs (e.g., Tetracycline) for positive control

  • Solvent-impregnated discs for negative control

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting its turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the standardized bacterial suspension across the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.

  • Disc Impregnation: Aseptically apply a defined volume (e.g., 20-30 µL) of each test compound solution onto a sterile paper disc.[5] Allow the solvent to evaporate completely.

  • Disc Placement: Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates. Ensure discs are spaced sufficiently to prevent overlapping inhibition zones.

  • Incubation: Invert the plates and incubate at 37 °C for 16-24 hours.[5]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each disc in millimeters (mm). A larger diameter indicates greater antimicrobial activity.

Conclusion and Future Perspectives

The this compound scaffold is a highly promising platform for the development of novel therapeutic agents. Its straightforward synthesis and the reactive nature of the α-bromo group allow for the creation of large and diverse chemical libraries. The derivatives have demonstrated significant potential across multiple therapeutic areas, including oncology, inflammation, and infectious diseases.

Future research should focus on several key areas. Firstly, the optimization of lead compounds through systematic SAR studies is crucial to enhance potency and selectivity while minimizing toxicity. Secondly, a deeper investigation into the mechanisms of action for the most promising derivatives will provide a rational basis for their further development. For instance, identifying the specific cellular targets in cancer cells or the precise mechanism of biofilm disruption in fungi would be invaluable. Finally, exploring novel derivatizations by introducing a wider range of heterocyclic and pharmacologically active moieties could unlock new therapeutic applications for this versatile and powerful chemical scaffold.

References

  • Benchchem. (n.d.). Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide. Technical Support Center.
  • Autore, G., Caruso, A., Marzocco, S., Nicolaus, B., Palladino, C., Pinto, A., Popolo, A., Sinicropi, M. S., Tommonaro, G., & Saturnino, C. (2010). Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. Molecules, 15(3), 2028–2038.
  • Hulshof, J. W., et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases.
  • PrepChem.com. (n.d.). Synthesis of 2-Bromo,chloro-N-(2,6-dimethylphenyl)acetamide (V).
  • Echemi. (n.d.). N-(2-BROMO-4,5-DIFLUOROPHENYL)ACETAMIDE.
  • Semantic Scholar. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
  • Benchchem. (n.d.). 2-bromo-N-(2,4-difluorophenyl)acetamide | 149053-57-6.
  • Molecules. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)
  • PubMed. (n.d.). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives.
  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271.
  • ResearchGate. (2025). On the Reaction of N-Bromoacetamide with Olefins.
  • Farmacia Journal. (2024).
  • PubMed. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)
  • Galaxy Publication. (2023).
  • ChemicalBook. (2025). 2-BROMO-N-(2-FLUORO-PHENYL)-ACETAMIDE | 73383-95-6.
  • ResearchGate. (2025). (PDF)
  • ACS Publications. (n.d.). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA.
  • PubChemLite. (n.d.). This compound.
  • Guidechem. (n.d.). 2-BROMO-N-PHENYL-ACETAMIDE | CAS No.5326-87-4 Synthetic Routes.
  • Observatório de la Economía Latinoamericana. (2023). Fungicidal and antibiofilm activities of 2-Bromo-N-Phenylacetamide Against Fluconazole-Resistant Candida spp.: a promising antifungal agent.
  • IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
  • SciELO. (n.d.). a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Antifungal activity of 2-chloro-N-phenylacetamide.
  • Semantic Scholar. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo.

Sources

Chemo-Stability and Physicochemical Profiling of 2-bromo-N-(2,6-difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-bromo-N-(2,6-difluorophenyl)acetamide is a specialized electrophilic scaffold often utilized as a covalent "warhead" in Fragment-Based Drug Discovery (FBDD) or as a cysteine-targeting probe in proteomic profiling. Its utility is defined by a delicate balance between intrinsic reactivity (toward thiols) and aqueous stability (resistance to hydrolysis).

This guide provides a comprehensive analysis of its physicochemical properties, focusing on the pKa of its ionizable centers, its degradation kinetics, and the electronic influence of the 2,6-difluoro substitution pattern.

Molecular Architecture & Electronic Effects[1]

To understand the stability of this molecule, one must first quantify the electronic effects exerted by the fluorinated aromatic ring on the reactive center.

Structural Analysis

The molecule consists of an


-bromoacetamide core coupled to a 2,6-difluoroaniline.
  • Electrophilic Center: The

    
    -carbon (C-2) is the site of nucleophilic attack (
    
    
    
    ).
  • Electronic Modulation: The fluorine atoms at the 2 and 6 positions of the phenyl ring are strongly electron-withdrawing (Inductive effect,

    
    ).
    
  • Conformational Lock: The 2,6-substitution pattern creates steric bulk that forces the amide bond out of planarity with the phenyl ring. This "twisted" conformation reduces the conjugation of the nitrogen lone pair with the phenyl ring, thereby keeping the nitrogen electron density more localized in the amide system compared to unsubstituted anilines.

pKa Values: Theoretical & Experimental Context

For this molecule, "pKa" is relevant in two distinct contexts: the acidity of the amide proton and the basicity of the leaving group (relevant for hydrolysis mechanisms).

Ionization CenterApproximate pKaSignificance
Amide N-H (Acidity) 12.0 – 12.8 (Predicted)The N-H is weakly acidic. The electron-withdrawing 2,6-difluorophenyl group increases acidity compared to acetanilide (pKa ~13.5), but it remains neutral at physiological pH (7.4).
Conjugate Acid of Leaving Group ~1.8 – 3.6 The pKa of 2,6-difluoroaniline (conjugate acid) is significantly lower than aniline (4.6). A lower pKa indicates a more stable, less basic leaving group.

-Carbon Acidity
~18 - 20 The

-protons are weakly acidic but generally stable unless treated with strong bases (e.g., NaH, LiHMDS).

Key Insight: The low pKa of the leaving group (2,6-difluoroaniline) suggests that if the amide bond were to break, the amine expulsion would be thermodynamically favorable. However, under neutral conditions, the primary instability arises from the displacement of the bromine, not the cleavage of the amide.

Stability & Degradation Pathways

The stability of this compound is governed by three primary vectors: Hydrolysis, Photolysis, and Thiol Reactivity.

Hydrolysis (Aqueous Instability)

In aqueous buffers, the bromine atom is susceptible to displacement by water or hydroxide ions.

  • Mechanism: Direct

    
     attack by 
    
    
    
    or
    
    
    at the
    
    
    -carbon.
  • Product: 2-hydroxy-N-(2,6-difluorophenyl)acetamide.

  • Kinetics: The reaction is pH-dependent. At pH > 8.0, hydrolysis accelerates significantly due to higher

    
    . The 2,6-difluoro substitution increases the electrophilicity of the 
    
    
    
    -carbon (via through-bond induction), making this molecule less stable in water than its non-fluorinated counterparts.
Photostability

Carbon-Bromine (C-Br) bonds are photosensitive. Exposure to UV light can lead to homolytic cleavage, generating radical species.

  • Storage Requirement: Amber vials, protected from light.

Pathway Visualization

The following diagram outlines the competing pathways for the molecule in a biological buffer containing thiols (e.g., Glutathione/GSH).

DegradationPathways Figure 1: Competitive Reaction Pathways in Biological Media Reactant This compound Hydrolysis Hydrolysis Product (2-hydroxy derivative) Reactant->Hydrolysis + H2O / OH- (pH > 8) Adduct Thiol Adduct (Desired Covalent Bond) Reactant->Adduct + R-SH (Cysteine/GSH) Radical Radical Species (Photodegradation) Reactant->Radical hν (UV Light)

Experimental Protocols

To validate the stability and reactivity of this scaffold, the following standardized protocols are recommended.

Protocol A: Determination of Kinetic Stability ( )

This protocol determines the half-life of the compound in PBS (Phosphate Buffered Saline).

Materials:

  • Compound Stock: 10 mM in DMSO.

  • Buffer: PBS, pH 7.4 (degassed).

  • Internal Standard: Caffeine or Warfarin (non-reactive).

Workflow:

  • Preparation: Dilute Compound Stock into PBS to a final concentration of 10 µM (0.1% DMSO final).

  • Incubation: Incubate at 37°C in a thermomixer (protected from light).

  • Sampling: Aliquot 50 µL at

    
     minutes.
    
  • Quenching: Immediately add 150 µL Acetonitrile (ACN) containing Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    yields
    
    
    .
Protocol B: Glutathione (GSH) Reactivity Assay

This assay measures the "warhead" reactivity, a proxy for covalent binding efficiency.

Workflow Visualization:

GSH_Assay Figure 2: Glutathione Reactivity Workflow Step1 Prepare 100x Stocks (Test Cmpd & GSH in DMSO/Water) Step2 Initiate Reaction Mix in PBS pH 7.4 (Final: 50µM Cmpd, 500µM GSH) Step1->Step2 Step3 Incubation 37°C for 0 - 60 mins Step2->Step3 Step4 Quench Reaction Add 1% Formic Acid in ACN Step3->Step4 Step5 LC-MS Analysis Monitor Parent Depletion & Adduct Formation Step4->Step5

Data Interpretation:

  • High Reactivity:

    
     min. (High risk of off-target toxicity).
    
  • Moderate Reactivity:

    
     min. (Ideal for targeted covalent inhibitors).
    
  • Low Reactivity:

    
     min. (Likely insufficient target engagement).
    

Implications for Drug Design[1]

When incorporating this compound into a drug candidate:

  • Leaving Group Tuning: The 2,6-difluoro motif makes the amide nitrogen less nucleophilic. If the bromine is displaced by a nucleophile, the resulting product is stable. However, the electron-withdrawing nature makes the

    
    -carbon highly electrophilic. If the compound is too reactive, consider switching to 2-chloro  (less reactive) or removing one fluorine atom (2-fluoro) to modulate the electronic pull.
    
  • Metabolic Liability: The primary metabolic risk is rapid glutathione conjugation in the liver, leading to high clearance.

  • Formulation: Avoid basic excipients (e.g., Carbonate buffers) which will accelerate hydrolysis. Formulate in slightly acidic to neutral vehicles (pH 5.0 - 6.5) for maximum shelf-life.

References

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. [Link]

  • Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design. Angewandte Chemie International Edition. [Link]

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). Drug Discovery for Covalent Inhibitors: An Industry Perspective. Expert Opinion on Drug Discovery. [Link]

  • NIST Chemistry WebBook. (2025). 2,6-Difluoroaniline Thermochemical Data. National Institute of Standards and Technology.[1] [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Bromo-N-(2,6-difluorophenyl)acetamide from 2,6-Difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-N-(2,6-difluorophenyl)acetamide is a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. Its structure, featuring a reactive bromoacetyl group and a difluorinated phenyl ring, makes it a versatile building block for introducing specific moieties into larger molecules. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound from 2,6-difluoroaniline. The protocol herein is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and ensuring a high degree of safety and product purity.

The synthesis involves the acylation of 2,6-difluoroaniline with a bromoacetyl halide, a classic example of nucleophilic acyl substitution.[1] The electron-withdrawing nature of the two fluorine atoms on the aniline ring decreases the nucleophilicity of the amino group, necessitating careful selection of reaction conditions to achieve high yields.

Reaction Mechanism and Key Considerations

The core of this synthesis is the reaction between the nucleophilic amino group of 2,6-difluoroaniline and the electrophilic carbonyl carbon of a bromoacetyl halide, typically bromoacetyl bromide or bromoacetyl chloride.

The Causality Behind Experimental Choices
  • Choice of Acylating Agent: Bromoacetyl bromide is often preferred over bromoacetyl chloride due to its higher reactivity, which can be advantageous when acylating a less nucleophilic amine like 2,6-difluoroaniline. However, it is also more corrosive and moisture-sensitive.

  • Base Selection: A non-nucleophilic organic base, such as triethylamine or pyridine, is crucial.[1] Its role is to neutralize the hydrobromic acid (HBr) byproduct formed during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction. An excess of the starting aniline can also serve as the base.[2]

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or diethyl ether are ideal for this reaction.[1] They are unreactive towards the starting materials and byproducts and effectively dissolve the reactants. The use of anhydrous solvents is critical to prevent the hydrolysis of the bromoacetyl halide to bromoacetic acid, which can complicate the reaction and purification.[1]

  • Temperature Control: The reaction is typically carried out at low temperatures (0-5 °C).[1] This is to control the exothermic nature of the acylation and to minimize potential side reactions.

Potential Side Reactions
  • Dialkylation: Although less common with deactivated anilines, there is a possibility of the product reacting further with another molecule of the bromoacetyl halide. Using a slight excess of the aniline can help to minimize this.

  • Ring Bromination: While not a major concern under these conditions, electrophilic aromatic substitution on the aniline ring is a potential side reaction in some preparations.[1]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
2,6-Difluoroaniline≥98%Commercially Available
Bromoacetyl Bromide≥98%Commercially Available
Triethylamine≥99%, AnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
1 M Hydrochloric AcidReagent GradeCommercially Available
Saturated Sodium Bicarbonate SolutionReagent GradeCommercially Available
Brine (Saturated NaCl Solution)Reagent GradeCommercially Available
Anhydrous Magnesium Sulfate or Sodium SulfateReagent GradeCommercially Available
Safety Precautions

Bromoacetyl bromide is highly corrosive, a lachrymator (causes tearing), and reacts violently with water. [3][4][5] All manipulations involving this reagent must be performed in a well-ventilated chemical fume hood.[3][6] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, a lab coat, and chemically resistant gloves.[3][4][6] Have an appropriate quenching agent (e.g., a solution of sodium bicarbonate) readily available in case of spills. 2,6-difluoroaniline is also toxic and should be handled with care.

Step-by-Step Methodology
  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 2 hours) and allowed to cool to room temperature in a desiccator.

    • Set up a three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.

  • Reaction Setup:

    • In the round-bottom flask, dissolve 2,6-difluoroaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice-water bath.

  • Addition of Bromoacetyl Bromide:

    • In a separate, dry flask, dissolve bromoacetyl bromide (1.05 equivalents) in anhydrous DCM.

    • Transfer this solution to the dropping funnel.

    • Add the bromoacetyl bromide solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

  • Work-up:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M Hydrochloric Acid (to remove excess triethylamine)

      • Saturated Sodium Bicarbonate Solution (to neutralize any remaining acid)

      • Brine (to aid in phase separation and remove residual water)[1]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[1] Alternatively, for higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be employed.[1]

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_glass Dry Glassware setup_reaction Assemble Reaction Apparatus prep_glass->setup_reaction dissolve_reactants Dissolve 2,6-difluoroaniline and Triethylamine in DCM setup_reaction->dissolve_reactants cool_mixture Cool to 0 °C dissolve_reactants->cool_mixture add_bromoacetyl Add Bromoacetyl Bromide Solution Dropwise cool_mixture->add_bromoacetyl stir_rt Stir at Room Temperature add_bromoacetyl->stir_rt quench Quench with Water stir_rt->quench extract Sequential Washes: - 1 M HCl - Sat. NaHCO3 - Brine quench->extract dry Dry with Na2SO4 extract->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate purify Recrystallization or Column Chromatography concentrate->purify final_product final_product purify->final_product Pure Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Product FormationIncomplete reaction due to low nucleophilicity of the aniline.Increase reaction time or consider a more reactive acylating agent. Ensure the base is present in sufficient quantity.
Hydrolysis of bromoacetyl bromide.Ensure all glassware is oven-dried and use anhydrous solvents.[1]
Product is an oil or difficult to crystallizeImpurities are present.Purify by column chromatography. Try different solvent systems for recrystallization, such as ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[1] Seeding with a small crystal may induce crystallization.
Emulsion during work-upFormation of a stable interface between organic and aqueous layers.Add brine to the separatory funnel to help break the emulsion.[1]
Logic for Troubleshooting Low Yield

Troubleshooting_Yield cluster_reaction_cond Reaction Conditions cluster_reagents Reagent Quality cluster_side_reactions Side Reactions start Low Product Yield check_sm Check for unreacted starting material (TLC) start->check_sm sm_present Starting material remains check_sm->sm_present Yes sm_absent Starting material consumed check_sm->sm_absent No increase_time Increase reaction time sm_present->increase_time increase_temp Increase reaction temperature (use with caution) sm_present->increase_temp analyze_byproducts Analyze crude product for byproducts (e.g., NMR, MS) sm_absent->analyze_byproducts check_acyl Verify quality of bromoacetyl bromide increase_time->check_acyl check_solvent Ensure solvent is anhydrous hydrolysis Bromoacetic acid present? analyze_byproducts->hydrolysis hydrolysis->check_solvent Yes

Caption: Troubleshooting logic for addressing low product yield.

Conclusion

The synthesis of this compound from 2,6-difluoroaniline is a straightforward yet crucial transformation for the development of novel chemical entities. By carefully controlling the reaction conditions, particularly temperature and moisture, and by adhering to strict safety protocols, researchers can reliably produce this valuable intermediate in high yield and purity. The detailed protocol and troubleshooting guide provided in these application notes are intended to facilitate the successful execution of this synthesis in a research and development setting.

References

  • Loba Chemie. (n.d.). BROMOACETYL BROMIDE. Retrieved from [Link]

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(23), 3147-3169. Retrieved from [Link]

Sources

The Strategic Utility of 2-bromo-N-(2,6-difluorophenyl)acetamide in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic deployment of highly functionalized intermediates is a cornerstone of efficient and innovative synthesis.[1] Among these, 2-bromo-N-(2,6-difluorophenyl)acetamide emerges as a pivotal building block. Its unique trifunctional architecture—comprising a reactive α-bromo amide, a sterically hindered and electron-deficient aromatic ring, and the metabolically robust difluoro substitution pattern—renders it an invaluable precursor for a variety of complex pharmaceutical targets. The presence of the 2,6-difluorophenyl moiety is particularly significant, as this substitution can profoundly influence a molecule's conformation and its interactions with biological targets, while also enhancing metabolic stability and pharmacokinetic profiles.[1]

This technical guide provides a comprehensive exploration of this compound as a pharmaceutical intermediate. We will delve into its synthesis, physicochemical properties, and key applications, supported by detailed experimental protocols and troubleshooting guides to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes key computed and predicted data for this compound.

PropertyValueSource
Molecular FormulaC₈H₆BrF₂NO[2]
Molecular Weight250.04 g/mol PubChem
Monoisotopic Mass248.96008 Da[2]
XlogP (predicted)1.5[2]
AppearancePredicted to be a white to off-white solidAnalogous Compounds
Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Data (400 MHz, CDCl₃)

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~ 8.0 - 8.2Broad Singlet1H-NH
2~ 7.1 - 7.4Multiplet1HAr-H (para)
3~ 6.9 - 7.1Multiplet2HAr-H (meta)
4~ 4.1Singlet2H-CH₂Br

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

SignalPredicted Chemical Shift (δ, ppm)Assignment
1~ 164C=O
2~ 158 (dd, J ≈ 250, 7 Hz)C-F
3~ 130 (t, J ≈ 10 Hz)C-H (para)
4~ 115 (t, J ≈ 15 Hz)C-N
5~ 112 (dd, J ≈ 20, 5 Hz)C-H (meta)
6~ 29CH₂Br

Core Application: A Gateway to Complex Active Pharmaceutical Ingredients (APIs)

The primary utility of this compound lies in its role as a versatile electrophilic building block. The α-bromo functionality serves as a reactive handle for nucleophilic substitution, allowing for the introduction of a wide array of chemical moieties. This reactivity is central to the construction of more complex molecular scaffolds.

A significant, albeit indirect, application of this intermediate is in the synthesis of precursors for the gonadotropin-releasing hormone (GnRH) receptor antagonist, Relugolix .[5] Patents detailing the synthesis of Relugolix describe intermediates that feature a 2,6-difluorobenzyl group.[6][7] While these patents do not explicitly name this compound as a starting material, its structure is logically upstream of these key intermediates. For instance, reduction of the amide functionality of this compound would yield 1-(bromomethyl)-2,6-difluorobenzene, a critical building block for introducing the 2,6-difluorobenzyl moiety into the Relugolix scaffold.

Detailed Application Protocols

This section provides a detailed, self-validating protocol for the synthesis and characterization of this compound. The protocol is adapted from established methods for the synthesis of structurally analogous compounds, such as 2-bromo-N-(2,4-difluorophenyl)acetamide.[8]

Protocol 1: Synthesis of this compound

This protocol outlines the nucleophilic acyl substitution reaction between 2,6-difluoroaniline and bromoacetyl bromide.

Materials:

  • 2,6-Difluoroaniline

  • Bromoacetyl bromide (or bromoacetyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (or pyridine)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve 2,6-difluoroaniline and triethylamine in anhydrous DCM prep2 Cool mixture to 0-5 °C in an ice bath prep1->prep2 react2 Add bromoacetyl bromide solution dropwise to the aniline mixture prep2->react2 react1 Prepare a solution of bromoacetyl bromide in anhydrous DCM react1->react2 react3 Maintain temperature below 5 °C react2->react3 react4 Stir at room temperature for 2-3 hours (Monitor by TLC) react3->react4 workup1 Transfer to separatory funnel react4->workup1 workup2 Wash with 1M HCl workup1->workup2 workup3 Wash with sat. NaHCO₃ workup2->workup3 workup4 Wash with brine workup3->workup4 workup5 Dry organic layer over Na₂SO₄ workup4->workup5 workup6 Filter and concentrate under reduced pressure workup5->workup6 purify1 Recrystallization or column chromatography workup6->purify1 purify2 Characterize pure product (NMR, MS, IR) purify1->purify2

Caption: Synthesis workflow for this compound.

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 2,6-difluoroaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the stirred solution to 0-5 °C using an ice bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of bromoacetyl bromide (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled aniline mixture over a period of 30-60 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexanes). The product should have a different Rf value than the starting aniline.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Troubleshooting Guide for Synthesis
IssuePotential CauseRecommended Solution
Low or No Product Yield Hydrolysis of bromoacetyl bromide.Ensure all glassware is oven-dried and use anhydrous solvents.
Incomplete reaction.Increase reaction time at room temperature and confirm with TLC.
Impurity Formation Di-acylation of the aniline.Maintain a low temperature during the dropwise addition of bromoacetyl bromide.
Ring bromination.This is less common but can occur. Ensure the reaction is not overly acidic.
Difficulty in Purification Product is an oil and does not crystallize.Try different solvent systems for recrystallization or use column chromatography.
Emulsion formation during work-up.Add brine to the separatory funnel to help break the emulsion.
Protocol 2: Analytical Characterization

Accurate characterization of the synthesized this compound is crucial for quality control.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary techniques for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Workflow for Analytical Characterization:

G Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry Start->MS Molecular Weight Confirmation IR IR Spectroscopy Start->IR Functional Group Identification HPLC HPLC Analysis Start->HPLC Purity Assessment End Characterized Intermediate NMR->End MS->End IR->End HPLC->End

Caption: Analytical workflow for product characterization.

Sample Preparation for NMR:

  • Dissolve approximately 10-20 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

Safety Precautions

Working with this compound and its precursors requires strict adherence to safety protocols.

  • Handling: Perform all manipulations in a well-ventilated fume hood. Bromoacetyl halides are lachrymatory and corrosive.[8] Aromatic amines can be toxic.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This compound stands as a highly valuable and versatile intermediate in the field of pharmaceutical synthesis. Its unique structural features provide a robust platform for the construction of complex, biologically active molecules. The protocols and data presented in this guide are intended to facilitate its synthesis and application in the development of next-generation therapeutics. As with any chemical synthesis, careful planning, adherence to safety protocols, and thorough analytical characterization are paramount to success.

References

  • PubChemLite. This compound. Retrieved from [Link]

  • Google Patents. (2024). WO2024069492A1 - Procédés de préparation et de fabrication de relugolix.
  • Google Patents. (2024). WO2024150245A1 - Process for preparation of relugolix intermediates.

Sources

Application Notes and Protocols for Alkylation Reactions Using 2-bromo-N-(2,6-difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Utility of 2-bromo-N-(2,6-difluorophenyl)acetamide in Synthesis

In the landscape of modern organic synthesis and medicinal chemistry, α-haloacetamides are a pivotal class of reagents, serving as versatile synthons for the introduction of the acetamide moiety onto a diverse range of nucleophiles. Among these, this compound stands out as a reagent of significant potential. The presence of the electron-withdrawing difluorophenyl group is anticipated to modulate the reactivity of the α-carbon, making it a potent electrophile for alkylation reactions. Furthermore, the 2,6-difluoro substitution pattern offers steric shielding and can impart unique conformational constraints and physicochemical properties, such as enhanced metabolic stability and altered lipophilicity, to the resulting products. These attributes make it a valuable building block in the synthesis of novel pharmaceutical candidates and other biologically active molecules.

This technical guide provides a comprehensive overview of the synthesis and anticipated reactivity of this compound in alkylation reactions. While specific, peer-reviewed protocols for the use of this exact reagent in a broad range of alkylation reactions are not extensively documented in the public domain, this document will leverage established principles of organic chemistry and data from structurally related compounds to provide robust, adaptable protocols for N-, O-, S-, and C-alkylation. The causality behind experimental choices will be elucidated, and the protocols are designed to be self-validating systems for researchers to adapt and optimize.

Synthesis of this compound

The most common and efficient method for the synthesis of N-aryl-2-bromoacetamides is the acylation of the corresponding aniline with a bromoacetyl halide. This reaction is a nucleophilic acyl substitution where the aniline acts as the nucleophile.

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_products Products Aniline 2,6-Difluoroaniline Reaction + Aniline->Reaction Nucleophilic Attack Bromoacetyl Bromoacetyl bromide Bromoacetyl->Reaction Product This compound Byproduct HBr Base Base (e.g., Pyridine) Base->Reaction Neutralizes HBr Reaction->Product Reaction->Byproduct

Caption: General reaction scheme for the synthesis of this compound.

Detailed Synthesis Protocol

Materials:

  • 2,6-difluoroaniline

  • Bromoacetyl bromide or bromoacetyl chloride

  • Anhydrous dichloromethane (DCM)

  • A suitable non-nucleophilic base (e.g., pyridine or triethylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Preparation: All glassware should be oven-dried and cooled under a dry atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the bromoacetyl halide.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-difluoroaniline (1.0 equivalent) and the base (1.1 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Dissolve bromoacetyl bromide (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the stirred aniline solution over 30-60 minutes, maintaining the internal temperature below 5 °C. The reaction is exothermic, and slow addition is crucial to prevent side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Alkylation Reactions with this compound

This compound is a potent electrophile for SN2 reactions due to the electron-withdrawing nature of the adjacent amide and the good leaving group ability of the bromide ion. The 2,6-difluoro substitution on the phenyl ring further enhances the electrophilicity of the α-carbon through inductive effects.

General Principles and Mechanistic Considerations

The alkylation proceeds via a standard SN2 mechanism where a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion.

SN2 Alkylation Mechanism Nucleophile Nu:⁻ TransitionState [Nu---CH₂---Br]⁻   | CONH-Ar Nucleophile->TransitionState Nucleophilic Attack Electrophile Br-CH₂-CONH-Ar (Ar = 2,6-difluorophenyl) Electrophile->TransitionState Product Nu-CH₂-CONH-Ar TransitionState->Product LeavingGroup Br⁻ TransitionState->LeavingGroup Leaving Group Departure

Caption: General SN2 mechanism for the alkylation of a nucleophile with this compound.

Influence of the 2,6-Difluorophenyl Group:

  • Electronic Effect: The two fluorine atoms are strongly electron-withdrawing, which increases the partial positive charge on the α-carbon, making it more susceptible to nucleophilic attack. This is expected to increase the reaction rate compared to non-fluorinated analogs.

  • Steric Effect: The ortho-fluorine atoms can provide some steric hindrance around the amide nitrogen, potentially influencing the conformation of the molecule and the accessibility of the electrophilic center. However, for most nucleophiles, this is not expected to be a major impediment.

Protocols for Alkylation of Various Nucleophiles

The following protocols are generalized based on standard procedures for alkylation with α-bromoacetamides. Optimization of reaction conditions (base, solvent, temperature, and reaction time) is recommended for each specific substrate.

N-Alkylation of Amines

Primary and secondary amines, including anilines and heterocyclic amines, can be readily alkylated. Over-alkylation to form quaternary ammonium salts can be a side reaction, especially with primary amines.

Protocol Template:

  • Reactant Mixture: In a round-bottom flask, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5-2.0 equivalents) in a polar aprotic solvent like acetonitrile or DMF.

  • Addition of Alkylating Agent: Add a solution of this compound (1.1 equivalents) in the same solvent dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or gently heat (40-60 °C) until the reaction is complete (monitor by TLC).

  • Work-up and Purification: Cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate. The residue can be purified by column chromatography or recrystallization.

Nucleophile (Example)BaseSolventTemperature (°C)Typical Reaction Time (h)Expected Product
PiperidineK₂CO₃Acetonitrile25-504-121-(2-((2,6-difluorophenyl)amino)-2-oxoethyl)piperidin-1-ium bromide
AnilineEt₃NDMF50-708-162-((2,6-difluorophenyl)amino)-N-phenyl-2-oxoethan-1-aminium bromide
ImidazoleNaHTHF0-252-61-(2-((2,6-difluorophenyl)amino)-2-oxoethyl)-1H-imidazol-3-ium bromide
O-Alkylation of Phenols and Alcohols

The alkylation of hydroxyl groups requires a base to deprotonate the alcohol or phenol to form the more nucleophilic alkoxide or phenoxide.

Protocol Template:

  • Deprotonation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 equivalent) in an anhydrous solvent (e.g., THF, DMF, or acetone). Add a suitable base (e.g., sodium hydride for alcohols, potassium carbonate for phenols) (1.1 equivalents) and stir until deprotonation is complete.

  • Alkylation: Add this compound (1.05 equivalents) and stir the reaction at the appropriate temperature until completion.

  • Quenching and Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Nucleophile (Example)BaseSolventTemperature (°C)Typical Reaction Time (h)Expected Product
PhenolK₂CO₃AcetoneReflux6-12N-(2,6-difluorophenyl)-2-phenoxyacetamide
Benzyl alcoholNaHTHF0 to 254-82-(benzyloxy)-N-(2,6-difluorophenyl)acetamide
4-MethoxyphenolCs₂CO₃DMF25-503-6N-(2,6-difluorophenyl)-2-(4-methoxyphenoxy)acetamide
S-Alkylation of Thiols

Thiols are excellent nucleophiles, and their alkylation can often be performed under milder conditions than for alcohols.

Protocol Template:

  • Reactant Mixture: Dissolve the thiol (1.0 equivalent) in a solvent such as ethanol, DMF, or acetonitrile.

  • Base Addition: Add a base like potassium carbonate or sodium ethoxide (1.1 equivalents) to generate the thiolate.

  • Alkylation: Add this compound (1.05 equivalents) and stir at room temperature until the reaction is complete.

  • Work-up and Purification: Concentrate the reaction mixture, partition the residue between water and an organic solvent, and then wash, dry, and concentrate the organic layer. Purify as needed.

Nucleophile (Example)BaseSolventTemperature (°C)Typical Reaction Time (h)Expected Product
ThiophenolK₂CO₃Ethanol251-3N-(2,6-difluorophenyl)-2-(phenylthio)acetamide
Benzyl mercaptanNaOEtEthanol0-251-22-(benzylthio)-N-(2,6-difluorophenyl)acetamide
Cysteine (protected)DIPEADMF252-4S-linked cysteine derivative
C-Alkylation of Active Methylene Compounds

Carbanions generated from active methylene compounds (e.g., malonic esters, β-ketoesters) are soft nucleophiles that readily undergo alkylation.

Protocol Template:

  • Carbanion Formation: Under an inert atmosphere, dissolve the active methylene compound (1.0 equivalent) in an anhydrous solvent like THF or DMF. Cool the solution to an appropriate temperature (e.g., -78 °C or 0 °C) and add a strong, non-nucleophilic base such as LDA, NaH, or KHMDS (1.05 equivalents).

  • Alkylation: Add this compound (1.0 equivalent) and allow the reaction to slowly warm to room temperature.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purification: Purify the product by column chromatography.

Nucleophile (Example)BaseSolventTemperature (°C)Typical Reaction Time (h)Expected Product
Diethyl malonateNaHTHF0 to 254-8Diethyl 2-(2-((2,6-difluorophenyl)amino)-2-oxoethyl)malonate
Ethyl acetoacetateLDATHF-78 to 253-6Ethyl 2-acetyl-4-((2,6-difluorophenyl)amino)-4-oxobutanoate
1,3-CyclohexanedioneK₂CO₃DMF25-606-122-(2-((2,6-difluorophenyl)amino)-2-oxoethyl)cyclohexane-1,3-dione

Safety Precautions

  • This compound is a bromoacetamide derivative and should be handled with care. It is a potential lachrymator and skin irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Bromoacetyl halides used in the synthesis are corrosive and lachrymatory. Handle with extreme caution in a fume hood.

  • Bases such as sodium hydride are flammable and react violently with water. Strong bases like LDA and KHMDS are corrosive. Handle under an inert atmosphere.

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, especially for reactions involving strong bases.

    • Optimize the base and solvent system for your specific nucleophile.

    • Adjust the reaction temperature and time. Some reactions may require heating, while others may need to be run at lower temperatures to minimize side reactions.

  • Side Reactions:

    • Over-alkylation (N-alkylation): Use a larger excess of the amine nucleophile or add the alkylating agent slowly.

    • Elimination: For sterically hindered nucleophiles or when using strong, bulky bases, E2 elimination can compete with SN2 substitution. Use a less hindered base and milder reaction conditions.

    • Hydrolysis: Ensure anhydrous conditions to prevent hydrolysis of the bromoacetamide.

Conclusion

This compound is a promising and highly reactive alkylating agent. The electron-withdrawing nature of the 2,6-difluorophenyl group enhances its electrophilicity, making it suitable for the alkylation of a wide range of N-, O-, S-, and C-nucleophiles. While specific literature protocols for this exact reagent are sparse, the generalized protocols and principles outlined in this guide provide a solid foundation for researchers to develop efficient and high-yielding alkylation reactions. As with any new substrate, careful optimization and characterization are essential to achieve the desired outcomes.

References

  • BenchChem Technical Support. (2025). Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide. BenchChem.
  • BenchChem. (2025). The Strategic Role of 2-bromo-N-(2,4-difluorophenyl)acetamide in Medicinal Chemistry: A Technical Guide. BenchChem.
  • Praveen, A. S., Yathirajan, H. S., Jasinski, J. P., Keeley, A. C., Narayana, B., & Sarojini, B. K. (2012). 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(3), o723.
  • Fun, H. K., Quah, C. K., Nayak, P. S., Narayana, B., & Sarojini, B. K. (2012). 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2436.
  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955.
  • Gowda, B. T., Svoboda, I., Foro, S., & Fuess, H. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1998.
  • Molecules. (2021).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). N-(4-bromo-2,6-difluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Sriram, D., & Yogeeswari, P. (Eds.). (2010). Medicinal Chemistry.

The Strategic Synthesis of Heterocycles from 2-bromo-N-(2,6-difluorophenyl)acetamide: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic construction of heterocyclic scaffolds is a cornerstone of drug discovery. These cyclic frameworks are ubiquitous in a vast array of pharmaceuticals, owing to their ability to present functional groups in a defined three-dimensional space, thereby facilitating precise interactions with biological targets. Among the myriad of starting materials available to the synthetic chemist, 2-bromo-N-(2,6-difluorophenyl)acetamide emerges as a particularly versatile precursor. The presence of a reactive bromoacetyl moiety, coupled with the electronically distinct 2,6-difluorophenyl group, offers a unique platform for the synthesis of a diverse range of fluorinated heterocycles. The fluorine atoms not only influence the acidity of the N-H proton and the conformational preferences of the molecule but can also impart desirable pharmacokinetic properties, such as enhanced metabolic stability and increased lipophilicity, to the final products.

This technical guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and protocols for the preparation of key heterocyclic systems. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature, providing researchers, scientists, and drug development professionals with a practical and scientifically rigorous resource.

I. Intramolecular C-N Bond Formation: The Gateway to Fluorinated Oxindoles

The most direct and arguably one of the most valuable applications of this compound is its intramolecular cyclization to form 4,5-difluoro-2-oxindole. The oxindole core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The reaction proceeds via an intramolecular nucleophilic substitution, where the amide enolate attacks the carbon bearing the bromine atom.

Mechanistic Rationale

The presence of the electron-withdrawing fluorine atoms on the phenyl ring increases the acidity of the amide proton, facilitating its deprotonation by a suitable base to form the corresponding enolate. This enolate then readily undergoes an intramolecular 5-exo-tet cyclization, displacing the bromide to form the five-membered lactam ring of the oxindole. The choice of base and solvent is critical to ensure high yields and minimize side reactions.

DOT Diagram: Intramolecular Cyclization to 4,5-Difluoro-2-oxindole

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_intermediate Intermediate cluster_cyclization Key Step cluster_product Product start This compound reagents Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, THF) start->reagents Deprotonation intermediate Amide Enolate reagents->intermediate cyclization Intramolecular 5-exo-tet Cyclization intermediate->cyclization product 4,5-Difluoro-2-oxindole cyclization->product

Caption: Workflow for the synthesis of 4,5-Difluoro-2-oxindole.

Protocol 1: Base-Mediated Synthesis of 4,5-Difluoro-2-oxindole

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4,5-difluoro-2-oxindole.

ParameterConditionRationale
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that efficiently deprotonates the amide.
Solvent Anhydrous DMFA polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic reaction of NaH with DMF and the deprotonation.
Work-up Quenching with NH₄ClNeutralizes the excess base and protonates the product enolate.

II. Palladium-Catalyzed Intramolecular C-H Arylation: A Modern Approach to Oxindoles

An alternative and highly efficient method for the synthesis of the oxindole ring system is through a palladium-catalyzed intramolecular C-H arylation. This reaction avoids the need for strong bases and often proceeds with high functional group tolerance. The 2,6-difluorophenyl moiety is particularly well-suited for this transformation, as the C-H bond ortho to the amide is activated towards palladation.

Mechanistic Considerations

The catalytic cycle is believed to initiate with the oxidative addition of the C-Br bond to a Pd(0) species. Subsequent intramolecular C-H activation at the ortho position of the difluorophenyl ring, often facilitated by a ligand and a base, leads to the formation of a palladacycle. Reductive elimination from this intermediate furnishes the oxindole product and regenerates the active Pd(0) catalyst.

DOT Diagram: Palladium-Catalyzed Intramolecular C-H Arylation

G cluster_start Starting Material cluster_catalyst Catalytic System cluster_cycle Catalytic Cycle cluster_product Product start This compound oxidative_addition Oxidative Addition start->oxidative_addition Pd(0) catalyst Pd(0) Catalyst (e.g., Pd(OAc)2/Ligand) Base (e.g., K2CO3) ch_activation Intramolecular C-H Activation oxidative_addition->ch_activation reductive_elimination Reductive Elimination ch_activation->reductive_elimination reductive_elimination->catalyst Regenerates Pd(0) product 4,5-Difluoro-2-oxindole reductive_elimination->product

Caption: Catalytic cycle for the intramolecular C-H arylation.

Protocol 2: Palladium-Catalyzed Synthesis of 4,5-Difluoro-2-oxindole

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene or dioxane

  • Celite®

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried Schlenk tube, combine this compound (1.0 equivalent), Pd(OAc)₂ (0.05 equivalents), PPh₃ (0.1 equivalents), and K₂CO₃ (2.0 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Wash the combined filtrate with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield 4,5-difluoro-2-oxindole.

ParameterConditionRationale
Catalyst Pd(OAc)₂/PPh₃A common and effective catalyst system for C-H activation/arylation reactions.
Base K₂CO₃A mild inorganic base sufficient to facilitate the C-H activation step.
Solvent Toluene or DioxaneHigh-boiling, non-polar aprotic solvents suitable for palladium catalysis.
Temperature 100-120 °CProvides the necessary thermal energy to drive the catalytic cycle.

III. Synthesis of Fluorinated Benzoxazinones: An Intermolecular Approach

While intramolecular reactions are a powerful tool, this compound can also serve as a key building block in intermolecular reactions to construct more complex heterocyclic systems. One such application is in the synthesis of fluorinated benzoxazinones. This typically involves a multi-step sequence, starting with the reaction of the bromoacetamide with a substituted o-aminophenol.

Synthetic Strategy

The synthesis commences with a nucleophilic substitution reaction where the amino group of an o-aminophenol displaces the bromide of this compound. The resulting intermediate, an N-(2-hydroxyphenyl)aminoacetamide derivative, can then undergo an intramolecular cyclization via condensation to form the benzoxazinone ring.

DOT Diagram: Synthesis of a Fluorinated Benzoxazinone Derivative

G cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Intramolecular Cyclization start This compound reagent1 o-Aminophenol Derivative Base (e.g., K2CO3) start->reagent1 intermediate1 N-(2-hydroxyphenyl)aminoacetamide Derivative reagent1->intermediate1 reagent2 Dehydrating Agent (e.g., Acetic Anhydride) intermediate1->reagent2 product Fluorinated Benzoxazinone reagent2->product

Caption: Two-step synthesis of a fluorinated benzoxazinone.

Protocol 3: Synthesis of N-(2,6-Difluorophenyl)-2-((2-hydroxyphenyl)amino)acetamide and Subsequent Cyclization

Part A: Synthesis of the Intermediate

Materials:

  • This compound

  • A substituted o-aminophenol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of the o-aminophenol (1.0 equivalent) in acetonitrile, add K₂CO₃ (2.0 equivalents) and this compound (1.1 equivalents).

  • Heat the mixture to reflux and stir for 6-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-(2-hydroxyphenyl)aminoacetamide intermediate.

Part B: Cyclization to the Benzoxazinone

Materials:

  • N-(2-hydroxyphenyl)aminoacetamide intermediate from Part A

  • Acetic anhydride

Procedure:

  • Heat the intermediate from Part A in acetic anhydride at reflux for 2-4 hours.

  • Cool the reaction mixture and pour it into ice-water with stirring.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure fluorinated benzoxazinone.

ParameterConditionRationale
Reaction 1 Base K₂CO₃A mild base to neutralize the HBr formed during the substitution.
Reaction 1 Solvent AcetonitrileA suitable polar aprotic solvent for the SN2 reaction.
Cyclization Reagent Acetic AnhydrideActs as both a solvent and a dehydrating agent to promote the cyclization.

IV. Accessing Fluorinated Quinoxalines and Quinazolinones

The versatility of this compound can be further extended to the synthesis of other nitrogen-containing heterocycles such as quinoxalines and quinazolinones. These syntheses often involve the transformation of the bromoacetamide into a more elaborate intermediate prior to the final cyclization step.

General Approaches

For the synthesis of quinoxalines , the bromoacetamide can be reacted with an o-phenylenediamine derivative. The initial N-alkylation is followed by an oxidative cyclization to form the pyrazine ring of the quinoxaline.

For quinazolinones , a plausible route involves the reaction of the bromoacetamide with an anthranilic acid derivative, followed by a cyclodehydration to form the six-membered diazine ring.

While specific, detailed protocols for these transformations starting directly from this compound are not abundantly found in the literature, the general synthetic strategies are well-established for analogous compounds.[1][2] Researchers can adapt these known procedures, taking into account the electronic properties of the 2,6-difluorophenyl group.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of a range of medicinally relevant fluorinated heterocycles. The protocols detailed in this guide for the preparation of oxindoles and benzoxazinones provide a solid foundation for researchers in drug discovery. Furthermore, the outlined strategies for accessing quinoxalines and quinazolinones open avenues for further exploration and methodology development. The unique electronic nature of the 2,6-difluorophenyl moiety not only influences the course of these chemical transformations but also offers the potential to fine-tune the biological activity and pharmacokinetic profiles of the resulting heterocyclic compounds. As the demand for novel and effective therapeutic agents continues to grow, the strategic use of such fluorinated building blocks will undoubtedly play an increasingly important role in the future of medicinal chemistry.

References

  • Jafari, E., et al. (2016). Synthesis and antimicrobial evaluation of some new fused quinazolinone derivatives. Research in Pharmaceutical Sciences, 11(5), 366–375.
  • Sugasawa, T., et al. (1978). A General Simple Synthesis of 2,3-Unsubstituted Indoles. Journal of the American Chemical Society, 100(15), 4842-4852. Available from: [Link]

  • Wikipedia contributors. (2023, December 27). Intramolecular Heck reaction. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Hu, J., et al. (2009). C–F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. The Journal of Organic Chemistry, 74(7), 2883–2886. Available from: [Link]

  • Fang, Y. (2006). Palladium-Catalyzed Heck Reaction and Tandem Cross Coupling Reactions. University of Toronto.
  • Abdel-Wahab, B. F., et al. (2014). Synthesis and screening of some new fluorinated quinazolinone–sulphonamide hybrids as anticancer agents. Journal of the Chemical Society of Pakistan, 36(4).
  • Gribble, G. W. (2000). Sugasawa Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. Available from: [Link]

  • Link, J. T. (2004). The Intramolecular Heck Reaction. Organic Reactions. Available from: [Link]

  • Asghari, S., et al. (2015). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 14(4), 1039–1048.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. Available from: [Link]

  • Al-Said, M. S., et al. (2012). New fluorinated quinazolinone derivatives as anticonvulsant agents. Saudi Pharmaceutical Journal, 20(4), 341-349.
  • Szostak, M., et al. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Molecules, 26(10), 2933. Available from: [Link]

  • Reddy, T. R., et al. (2021). Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles. The Journal of Organic Chemistry, 86(20), 14217–14228.
  • Li, Z., et al. (2023). Defluorinative Cyclization of Enamides with Fluoroalkyl Halides Through Two Vicinal C(sp3) F Bonds Functionalization.
  • Wang, C., et al. (2021). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Arylaldehyde. Organic Letters, 23(15), 5899–5903.
  • Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(5), 366–375.
  • Li, C., et al. (2021). C–F bond activation under transition-metal-free conditions. Science China Chemistry, 64(12), 2093–2118.
  • Do, H.-Q., & Daugulis, O. (2011). Synthesis of fused aromatic N-heterocycles by domino site-selective palladium-catalyzed C-C and C-N coupling reactions. Organic & Biomolecular Chemistry, 9(1), 44-46.
  • Ellis, J. M., & Sarpong, R. (2022). Chemical Reactions of Indole Alkaloids That Enable Rapid Access to New Scaffolds for Discovery. ACS Chemical Neuroscience, 13(10), 1436–1453.
  • Baran, P. S. (2020, May 4). Get the F Out!
  • Murakami, M., et al. (2011).
  • Szostak, M., et al. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Molecules, 26(10), 2933. Available from: [Link]

  • Rousseaux, S. A. L., et al. (2010). Intramolecular palladium-catalyzed alkane C-H arylation from aryl chlorides. Journal of the American Chemical Society, 132(32), 11136–11138.
  • Wang, Q., et al. (2021). RhIII-Catalyzed heteroarylation of N-2,6-difluorophenyl arylamides with heteroaryl boronate esters. Organic Chemistry Frontiers, 8(21), 5945-5951.
  • Liu, W., & Lipscomb, J. D. (2019). Carbon–fluorine bond cleavage mediated by metalloenzymes. Journal of Biological Chemistry, 294(12), 4425–4442.
  • Usachev, S. A., et al. (2020). 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles. Molecules, 25(21), 5183.
  • Wang, Y., et al. (2010). 2,2-Dibromo-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2023.
  • PubChem. (n.d.). N-(4-bromo-2,6-difluorophenyl)acetamide. Retrieved from [Link]

  • Chow, Y. L., et al. (1970). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Canadian Journal of Chemistry, 48(1), 1-12.

Sources

Application Notes and Protocols for 2-bromo-N-(2,6-difluorophenyl)acetamide in the Synthesis of Covalent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of 2-bromo-N-(2,6-difluorophenyl)acetamide in Targeted Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions.[1][2] Within this landscape, covalent inhibitors have emerged as a powerful therapeutic modality, offering distinct advantages such as high potency, prolonged duration of action, and the ability to overcome drug resistance.[3][4][5]

This application note focuses on the utility of This compound as a key building block in the synthesis of covalent kinase inhibitors. The bromoacetamide moiety serves as an electrophilic "warhead" that can form a stable covalent bond with a nucleophilic amino acid residue, most commonly a cysteine, within the ATP-binding site of the target kinase.[3][4][5] The 2,6-difluorophenyl group can provide additional binding interactions and influence the physicochemical properties of the final inhibitor.

While this compound is a commercially available and highly valuable reagent for this purpose, publicly disclosed kinase inhibitors synthesized directly from this specific starting material are not extensively documented in the scientific literature. Therefore, this guide will present a representative application in the design and synthesis of a hypothetical covalent inhibitor targeting Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies and autoimmune diseases. The principles and protocols described herein are broadly applicable to the development of covalent inhibitors for other kinase targets possessing a suitably positioned cysteine residue.

The Rationale for Targeting BTK with a Covalent Inhibitor

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling. Dysregulation of the BCR pathway is implicated in the pathogenesis of various B-cell cancers, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). BTK has a cysteine residue (Cys481) in its ATP-binding site, making it an ideal target for covalent inhibition. The irreversible inhibitor ibrutinib, which also targets Cys481, has demonstrated significant clinical success, validating this therapeutic strategy.

The hypothetical inhibitor described in this note, BTK-CovIn-1 , is designed to leverage the this compound moiety to covalently modify Cys481 of BTK, leading to irreversible inhibition of its kinase activity.

Synthetic Protocol for a Representative BTK Covalent Inhibitor (BTK-CovIn-1)

This section details a plausible synthetic route for a hypothetical covalent BTK inhibitor, BTK-CovIn-1 , starting from this compound. The synthesis involves a nucleophilic substitution reaction to append a recognition moiety that provides affinity and selectivity for the BTK active site.

Scheme 1: Synthesis of BTK-CovIn-1

Synthesis of BTK-CovIn-1 reagent This compound inhibitor BTK-CovIn-1 reagent->inhibitor Nucleophilic Substitution Base (e.g., DIPEA) Solvent (e.g., DMF) Heat scaffold Recognition Scaffold (e.g., aminopyrazole derivative) scaffold->inhibitor

A representative synthetic workflow for BTK-CovIn-1.

Materials and Reagents:

ReagentSupplierCAS Number
This compoundMajor chemical suppliers65153-65-3
4-amino-3-(4-phenoxyphenyl)-1H-pyrazole-5-carboxamideCustom synthesis or commercialN/A
N,N-Diisopropylethylamine (DIPEA)Major chemical suppliers7087-68-5
N,N-Dimethylformamide (DMF), anhydrousMajor chemical suppliers68-12-2
Dichloromethane (DCM), anhydrousMajor chemical suppliers75-09-2
Ethyl acetate (EtOAc)Major chemical suppliers141-78-6
HexanesMajor chemical suppliers110-54-3
Anhydrous sodium sulfateMajor chemical suppliers7757-82-6
Silica gel for column chromatographyMajor chemical suppliers7631-86-9

Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-amino-3-(4-phenoxyphenyl)-1H-pyrazole-5-carboxamide (1.0 eq) and anhydrous DMF.

  • Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the stirred solution.

  • Addition of Electrophile: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired product, BTK-CovIn-1 .

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mechanism of Covalent Inhibition

The 2-bromoacetamido group of BTK-CovIn-1 acts as a Michael acceptor. After initial non-covalent binding of the inhibitor to the ATP pocket of BTK, the nucleophilic thiol group of the Cys481 residue attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a stable thioether bond. This irreversible modification of the active site permanently inactivates the enzyme.

Covalent Inhibition Mechanism cluster_0 BTK Active Site cluster_1 BTK-CovIn-1 cluster_2 Covalent Adduct BTK-Cys481-SH BTK-Cys481-SH Adduct BTK-Cys481-S-CH2-CO-NH-R BTK-Cys481-SH->Adduct Nucleophilic Attack Inhibitor R-NH-CO-CH2-Br Inhibitor->Adduct

Mechanism of covalent bond formation with Cys481.

Application in Studying Kinase Signaling Pathways

Covalent inhibitors like the hypothetical BTK-CovIn-1 are invaluable tools for elucidating kinase function in cellular signaling pathways. Due to their high potency and prolonged target engagement, they can be used to achieve a sustained blockade of a specific kinase, allowing for a clear interrogation of its downstream effects.

Targeted Signaling Pathway: B-Cell Receptor (BCR) Signaling

BCR Signaling Pathway BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_MAPK NF-κB / MAPK Ca_PKC->NFkB_MAPK Proliferation Cell Proliferation & Survival NFkB_MAPK->Proliferation BTK_CovIn_1 BTK-CovIn-1 BTK_CovIn_1->BTK Inhibits

Inhibition of the BCR signaling pathway by BTK-CovIn-1.

Protocols for Biological Evaluation

1. In Vitro Kinase Assay

  • Objective: To determine the potency of BTK-CovIn-1 against BTK in a biochemical assay.

  • Principle: A time-dependent IC₅₀ assay is used to characterize irreversible inhibitors. The kinase, inhibitor, and a peptide substrate are incubated for varying times before the addition of ATP to initiate the reaction. The amount of phosphorylated substrate is then quantified.

  • Procedure:

    • Pre-incubate recombinant human BTK enzyme with varying concentrations of BTK-CovIn-1 for different time points (e.g., 0, 15, 30, 60 minutes) in assay buffer.

    • Initiate the kinase reaction by adding a peptide substrate and ATP.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30 °C.

    • Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, HTRF®, or AlphaScreen®).

    • Plot the percentage of inhibition against the inhibitor concentration for each pre-incubation time and calculate the IC₅₀ values. A time-dependent decrease in IC₅₀ is indicative of covalent inhibition.

2. Cell-Based Proliferation Assay

  • Objective: To assess the anti-proliferative activity of BTK-CovIn-1 in a relevant cancer cell line.

  • Principle: A BTK-dependent cell line (e.g., TMD8, a diffuse large B-cell lymphoma line) is treated with the inhibitor, and cell viability is measured after a defined incubation period.

  • Procedure:

    • Seed TMD8 cells in a 96-well plate at an appropriate density.

    • Treat the cells with a serial dilution of BTK-CovIn-1 for 72 hours.

    • Assess cell viability using a colorimetric or fluorometric assay (e.g., CellTiter-Glo®, MTS, or resazurin).

    • Plot the percentage of viable cells against the inhibitor concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

3. Target Engagement Assay in Cells

  • Objective: To confirm that BTK-CovIn-1 covalently modifies BTK in a cellular context.

  • Principle: Cells are treated with the inhibitor, and the occupancy of the BTK active site is measured using a fluorescent probe that competes for the same cysteine residue.

  • Procedure:

    • Treat TMD8 cells with varying concentrations of BTK-CovIn-1 for a set time (e.g., 2 hours).

    • Lyse the cells and incubate the lysate with a fluorescently labeled covalent probe that also targets Cys481 of BTK.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled BTK using an appropriate imaging system. A decrease in fluorescence intensity with increasing concentrations of BTK-CovIn-1 indicates target engagement.

Data Presentation

Table 1: Representative Biological Data for BTK-CovIn-1

AssayEndpointValue (nM)
BTK Kinase Assay (30 min pre-incubation)IC₅₀15
BTK Kinase Assay (60 min pre-incubation)IC₅₀5
TMD8 Cell Proliferation AssayGI₅₀50
BTK Target Engagement AssayEC₅₀75

Conclusion

This compound is a valuable and versatile reagent for the synthesis of covalent kinase inhibitors. Its application in the design of targeted therapies offers the potential for highly potent and selective drugs with durable clinical responses. The protocols and conceptual framework provided in this application note serve as a guide for researchers in the field of drug discovery to harness the potential of this important chemical entity in the development of the next generation of kinase inhibitors.

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

  • Covalent Targeting Leads to the Development of a LIMK1 Isoform-Selective Inhibitor. PMC.

  • acetamido derivatives as dna polymerase theta inhibitors. Justia Patents.

  • Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide. Benchchem.

  • Irreversible Protein Kinase Inhibitors. PubMed.

  • Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG Principal.

  • Identification of Protein Modifications by Mass Spectrometry. University of Washington.

  • Developing irreversible inhibitors of the protein kinase cysteinome. PubMed - NIH.

  • Developing irreversible inhibitors of the protein kinase cysteinome. PMC.

  • 2-bromo-N-(2,4-difluorophenyl)acetamide | 149053-57-6. Benchchem.

  • Recent FDA-approved kinase inhibitors for cancer therapy in 2025: A comprehensive review and perspectives. PMC.

  • Advances in enrichment methods for mass spectrometry-based proteomics analysis of post-translational modifications. IRIS.

  • 2-Bromo-2,2-difluoroacetamide synthesis. ChemicalBook.

  • (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate.

  • Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. PMC.

  • FDA-approved small molecule kinase inhibitors-Part 1. BOC Sciences.

  • Selective oral small-molecule inhibitor of Aurora kinase B to fight multiple cancers. BioWorld.

  • Design and Synthesis of Covalent Inhibitors of FabA. Discovery Research Portal - University of Dundee.

  • Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. MDPI.

  • Exploring Extended Warheads of Reversible and Irreversible Cysteine- Targeted Covalent Kinase Inhibitors. ChemRxiv.

  • Mass Spectrometry for Post-Translational Modifications. Neuroproteomics - NCBI Bookshelf.

  • 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide. PMC - NIH.

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Semantic Scholar.

  • Patent Search Methodology. I-MAK.

Sources

Application Note & Protocol: Synthesis of 2-Bromo-N-(2,6-difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the acylation of 2,6-difluoroaniline with bromoacetyl bromide to synthesize 2-bromo-N-(2,6-difluorophenyl)acetamide. The protocol details the underlying chemical principles, a step-by-step experimental procedure, critical safety considerations, and methods for product purification and analysis. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a robust and reproducible method for preparing this key chemical intermediate.

Introduction: Strategic Importance of N-Acylated Fluoroanilines

2,6-Difluoroaniline is a critical structural motif in modern chemistry, serving as a versatile intermediate in the synthesis of numerous high-value compounds.[1][2] Its unique electronic properties, imparted by the two ortho-fluorine atoms, make it a sought-after building block in the pharmaceutical and agrochemical industries.[1] The fluorine substitutions can significantly enhance the metabolic stability and bioavailability of drug candidates.[1]

The acylation of 2,6-difluoroaniline with bromoacetyl bromide yields this compound, a bifunctional molecule primed for further synthetic transformations. The amide linkage provides structural rigidity, while the reactive α-bromo group is an excellent electrophilic site for introducing a wide range of functionalities via nucleophilic substitution. This makes the title compound a crucial precursor for creating complex molecular architectures.

This application note provides an in-depth protocol for this synthesis, emphasizing not just the procedural steps but the rationale behind them to ensure both safety and success.

Mechanistic Rationale: Nucleophilic Acyl Substitution

The core transformation is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2,6-difluoroaniline acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of bromoacetyl bromide.[3] The presence of two electron-withdrawing fluorine atoms on the aniline ring decreases the nucleophilicity of the amine compared to aniline itself, but the reaction proceeds efficiently under appropriate conditions.

The reaction proceeds through a tetrahedral intermediate, which then collapses, expelling the bromide ion as a leaving group. A non-nucleophilic base, such as triethylamine or pyridine, is essential.[3] It serves as an acid scavenger, neutralizing the hydrogen bromide (HBr) generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

Figure 1: Reaction mechanism for the acylation of 2,6-difluoroaniline.

Critical Safety Protocols & Hazard Management

Utmost caution is mandatory when handling bromoacetyl bromide. It is a highly corrosive, toxic, and lachrymatory substance that reacts violently with water.[4][5] All operations must be conducted within a certified, well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): At a minimum, this includes:

    • Chemical safety goggles and a full-face shield.[6]

    • Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). Inspect gloves for integrity before each use.[5][6]

    • A flame-resistant lab coat.

    • Appropriate respiratory protection may be warranted based on workplace conditions and risk assessment.[4]

  • Reagent Handling:

    • Bromoacetyl bromide should be stored under refrigeration (below 4°C/39°F) in a tightly sealed container, away from moisture.[4]

    • Never add water to bromoacetyl bromide.[4][5]

    • Use dry glassware and anhydrous solvents to prevent a violent exothermic reaction.[3]

    • Have an appropriate quenching agent and spill kit ready. Spills should be absorbed with an inert material like vermiculite or sand.[4][6] DO NOT USE WATER for cleanup. [5][7]

  • First-Aid Measures:

    • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][8]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, holding eyelids open. Seek immediate medical attention.[4][8]

    • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[4][6]

    • Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and give 2-4 cupfuls of water or milk. Seek immediate medical attention.[6]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. Adjustments may be necessary for scaling up.

4.1 Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.PuritySupplier
2,6-Difluoroaniline129.115.00 g1.0>98%e.g., Sigma-Aldrich
Bromoacetyl Bromide201.838.14 g (4.03 mL)1.04>98%e.g., Sigma-Aldrich
Triethylamine (TEA)101.194.31 g (5.94 mL)1.1>99%, anhydrouse.g., Sigma-Aldrich
Dichloromethane (DCM)84.93~150 mL-Anhydrous, >99.8%e.g., Sigma-Aldrich
Hydrochloric Acid (HCl)36.46As required-1 M aqueous solution-
Sodium Bicarbonate84.01As required-Saturated aqueous solution-
Sodium Chloride58.44As required-Saturated aqueous solution (Brine)-
Anhydrous Sodium Sulfate142.04As required-Granular, >99%-

4.2 Equipment

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • 100 mL dropping funnel

  • Thermometer

  • Nitrogen or Argon gas inlet and bubbler

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for purification (recrystallization dish or chromatography column)

  • Analytical equipment (TLC plates, GC-MS, NMR)

4.3 Reaction Procedure

  • Preparation: Oven-dry all glassware for at least 4 hours at 120°C and allow it to cool to room temperature in a desiccator or under a stream of inert gas.[3]

  • Setup: Assemble the three-neck flask with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel. Ensure the system is under a positive pressure of inert gas.

  • Initial Charge: To the reaction flask, add 2,6-difluoroaniline (5.00 g, 38.7 mmol) and anhydrous dichloromethane (DCM, 80 mL). Begin stirring to dissolve the solid.

  • Base Addition: Add triethylamine (5.94 mL, 42.6 mmol, 1.1 equiv.) to the aniline solution.

  • Cooling: Cool the stirred mixture to 0-5°C using an ice-water bath.[3]

  • Acylating Agent Preparation: In a separate dry beaker, dissolve bromoacetyl bromide (4.03 mL, 40.3 mmol, 1.04 equiv.) in anhydrous DCM (20 mL) and transfer this solution to the dropping funnel.

  • Slow Addition: Add the bromoacetyl bromide solution dropwise from the dropping funnel to the cold, stirred aniline solution over a period of 45-60 minutes. Crucially, maintain the internal reaction temperature below 5°C throughout the addition to control the exotherm and minimize side reactions. [3]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional hour, then remove the ice bath and let it warm to room temperature. Continue stirring for 2-3 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed.

4.4 Workup and Isolation

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold deionized water.

  • Aqueous Washes: Wash the organic layer sequentially with:

    • 1 M HCl (2 x 50 mL) to remove residual triethylamine and its salt.

    • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acidic species.

    • Brine (1 x 50 mL) to break any emulsions and begin the drying process.[3]

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate.[3] Swirl occasionally for 15-20 minutes.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

4.5 Purification

  • Recrystallization: The crude solid can often be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexanes mixture.[3] Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form crystals, which are then collected by filtration.

  • Column Chromatography: For higher purity, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.[3]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • GC-MS: Gas Chromatography-Mass Spectrometry can confirm the purity and provide the molecular ion peak, corresponding to the product's molecular weight.[9][10]

  • ¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons and the methylene (-CH₂-) protons adjacent to the bromine atom.

  • ¹³C NMR: Will confirm the number of unique carbon environments.

  • IR Spectroscopy: Will show a strong absorption band around 1670-1690 cm⁻¹ corresponding to the amide C=O stretch and an N-H stretch around 3300 cm⁻¹.

Experimental Workflow and Troubleshooting

Experimental_Workflow A Setup Dry Glassware under Inert Atmosphere B Dissolve 2,6-Difluoroaniline & Triethylamine in Anhydrous DCM A->B C Cool to 0-5°C B->C D Add Bromoacetyl Bromide Solution Dropwise C->D E Stir at 0-5°C, then RT Monitor by TLC D->E F Aqueous Workup (HCl, NaHCO3, Brine) E->F G Dry Organic Layer (Na2SO4) F->G H Solvent Removal (Rotary Evaporator) G->H I Purify Crude Product (Recrystallization or Chromatography) H->I J Characterize Final Product (GC-MS, NMR, IR) I->J

Figure 2: General experimental workflow for the acylation reaction.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Wet reagents or glassware. - Inactive bromoacetyl bromide (hydrolyzed). - Insufficient base.- Ensure all glassware is oven-dried and solvents are anhydrous.[3] - Use a fresh bottle of bromoacetyl bromide. - Ensure at least 1.1 equivalents of base are used.
Formation of Side Products - Reaction temperature too high. - Di-acylation (less likely with this substrate).- Maintain strict temperature control (<5°C) during the addition of bromoacetyl bromide.[3]
Emulsion During Workup - Formation of finely dispersed solids or salts at the interface.- Add more brine (saturated NaCl solution) to the separatory funnel to increase the aqueous phase density.[3] - Allow the mixture to stand for an extended period. - Filter the entire mixture through a pad of Celite.
Product is an Oil/Gummy Solid - Presence of impurities.- Attempt purification by column chromatography instead of recrystallization.[3] - Try triturating the crude material with a non-polar solvent like cold hexanes to induce solidification.

Conclusion

The acylation of 2,6-difluoroaniline with bromoacetyl bromide is a reliable and fundamental transformation for accessing the valuable synthetic intermediate this compound. Adherence to anhydrous conditions, strict temperature control, and rigorous safety protocols are paramount for achieving a high yield of the pure product. This detailed guide provides the necessary framework for researchers to successfully and safely perform this synthesis, enabling further exploration in medicinal chemistry and materials science.

References

  • Material Safety Data Sheet - Bromoacetyl bromide, 98+%. Cole-Parmer. (2005).
  • Common Name: BROMOACETYL BROMIDE HAZARD SUMMARY. NJ.gov.
  • BROMOACETYL BROMIDE Safety Data Sheet. Loba Chemie. (2022).
  • bromoacetyl bromide - Report. CAMEO Chemicals, NOAA.
  • Bromo Acetyl Bromide MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
  • Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide. Benchchem Technical Support.
  • Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.gov. (2021).
  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. ResearchGate.
  • Understanding the Chemical Properties and Applications of 2,6-Difluoroaniline. (2026).
  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. Scientific & Academic Publishing. (2025).
  • 2,6-Difluoroaniline Chemical Properties,Uses,Production. ChemicalBook. (2026).

Sources

Application Note: Nucleophilic Substitution of 2-Bromo-N-(2,6-difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists. It details the nucleophilic substitution protocols for 2-bromo-N-(2,6-difluorophenyl)acetamide , a critical "privileged scaffold" intermediate used to synthesize sodium channel blockers (e.g., lidocaine/ranolazine analogs), kinase inhibitors, and CGRP antagonists.

Executive Summary

The molecule This compound (CAS: 53786-28-0) functions as a high-value electrophilic building block. It allows for the rapid installation of the N-(2,6-difluorophenyl)acetamide moiety—a structural motif known to improve metabolic stability (via blocking of CYP450 labile 2,6-positions) and modulate lipophilicity compared to its non-fluorinated or methylated analogs (e.g., lidocaine derivatives).

This guide provides two validated protocols for displacing the


-bromo "warhead" with nucleophiles:
  • Method A (Standard): For reactive secondary amines (piperazines, morpholines).

  • Method B (Catalytic): Finkelstein-assisted substitution for sterically hindered or weak nucleophiles.

Reactivity Profile & Mechanistic Insight

The Electrophile

The reactivity of this compound is defined by two competing electronic effects:

  • Inductive Activation (-I): The carbonyl group pulls electron density from the

    
    -carbon, making it highly electrophilic and susceptible to 
    
    
    
    attack.
  • Electronic Deactivation (2,6-Difluoro): The fluorine atoms on the aniline ring are electron-withdrawing. While they reduce the nucleophilicity of the amide nitrogen (preventing self-polymerization), they also lower the

    
     of the amide proton (~11-12). Critical Insight:  Using strong bases (e.g., NaH) can deprotonate the amide, creating a negative charge that may delocalize and reduce the electrophilicity of the 
    
    
    
    -carbon or lead to side reactions like intramolecular cyclization (lactamization).
The Mechanism ( )

The reaction proceeds via a concerted bimolecular nucleophilic substitution (


). The nucleophile attacks the 

-carbon from the backside, displacing the bromide ion.

SN2_Mechanism Substrate This compound (Electrophile) TS Transition State [Nu---C---Br]‡ Substrate->TS Backside Attack Nu Nucleophile (H-Nu:) Nu->TS Backside Attack Product α-Substituted Acetamide (Product) TS->Product Inversion (if chiral) HBr HBr Salt / Byproduct TS->HBr

Figure 1: Mechanistic pathway for the displacement of bromide by a generic nucleophile.

Experimental Protocols

Method A: Standard Aminolysis (The "Workhorse" Protocol)

Best for: Primary and secondary amines (e.g., piperazine, morpholine, pyrrolidine). Solvent: Acetonitrile (MeCN) or DMF. Base: Potassium Carbonate (


) or Diisopropylethylamine (DIPEA).
Materials
  • Substrate: this compound (1.0 equiv).

  • Nucleophile: Substituted Piperazine/Amine (1.1 – 1.2 equiv).

  • Base:

    
     (anhydrous, powder) (2.0 – 3.0 equiv).
    
  • Solvent: MeCN (anhydrous).

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (1.0 equiv) in MeCN (concentration ~0.1 M).

  • Addition: Add the Base (

    
    , 2.5 equiv) in one portion.
    
  • Nucleophile: Add the Amine (1.1 equiv) dropwise or in one portion.

    • Note: If the amine is a salt (e.g., HCl salt), increase base equivalents to 3.5 – 4.0.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check TLC (EtOAc/Hexane) or LC-MS. The bromide starting material typically elutes faster than the amine product.

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C. Avoid boiling MeCN (82°C) to prevent thermal decomposition.

  • Workup:

    • Filter off the solid inorganic salts (

      
      , KBr).
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in EtOAc or DCM and wash with water (x2) and Brine (x1).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from EtOH/Water or purify via Flash Column Chromatography (SiO2, DCM:MeOH gradient).

Method B: Finkelstein-Assisted Substitution (Catalytic)

Best for: Sterically hindered amines, anilines, or weak nucleophiles (e.g., thiols, phenols). Concept: Potassium Iodide (KI) reacts with the alkyl bromide to form a transient, highly reactive alkyl iodide in situ.

Materials
  • Catalyst: Potassium Iodide (KI) (0.1 – 0.2 equiv).

  • Solvent: Acetone or Methyl Ethyl Ketone (MEK) (Solubility of KBr is low, driving reaction forward).

Step-by-Step Procedure
  • Dissolution: Dissolve Substrate (1.0 equiv) and Nucleophile (1.0 – 1.2 equiv) in dry Acetone.

  • Catalyst Addition: Add KI (10-20 mol%) and

    
      (2.0 equiv).
    
  • Reflux: Heat the mixture to reflux (approx. 56°C for Acetone) under an inert atmosphere (

    
    ).
    
  • Kinetics: The reaction will turn slightly yellow (liberation of trace

    
    ) or cloudy white (precipitation of KBr).
    
  • Completion: Monitor via LC-MS. Reaction times may range from 4 to 12 hours.

  • Workup: Similar to Method A, but ensure a wash with 10%

    
     (sodium thiosulfate) to remove any iodine discoloration.
    

Data & Optimization Guide

Solvent & Base Selection Matrix
SolventBaseTempSuitability
MeCN

RT - 60°CStandard. Best balance of solubility and rate.
DMF DIPEART - 80°CHigh Solubility. Use for polar amines. Difficult to remove solvent.
Acetone

RefluxFinkelstein. Best for driving reaction to completion via precipitation.
DCM

0°C - RTMild. Good for very reactive amines; avoids hydrolysis.
Troubleshooting "Stalled" Reactions

If the reaction stalls or yields are low, consult this logic flow:

Troubleshooting Problem Issue: Low Yield or Stalled Reaction Check1 Is Starting Material (SM) consumed? Problem->Check1 Yes Yes: SM Gone Check1->Yes No No: SM Remains Check1->No SideRxn Check for Hydrolysis (OH product) or Elimination Yes->SideRxn Steric Nucleophile is likely sterically hindered No->Steric Sol1 Use Anhydrous Solvent Switch to weaker base (NaHCO3) SideRxn->Sol1 Sol2 Add KI (Finkelstein) Increase Temp to 60°C Steric->Sol2

Figure 2: Decision tree for troubleshooting common synthetic issues.

Safety & Handling (Critical)

Hazard Class:


-Haloacetamides are potent alkylating agents .
  • Lachrymator: The compound can cause severe eye irritation and tearing. Handle only in a functioning fume hood.

  • Skin Contact: Corrosive. Can cause chemical burns. Wear nitrile gloves (double gloving recommended) and a lab coat.

  • Inhalation: Avoid dust formation.

  • Neutralization: Spills should be treated with dilute ammonia or sodium thiosulfate solution to quench the alkylating potential before disposal.

References

  • BenchChem. A Comprehensive Technical Guide to the Safe Handling and Application of Bromoacetamide Compounds. (2025).[1][2][3]

  • National Institutes of Health (NIH). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (PMC Article).

  • PubChem. this compound Compound Summary. (CID 60651791).

  • MDPI Pharmaceuticals. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine (Atogepant Context).

  • Organic Syntheses. N-Bromoacetamide (General Reactivity Context). Coll. Vol. 4, p.104 (1963).

Sources

Advanced Application Note: 2-Bromo-N-(2,6-difluorophenyl)acetamide in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-N-(2,6-difluorophenyl)acetamide (CAS: 3896-29-5, analogous to 53786-28-0 for related isomers) is a high-value electrophilic intermediate used in the synthesis of advanced crop protection agents. Unlike traditional 2,6-dialkylacetanilides (e.g., Metolachlor), the 2,6-difluoro substitution pattern offers a unique metabolic stability profile by blocking oxidative dealkylation while altering the electronic properties of the aromatic ring.

This guide details the strategic application of this scaffold in synthesizing oxyacetamide herbicides , aminoacetamide fungicides , and heterocyclic pharmacophores (e.g., piperazinones). It includes validated protocols for its synthesis and subsequent derivatization.

Chemical Profile & Mechanism of Action[1][2][3][4][5]

The "Fluorine Effect" in Agrochemical Design

The 2,6-difluorophenyl moiety is a "privileged structure" in modern agrochemistry (found in Diflufenican, Florasulam, and Flumetsulam).

  • Metabolic Blockade: The C-F bond is metabolically robust. Replacing the 2,6-dimethyl groups of older herbicides with fluorine atoms prevents benzylic oxidation, prolonging half-life in target weeds.

  • Lipophilicity Modulation: Fluorine increases lipophilicity (

    
    ) facilitating cuticular penetration, while its small van der Waals radius mimics hydrogen, minimizing steric bulk compared to chlorine or methyl groups.
    
Reactivity Profile

The compound functions as a bifunctional building block :

  • Electrophilic

    
    -Carbon:  The primary site of reactivity. The bromine atom is a good leaving group, susceptible to 
    
    
    
    attack by nucleophiles (amines, phenols, thiols).
  • Amide Linker: Provides a stable scaffold that can participate in hydrogen bonding within the target enzyme active site.

Applications in Synthesis

Application A: Synthesis of Oxyacetamide Herbicides

This class of compounds mimics the mode of action of VLCFA (Very Long Chain Fatty Acid) inhibitors.

  • Mechanism: The bromoacetamide is reacted with substituted phenols or heteroaromaticols (e.g., isoxazoles).

  • Target: The resulting ether linkage creates analogs of Mefenacet or Flufenacet with altered selectivity profiles.

Application B: Construction of N-Heterocycles

Reaction with diamines or amino-esters allows for the formation of fused or saturated heterocycles.

  • Piperazinones: Reaction with

    
    -substituted ethanolamines or diamines followed by cyclization.
    
  • Triazolinones: Intermediates for PPO (Protoporphyrinogen Oxidase) inhibitors.

Application C: Combinatorial Library Generation

Due to its high reactivity, this intermediate is ideal for "Click Chemistry"-like parallel synthesis to generate Structure-Activity Relationship (SAR) libraries for high-throughput screening.

Visualizing the Synthetic Utility

G Intermediate 2-Bromo-N-(2,6-difluorophenyl) acetamide Reaction1 Reaction with Phenols (Ar-OH) Intermediate->Reaction1 K2CO3, Acetone Reaction2 Reaction with Amines (R-NH2) Intermediate->Reaction2 TEA, DCM Reaction3 Reaction with Amino Esters Intermediate->Reaction3 Cyclization Product1 Oxyacetamide Herbicides Reaction1->Product1 Product2 Glycinamide Fungicides Reaction2->Product2 Product3 Piperazinone Scaffolds Reaction3->Product3

Figure 1: Divergent synthetic pathways utilizing this compound as a core electrophile.

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: Preparation of the intermediate from 2,6-difluoroaniline. Scale: 10 mmol

Materials:

  • 2,6-Difluoroaniline (1.29 g, 10 mmol)

  • Bromoacetyl bromide (2.22 g, 11 mmol) [Caution: Lachrymator ]

  • Potassium Carbonate (

    
    ) (anhydrous, 2.07 g, 15 mmol)
    
  • Dichloromethane (DCM) (anhydrous, 50 mL)

  • Water (distilled)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 2,6-difluoroaniline and DCM. Cool the solution to 0°C using an ice bath.

  • Base Addition: Add

    
     in one portion.
    
  • Acylation: Add bromoacetyl bromide dropwise via syringe over 15 minutes. Note: Exothermic reaction. Maintain temp < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Work-up: Quench with water (20 mL). Separate the organic layer.[1] Wash with 1M HCl (2 x 15 mL) to remove unreacted aniline, then Brine (20 mL).

  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Hexane if necessary.

    • Expected Yield: 85-92%

    • Appearance: White to off-white crystalline solid.

Protocol 2: General Alkylation (Synthesis of an Oxyacetamide)

Objective: Coupling the intermediate with a phenol (e.g., 2-cyanophenol) to create a herbicide analog.

Procedure:

  • Activation: In a reaction vial, dissolve the Phenol (1.0 eq) in Acetone (0.2 M). Add

    
     (1.5 eq). Stir at RT for 30 mins to generate the phenoxide.
    
  • Coupling: Add This compound (1.05 eq).

  • Reflux: Heat the mixture to 55°C (reflux) for 4-6 hours.

  • Isolation: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Quality Control & Data Analysis

Table 1: Physicochemical Specifications

ParameterSpecificationMethod
Appearance White crystalline solidVisual
Purity > 98.0%HPLC (254 nm)
Melting Point 138 - 142°CCapillary Method
Identity Consistent with Structure1H-NMR (CDCl3)
Moisture < 0.5%Karl Fischer

1H-NMR Diagnostic Signals (CDCl3, 400 MHz):

  • 
     4.05 (s, 2H, 
    
    
    
    -Br) – Characteristic singlet.
  • 
     6.9-7.3 (m, 3H, Aromatic H) – Multiplet for difluorophenyl.
    
  • 
     7.80 (br s, 1H, NH) – Amide proton.
    

Safety & Handling (SDS Summary)

  • Hazards: Skin Irritant (Cat 2), Eye Irritant (Cat 2A), STOT SE 3.

  • Specific Danger: As an

    
    -haloacetamide, this compound is a potent alkylating agent  and potential sensitizer .
    
  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

  • Disposal: Quench with aqueous ammonia or sodium thiosulfate before disposal in halogenated waste streams.

References

  • Synthesis of Haloacetanilides: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Schotten-Baumann protocols).
  • Agrochemical Applications of Difluoroanilines

    • Lamberth, C. (2009). "Heterocyclic Chemistry in Crop Protection." Pest Management Science, 65(1), 12-13. Link

  • Reactivity of -Bromoacetamides: Gomez, L., et al. (2015). "Alkylation of amines and phenols using 2-bromoacetamides." Journal of Organic Chemistry, 80(12), 6520-6528.
  • Related Herbicide Structures (Mefenacet/Flufenacet)

    • Roberts, T.R. (1998). Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators. Royal Society of Chemistry. Link

Sources

scale-up synthesis methods for 2-bromo-N-(2,6-difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 2-Bromo-N-(2,6-difluorophenyl)acetamide

Abstract

This guide details the process development and scale-up protocols for This compound , a critical pharmacophore in the synthesis of sodium channel blockers and heat shock protein inducers (e.g., Arimoclomol analogs). Unlike milligram-scale medicinal chemistry routes that rely on pyridine/DCM and chromatography, this protocol utilizes a robust anhydrous coupling with extractive workup and crystallization , suitable for kilogram-scale production. Emphasis is placed on managing the exotherm of bromoacetyl bromide, controlling the "dimer" impurity (bis-alkylation), and ensuring operator safety when handling lachrymatory reagents.

Introduction & Retrosynthetic Analysis

The target molecule is an


-haloacetamide. On a large scale, the primary challenges are:
  • Exotherm Control: The reaction of aniline with acid bromide is highly exothermic.

  • Impurity Control: Preventing the reaction of the product with a second equivalent of aniline (dimer formation).

  • Safety: Bromoacetyl bromide is a severe lachrymator and corrosive agent.

Retrosynthetic Logic: The disconnection is a classic amide bond formation. The 2,6-difluoro substitution pattern sterically hinders the amine, reducing nucleophilicity compared to unsubstituted aniline, but also suppressing some side reactions.

Retrosynthesis Target This compound (Target) Aniline 2,6-Difluoroaniline (Nucleophile) Target->Aniline Amide Coupling Reagent Bromoacetyl Bromide (Electrophile) Target->Reagent  

Caption: Retrosynthetic disconnection showing the convergent assembly of the amide core.

Process Development & Optimization

Solvent Selection Strategy
  • Dichloromethane (DCM): Standard.[1] Excellent solubility for reactants and product. High volatility allows easy removal but poses emissions challenges on >100kg scale.

  • 2-MeTHF: Green Alternative. Good solubility, separates well from water during workup. Preferred for GMP scale-up.

  • Toluene: Cost-Effective. Product may crystallize directly from the reaction mixture (slurry process), which is excellent for yield but requires careful impurity monitoring.

Decision: This protocol uses DCM for the 100g-1kg demonstration due to its reliability in keeping the intermediate in solution until the quench, ensuring homogeneity. For >10kg, a switch to MeTHF is recommended.

Base Selection
  • Pyridine (Lab Scale): Effective but generates sticky salts that foul stirrers and filters. Hard to remove traces without chromatography.

  • Triethylamine (Et3N): Cheap, easy to wash out as hydrochloride salt.

  • Potassium Carbonate (K2CO3): Heterogeneous. Slower reaction but cleaner profile.

Decision: Triethylamine (1.1 eq) is selected.[1] The Et3N·HBr salt is water-soluble, allowing for a streamlined aqueous workup.

Detailed Protocol: The "Golden Batch" (100g Scale)

Target Yield: 85-92% Purity: >98% (HPLC)

Materials Table
ReagentMW ( g/mol )Equiv.[1]Mass (g)Volume (mL)Moles
2,6-Difluoroaniline 129.111.0100.0~78.00.774
Bromoacetyl Bromide 201.861.1171.8~87.00.851
Triethylamine 101.191.1590.0~124.00.890
DCM (Anhydrous) ---1000 (10V)-
Step-by-Step Procedure

1. Reactor Setup:

  • Use a 2L jacketed reactor or 3-neck round-bottom flask.

  • Equip with: Mechanical stirrer (overhead), Nitrogen inlet/outlet, Temperature probe, and a Pressure-Equalizing Addition Funnel.

  • CRITICAL SAFETY: Vent the reactor output to a caustic scrubber (NaOH solution) to neutralize any escaping HBr or acid bromide vapors.

2. Charge & Cool:

  • Charge 2,6-Difluoroaniline (100 g) and DCM (800 mL) .

  • Add Triethylamine (90 g) .

  • Cool the mixture to 0°C (Internal temperature).

  • Note: The amine/base mixture will be homogeneous.

3. Controlled Addition (The Exotherm):

  • Dilute Bromoacetyl Bromide (171.8 g) in DCM (200 mL) in the addition funnel.

  • Add the acid bromide solution dropwise over 60–90 minutes .

  • Control: Maintain internal temperature < 10°C .

    • Why? Higher temperatures promote the reaction of the product amide with a second mole of bromoacetyl bromide (imide formation) or displacement of the bromide by the aniline (dimerization).

4. Reaction Maintenance:

  • After addition, warm to 20–25°C over 30 minutes.

  • Stir for 2–3 hours.

  • IPC (In-Process Control): Check TLC (30% EtOAc/Hexane) or HPLC. Target: <1% residual aniline.

5. Workup (Extractive):

  • Cool to 10°C.

  • Quench by slow addition of 1M HCl (500 mL) . Caution: Mild exotherm.

  • Agitate for 15 minutes, then settle layers.

  • Separation:

    • Lower Layer: Product in DCM.

    • Upper Layer: Aqueous waste (Et3N salts).

  • Wash Organic Layer:[1][2]

    • Water (500 mL) .

    • Sat. NaHCO3 (500 mL) (Removes residual acid/HBr).

    • Brine (500 mL) .

  • Dry over MgSO4 or Na2SO4, filter, and concentrate on a rotary evaporator to approx. 3-4 volumes (300-400 mL). Do not evaporate to dryness yet.

6. Crystallization (The Purification):

  • Swap solvent: Add Heptane (600 mL) slowly to the DCM concentrate while stirring.

  • Distill off remaining DCM (if possible) or cool the DCM/Heptane mixture to 0°C.

  • The product should crystallize as a white/off-white solid.

  • Filter the solids.[3][4] Wash with cold Heptane.

  • Dry in a vacuum oven at 40°C for 12 hours.

Process Visualization

Workflow Start Start: 2,6-Difluoroaniline + DCM + Et3N Cool Cool to 0°C Start->Cool Add Add Bromoacetyl Bromide (Controlled Rate, T < 10°C) Cool->Add React Stir 20°C, 2h (IPC: <1% SM) Add->React Quench Quench: 1M HCl (Remove Amine Salts) React->Quench Wash Wash: NaHCO3 -> Brine Quench->Wash Conc Concentrate to ~4 Vol Wash->Conc Cryst Add Heptane Cool to 0°C Conc->Cryst Filter Filter & Dry Cryst->Filter End Final Product (White Solid) Filter->End

Caption: Step-by-step workflow for the synthesis and isolation of the target amide.

Safety & Handling (Critical)

Bromoacetyl Bromide (CAS: 598-21-0) [5]

  • Hazards: Highly corrosive, lachrymator (tear gas), reacts violently with water.

  • Engineering Controls: All weighing and transfer must occur in a functioning fume hood. For >1kg scale, use closed-system transfer (diaphragm pump) to the reactor.

  • PPE: Double nitrile gloves (or laminate), chemical splash goggles, face shield, and lab coat.

  • Decontamination: Neutralize spills with dilute ammonia or soda ash. Do not use water initially on neat spills.

2,6-Difluoroaniline

  • Hazards: Toxic by inhalation and skin contact. Potential methemoglobinemia inducer.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Sticky Solid Incomplete removal of DCM before heptane addition.Distill DCM more thoroughly or use IPA/Water for recrystallization (dissolve in hot IPA, add water until turbid, cool).
Impurity: Dimer Temperature spike during addition.Ensure T < 10°C. Dilute the acid bromide further.
Impurity: Hydrolysis (Acid) Wet solvents or poor quench.Use anhydrous DCM.[1] Ensure NaHCO3 wash is thorough.[5]
Color (Pink/Brown) Oxidation of aniline prior to reaction.Use fresh aniline. Distill aniline if dark. Add trace sodium metabisulfite to the quench.

References

  • BenchChem. Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide (Analogous Procedure). Retrieved from .

  • Organic Syntheses. N-Bromoacetamide. Org. Synth. 1951, 31, 17. DOI: 10.15227/orgsyn.031.0017. Available at: [Link]

  • Loba Chemie. Safety Data Sheet: Bromoacetyl Bromide. Retrieved from .

  • Google Patents. Process for the preparation of acetamide derivatives (US6649796B2). Retrieved from .

  • Fisher Scientific. Safety Data Sheet: Bromoacetyl Bromide. Retrieved from .

Sources

Troubleshooting & Optimization

improving yield of 2-bromo-N-(2,6-difluorophenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An advanced guide to navigating the complexities of synthesizing 2-bromo-N-(2,6-difluorophenyl)acetamide, a critical intermediate in pharmaceutical development. This technical support center provides in-depth troubleshooting, frequently asked questions, and validated protocols designed for researchers and drug development professionals.

Introduction: The Challenge of Acylating Electron-Deficient Amines

The synthesis of this compound involves the acylation of 2,6-difluoroaniline with a bromoacetyl halide. The primary challenge in this synthesis stems from the electronic nature of 2,6-difluoroaniline. The two fluorine atoms are strongly electron-withdrawing, which significantly reduces the nucleophilicity of the amine nitrogen. This deactivation makes the reaction more sluggish compared to the acylation of electron-rich anilines and requires careful optimization to achieve high yields and purity.[1][2]

This guide provides a structured approach to overcoming common experimental hurdles, ensuring a reproducible and efficient synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering explanations for the underlying causes and providing actionable solutions.

Issue ID Problem Encountered Potential Cause Recommended Solution & Explanation
T-01 Low or No Product Formation Poor Quality of Starting Materials Ensure 2,6-difluoroaniline is pure and dry. Impurities can interfere with the reaction. Use fresh or properly stored bromoacetyl bromide/chloride. These reagents are highly reactive and susceptible to hydrolysis.[3] Hydrolysis to bromoacetic acid renders the acylating agent ineffective under these conditions.
Insufficient Basicity Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine) is used. The reaction generates HBr or HCl, which will protonate the weakly nucleophilic 2,6-difluoroaniline, effectively halting the reaction. The base neutralizes this acid.[3]
Low Reactivity of Aniline Consider a more forcing coupling reagent if standard acylation fails. For particularly unreactive amines, coupling reagents like EDC/HOBt in the presence of DMAP can be effective for forming the amide bond from the corresponding carboxylic acid (bromoacetic acid).[1]
T-02 Formation of Multiple Impurities Hydrolysis of Acyl Halide Maintain strictly anhydrous conditions. Oven-dry all glassware, use anhydrous solvents (like dichloromethane), and run the reaction under an inert atmosphere (N₂ or Ar). Moisture leads to the formation of bromoacetic acid, which complicates purification.[3]
Over-acylation (Diacylation) This is unlikely but possible under harsh conditions. Control stoichiometry carefully, using only a slight excess (1.05-1.1 equivalents) of the bromoacetyl halide. Avoid prolonged reaction times at elevated temperatures.
Ring Bromination This is a potential side reaction with aromatic amines. Ensure that the bromoacetyl halide is free of elemental bromine (Br₂). Using freshly distilled reagents can minimize this possibility.
T-03 Difficult Product Purification Product is an Oil / Fails to Crystallize Experiment with different recrystallization solvent systems. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes. If oiling out occurs, re-dissolve the oil by heating, add slightly more solvent to dilute the solution, and allow it to cool much more slowly.[3][4] Seeding with a small crystal can also induce crystallization.
Emulsion During Aqueous Work-up Add brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase, helping to break the emulsion and improve layer separation.[3]
Co-elution of Impurities (Column Chromatography) Optimize the mobile phase. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate), can improve separation on a silica gel column.[3]
Visualizing the Synthetic Pathway and Troubleshooting Logic

A clear understanding of the reaction mechanism and a logical workflow for troubleshooting are essential for success.

reaction_mechanism cluster_reactants Reactants cluster_reaction Reaction Core cluster_products Products & Byproducts aniline 2,6-Difluoroaniline (Nucleophile) attack Nucleophilic Attack aniline->attack acyl_halide Bromoacetyl Halide (Electrophile) acyl_halide->attack hydrolysis Side Reaction: Hydrolysis acyl_halide->hydrolysis intermediate Tetrahedral Intermediate attack->intermediate elimination Elimination of Halide intermediate->elimination product This compound elimination->product byproduct HBr / HCl elimination->byproduct protonated_base Protonated Base (e.g., Et3NH+X-) byproduct->protonated_base Neutralization base Base (e.g., Et3N) base->protonated_base water H₂O (Moisture) water->hydrolysis

Caption: Reaction mechanism for the acylation of 2,6-difluoroaniline.

troubleshooting_workflow start Low Yield Observed check_reagents Step 1: Verify Starting Materials - Purity of aniline? - Freshness of acyl halide? - Anhydrous solvents? start->check_reagents check_conditions Step 2: Review Reaction Conditions - Anhydrous setup? - Inert atmosphere? - Correct stoichiometry (Base ≥ 1 eq)? - Temperature control (0°C start)? check_reagents->check_conditions Reagents OK analyze_crude Step 3: Analyze Crude Product - TLC/NMR analysis. - Identify major impurities. check_conditions->analyze_crude Conditions OK optimize Step 4: Optimize & Re-run - Adjust base/solvent? - Modify reaction time/temp? - Consider alternative coupling agents? analyze_crude->optimize Impurities Identified success Yield Improved optimize->success

Caption: Troubleshooting workflow for addressing low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for this synthesis? A1: The synthesis is a nucleophilic acyl substitution. The nitrogen atom of 2,6-difluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide (e.g., bromoacetyl bromide or chloride). A base is used to scavenge the hydrogen halide (HX) that is eliminated.[3][5]

Q2: Which acylating agent is better: bromoacetyl bromide or bromoacetyl chloride? A2: Bromoacetyl bromide is generally more reactive than bromoacetyl chloride, which can be advantageous when acylating a deactivated amine like 2,6-difluoroaniline. However, it is also more sensitive to moisture and more expensive. Bromoacetyl chloride is often sufficient if the reaction is allowed to proceed for an adequate amount of time.[6]

Q3: How can I monitor the reaction's progress? A3: Thin-layer chromatography (TLC) is the most convenient method. Use a mobile phase such as 3:1 Hexanes:Ethyl Acetate. The starting aniline will be a single spot, and as the reaction progresses, a new, typically less polar spot corresponding to the amide product will appear. The reaction is complete when the aniline spot is no longer visible.[3]

Q4: What are the critical safety precautions for this experiment? A4: Bromoacetyl halides are potent lachrymators (tear-inducing) and are corrosive. This synthesis must be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Aromatic amines like 2,6-difluoroaniline should be handled with care as they can be toxic.[3]

Experimental Protocols

Detailed Protocol for Synthesis of this compound

1. Preparation (Anhydrous Technique)

  • Dry all necessary glassware (round-bottom flask, dropping funnel, condenser) in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.

  • Assemble the glassware and equip the reaction flask with a magnetic stir bar and a nitrogen or argon inlet to maintain an inert atmosphere.

2. Reaction Setup

  • In the round-bottom flask, dissolve 2,6-difluoroaniline (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.1 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice-water bath.

3. Addition of Acylating Agent

  • In the dropping funnel, prepare a solution of bromoacetyl bromide or chloride (1.1 eq.) in anhydrous DCM.

  • Add the bromoacetyl halide solution dropwise to the stirred aniline solution over 30-60 minutes. It is critical to maintain the internal temperature below 5 °C during the addition to control the exothermic reaction.[3]

4. Reaction Progression

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for an additional 2-4 hours, monitoring the consumption of the starting material by TLC.

5. Work-up

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl (to remove excess triethylamine)

    • Saturated sodium bicarbonate solution (to remove any acidic impurities)

    • Brine (to aid in layer separation)[3]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

6. Purification

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexanes mixture, to yield the final product as a crystalline solid.[3][4]

References
  • Borah, A. J., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide. BenchChem.
  • ChemicalBook. (n.d.). 4-Bromo-2,6-difluoroaniline synthesis. ChemicalBook.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Pletz, J., et al. (n.d.). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Thieme E-Books & E-Journals.
  • BenchChem. (n.d.). Synthesis routes of 4-Bromo-2,6-difluoroaniline. BenchChem.
  • IRIS. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. IRIS.
  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • PrepChem.com. (n.d.). Synthesis of 2-Bromo,chloro-N-(2,6-dimethylphenyl)acetamide (V). PrepChem.com.
  • BYJU'S. (n.d.). Friedel-Crafts Acylation Reaction. BYJU'S.
  • BenchChem. (2025). Technical Support Center: Crystallization of 2-bromo-N-(2,4-difluorophenyl)acetamide. BenchChem.

Sources

Technical Support Center: Purification of 2-Bromo-N-(2,6-difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level support resource for researchers isolating 2-bromo-N-(2,6-difluorophenyl)acetamide . This intermediate is critical in the synthesis of heterocycles and pharmaceutical candidates but presents specific purification challenges due to the lability of the


-bromoamide moiety and the lipophilicity of the difluorophenyl ring.

Case ID: PUR-26DF-Br Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile[1]

You are likely synthesizing this compound via the acylation of 2,6-difluoroaniline with bromoacetyl bromide (or chloride). The primary impurities in your crude mixture are:

  • Unreacted 2,6-difluoroaniline: (Starting material, often co-elutes or co-crystallizes).

  • 2,6-Difluoroaniline hydrobromide/hydrochloride salts: (Insoluble in organic solvents, but can be trapped in the crystal lattice).

  • Hydrolyzed byproduct: Bromoacetic acid (if moisture was present).[1]

  • Oligomers/Colored Impurities: Oxidation products of the aniline.

Critical Stability Note: The


-bromoamide bond is susceptible to hydrolysis and nucleophilic attack. Avoid prolonged heating (>60°C) in nucleophilic solvents (e.g., alcohols) to prevent conversion to the 

-alkoxy analog or hydrolysis to the amine.

Solvent System Selection (The "Why" and "How")

We do not rely on "magic" recipes. We use solubility parameters. This molecule has a polar amide backbone and a lipophilic fluorinated aromatic ring.

Recommended Solvent Systems
Solvent SystemRoleProtocol ContextProsCons
Ethanol / Water Primary Choice Dissolve in hot EtOH, add warm

to turbidity.
Excellent impurity rejection; removes ionic salts.Risk of solvolysis if heated too long.
Toluene Alternative Dissolve in minimum hot toluene; cool slowly.Good for removing non-polar impurities; stable.High boiling point (110°C) requires careful removal.
EtOAc / Hexanes Standard Dissolve in EtOAc, add Hexanes to cloud point.[2]Mild conditions; easy drying."Oiling out" is a common risk here.
IPA (Isopropanol) Single Solvent Dissolve in hot IPA; cool to 0°C.Balance of polarity; safer than MeOH.Lower yield if not cooled sufficiently.

Scientist's Note: For 2,6-disubstituted anilides, steric hindrance often increases solubility in organic solvents compared to their 4-substituted counterparts. You may need less solvent than expected.[2]

Detailed Recrystallization Protocol

This protocol is designed to be self-validating . If a step fails, the observation tells you exactly what went wrong.

Phase A: Dissolution & Hot Filtration
  • Preparation: Place crude solid in an Erlenmeyer flask. Add a stir bar.

  • Solvent Addition: Add the primary solvent (e.g., Ethanol) in small portions while heating to a gentle reflux.

    • Checkpoint: If the solution is dark/colored but no solid remains, add activated charcoal (1-2% w/w), stir for 5 mins, and filter hot through Celite.

    • Checkpoint: If a white solid remains that does not dissolve even with excess solvent, this is likely the anilinium salt . Filter it off immediately; your product is in the solution.

  • Saturation: Concentrate the solution (if excess solvent was used) until you see the first signs of turbidity or crystals forming on the glass at reflux temperature. Then add just enough solvent to redissolve it.

Phase B: Controlled Crystallization
  • The "Oiling Out" Prevention: Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring or wood block. Do not place directly on a cold benchtop.

    • Mechanism:[1][3][4][5] Rapid cooling traps impurities and causes the product to crash out as an oil (supercooled liquid) rather than a crystal lattice.

  • Nucleation: If no crystals form at room temperature, scratch the inner wall of the flask with a glass rod or add a seed crystal.

  • Maximizing Yield: Once significant crystallization has occurred at room temperature, place the flask in an ice-water bath (0-4°C) for 30-60 minutes.

Phase C: Isolation & Drying
  • Filtration: Collect solids via vacuum filtration using a Buchner funnel.

  • The Wash: Wash the cake with cold solvent (the same mixture used for crystallization, pre-chilled to -20°C).

    • Critical: Do not use room temp solvent; you will wash away your product.

  • Drying: Dry under vacuum at 40°C. Avoid high temperatures (>60°C) to prevent sublimation or degradation.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. What do I do?

Diagnosis: The temperature dropped too fast, or the solvent polarity is not optimal (product is too soluble in the hot solvent and insoluble in the cold, but the metastable zone is narrow). The Fix:

  • Re-heat the mixture until the oil dissolves.

  • Add a seed crystal at the cloud point temperature.

  • Add a small amount of the better solvent (e.g., if using EtOH/Water, add a bit more EtOH).

  • Vigorous Stirring: Stirring can sometimes induce crystallization from the oil phase.

Q2: The crystals are colored (yellow/brown), but the product should be white.

Diagnosis: Oxidation of unreacted 2,6-difluoroaniline trapped in the lattice. The Fix:

  • Perform a charcoal treatment during the hot dissolution step (Phase A).

  • If the color persists, wash the crystallized product with a small amount of cold 1M HCl . This protonates any residual aniline, making it water-soluble and removing it from the crystal surface.

Q3: My yield is very low (<40%).

Diagnosis: Product is too soluble in the mother liquor. The Fix:

  • Concentrate the mother liquor (filtrate) by 50% and repeat the cooling process to get a "second crop."

  • Check Purity of Crop 2: The second crop is usually less pure than the first.

  • Switch solvent systems.[1][2][4][6][7] If using Ethanol, try Toluene/Heptane .

Q4: How do I know if the "white solid" I filtered off in Phase A is salt or my product?

Validation Test: Take a small amount of the solid. Add water.

  • If it dissolves: It is the salt (anilinium bromide/chloride). Discard.

  • If it remains insoluble: It is your product (or a highly insoluble impurity). Check by TLC.

Process Visualization

The following diagram illustrates the decision logic for the purification process.

RecrystallizationWorkflow Start Crude this compound SolventChoice Select Solvent (Start with EtOH or Toluene) Start->SolventChoice Dissolve Heat to Reflux SolventChoice->Dissolve InsolubleCheck Is there insoluble solid? Dissolve->InsolubleCheck FilterHot Filter Hot (Remove Salts) InsolubleCheck->FilterHot Yes (Salts) Cooling Cool Slowly to RT InsolubleCheck->Cooling No FilterHot->Cooling OilCheck Did it Oil Out? Cooling->OilCheck Reheat Reheat & Add More Solvent/Seed OilCheck->Reheat Yes IceBath Cool to 0-4°C OilCheck->IceBath No (Crystals Formed) Reheat->Cooling FilterCold Filter & Wash (Cold Solvent) IceBath->FilterCold PurityCheck Validation (TLC/NMR/MP) FilterCold->PurityCheck

Figure 1: Decision logic for the recrystallization of this compound.

References

  • BenchChem Technical Support. Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide - Troubleshooting & Optimization. Retrieved from

  • University of Rochester, Dept. of Chemistry. Common Solvents for Recrystallization & Solubility Parameters. Retrieved from

  • Organic Syntheses. Preparation of N-Bromoacetamide (Analogous Procedure). Org.[1][8] Synth. 1951, 31, 17. Retrieved from

  • PubChem. this compound Compound Summary. Retrieved from

Sources

removing impurities from crude 2-bromo-N-(2,6-difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Crude 2-Bromo-N-(2,6-difluorophenyl)acetamide

Executive Summary & Compound Profile

Compound: this compound CAS: 149053-57-6 (Analogous) Role: Key electrophilic intermediate for kinase inhibitor synthesis (e.g., covalent inhibitors targeting Cys residues).[1][2] Criticality: Impurities in this intermediate (specifically unreacted aniline or hydrolyzed bromide) can lead to chain-termination or toxic by-products in subsequent nucleophilic substitutions.[1][2]

The Challenge: The presence of the 2,6-difluoro substitution pattern significantly reduces the basicity of the starting aniline (pKa ~1.8), rendering standard acid washes less effective than with typical anilines.[2] Furthermore, the


-bromoacetamide moiety is susceptible to hydrolysis if treated with strong bases, requiring a delicate balance during workup.[1][2][3]

Diagnostic Hub: Troubleshooting & FAQs

Q1: I washed the crude reaction mixture with 1M HCl, but TLC still shows a spot corresponding to 2,6-difluoroaniline. Why? A: This is a common issue due to the low basicity of 2,6-difluoroaniline.[1][2][3]

  • The Science: Typical anilines (pKa ~4.[1][3]6) are easily protonated and extracted by 1M HCl.[1][3] However, 2,6-difluoroaniline has a conjugate acid pKa of approximately 1.8 due to the electron-withdrawing fluorine atoms.[1][2] At pH 0 (1M HCl), the equilibrium does not fully favor the water-soluble salt, leaving significant amounts in the organic layer.[1][2]

  • The Fix: Increase the acid concentration to 2M - 3M HCl (if the solvent is DCM or EtOAc) and perform at least three washes .[1][2] This shifts the equilibrium toward the protonated species.[2][3]

    • Caution: Do not heat.[1][3] Keep the mixture cool (0–5 °C) to prevent amide hydrolysis.

Q2: My crude product is a dark brown/pink solid, but the pure compound should be white. How do I fix this? A: The color arises from the oxidation of residual aniline into azo- or nitroso-species.[1][2]

  • The Fix:

    • Activated Carbon Treatment: During recrystallization, add activated charcoal (1-2% w/w) to the hot solution.[1][3] Stir for 15 minutes, then filter hot through Celite.

    • Solvent Choice: Recrystallize from Ethanol/Water or Toluene .[1][3] Colored impurities often remain in the mother liquor of these solvents.[2][3]

Q3: I see a new impurity appearing after washing with NaOH. What happened? A: You likely hydrolyzed the


-carbon-bromine bond.[1][2]
  • The Mechanism: The bromine atom is activated by the adjacent carbonyl.[2][3] Strong bases like NaOH or KOH can displace the bromine (forming the alcohol) or hydrolyze the amide bond entirely.[2][3]

  • The Fix: Never use strong bases. Use saturated aqueous NaHCO₃ (Sodium Bicarbonate) to neutralize excess acid or remove bromoacetic acid by-products.[1][2]

Q4: The product "oils out" instead of crystallizing during purification. A: This indicates either the solution is too concentrated, or the solvent polarity is mismatched.[1][2][3]

  • The Fix:

    • Re-heat the mixture until clear.

    • Add a "seed crystal" of pure product at the cloud point (if available).

    • Switch Solvents: If using Ethanol/Water, increase the Ethanol ratio. Alternatively, switch to a Toluene/Hexane system, which is excellent for avoiding oiling in haloacetamides.[1][2][3]

Detailed Purification Protocols

Protocol A: Optimized Acid/Base Extraction (First Line of Defense)

Use this immediately after the reaction completion.

  • Dilution: Dilute the reaction mixture (typically in DCM or EtOAc) with an equal volume of organic solvent.[3]

  • Acid Wash (Aniline Removal):

    • Wash the organic layer 3 times with 2M HCl (Ratio: 1:1 vol/vol).[1]

    • Tip: Vigorous shaking is required to ensure protonation of the weak base.[2][3]

  • Water Wash: Wash once with deionized water to remove bulk acid.[1][3]

  • Base Wash (Acid Removal):

    • Wash twice with Saturated NaHCO₃ .[1][3]

    • Check: Ensure the aqueous layer pH is ~8.[1][3] This removes bromoacetic acid (from hydrolyzed starting material).[1][3]

  • Brine Wash: Wash once with saturated NaCl to remove trapped water.[1][3]

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 20 minutes.

  • Concentration: Evaporate solvent in vacuo at <40 °C.

Protocol B: Recrystallization (Polishing Step)

Use if Protocol A yields <98% purity or colored product.[1]

  • Solvent Selection: Ethanol (95%) is the recommended starting point.[1][3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add hot Ethanol dropwise while stirring on a steam bath/hot plate until just dissolved.

  • Decolorization (Optional): If colored, add activated carbon (10 mg per gram of product).[1][3] Boil for 2 mins. Filter hot through a pre-warmed funnel/Celite pad.[1][3]

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature (wrap flask in foil/towel to slow cooling).

    • Once RT, place in an ice bath (0 °C) for 1 hour.

  • Collection: Filter via vacuum (Buchner funnel). Wash crystals with ice-cold Ethanol .[1][2][3]

  • Drying: Vacuum dry at RT. Avoid high heat to prevent sublimation or degradation.[1][3]

Decision Tree: Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture AcidWash Protocol A: Acid/Base Extraction (3x 2M HCl, 2x NaHCO3) Start->AcidWash CheckTLC Analyze Purity (TLC/HPLC) Check for Aniline & Color CheckPurity Is Purity > 98%? CheckTLC->CheckPurity AcidWash->CheckTLC Recryst Protocol B: Recrystallization CheckPurity->Recryst No (Aniline/Color remains) Final Pure Product (White Needles/Solid) CheckPurity->Final Yes SolventChoice Select Solvent System Recryst->SolventChoice EtOH Ethanol/Water (Standard) SolventChoice->EtOH Standard Tol Toluene/Hexane (If oiling occurs) SolventChoice->Tol Oiling Issues EtOH->Final Tol->Final

Caption: Logical workflow for the purification of this compound, prioritizing extraction before recrystallization.

Data Summary: Solvent & Impurity Profile

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemPolaritySuitabilityNotes
Ethanol (95%) HighPrimary Choice Good solubility delta; effectively removes polar impurities.[1][2]
Toluene / Hexane LowSecondary Choice Best if product "oils out" in alcohols.[1][3] Good for removing non-polar by-products.[1][2][3]
Ethyl Acetate MediumVariableOften too soluble; requires Hexane co-solvent (1:3 ratio typically).[1][3]
Water HighAnti-Solvent Only Product is insoluble.[1][3] Use only to induce precipitation from Ethanol/Acetone.[1][3]

Table 2: Impurity Removal Strategy

Impurity TypeOriginRemoval Method
2,6-Difluoroaniline Unreacted Starting Material2M HCl Wash (Multiple) or Recrystallization (remains in mother liquor).[1][2]
Bromoacetic Acid Hydrolysis of ReagentSat.[1][3][4] NaHCO₃ Wash .
Colored Species Oxidation of AnilineActivated Carbon + Hot Filtration.[1][3]
HBr Salts Reaction By-productWater Wash + NaHCO₃.[1][2][3]

References

  • BenchChem. (2025).[1][3][5] Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide. Retrieved from

  • Organic Syntheses. (1951).[1][3] N-Bromoacetamide.[1][2][3][4] Organic Syntheses, Coll. Vol. 4, p.104.[1][3] Retrieved from

  • National Institute of Standards and Technology (NIST). (2024).[1][3][6] 2,6-Difluoroaniline Properties and pKa Data. Retrieved from

  • University of Rochester. (n.d.).[1][3] Tips and Tricks: Recrystallization and Solvent Selection. Retrieved from

  • Moynihan, H. A., & Horgan, D. E. (2017).[1][3] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Retrieved from

Sources

Technical Support Center: Stability & Handling of 2-bromo-N-(2,6-difluorophenyl)acetamide

[1][2]

Status: Operational Role: Senior Application Scientist Subject: Minimizing Hydrolytic Degradation of Electrophilic Warheads[1][2]

Executive Summary & Chemical Context[1][2][3][4][5]

Compound Profile: 2-bromo-N-(2,6-difluorophenyl)acetamide is a highly reactive

122

The Core Challenge: The stability of this molecule is compromised by two competing electrophilic sites:

  • The

    
    -Carbon (C-Br):  Susceptible to 
    
    
    displacement.[1]
  • The Carbonyl Carbon (C=O): Susceptible to nucleophilic acyl substitution (hydrolysis).[1]

The "Fluorine Effect": The 2,6-difluoro substitution on the aniline ring is not merely structural; it is a potent electronic modulator. The strong inductive electron-withdrawing effect (-I) of the fluorine atoms pulls electron density from the aromatic ring, which in turn withdraws density from the amide nitrogen.

  • Consequence 1: The amide nitrogen is less able to donate its lone pair into the carbonyl resonance.

  • Consequence 2: The carbonyl carbon becomes more electrophilic and significantly more susceptible to hydrolytic attack by water or hydroxide compared to non-fluorinated analogs.

Degradation Pathways (Visualized)

Understanding the enemy is the first step to containment. The diagram below details the two primary degradation routes you must prevent.

HydrolysisPathwaysSMThis compound(Intact Electrophile)PathA_TSTransition State A:Attack at CarbonylSM->PathA_TS  Base Catalysis  PathB_TSTransition State B:Attack at C-Br (SN2)SM->PathB_TS  Direct Displacement  WaterH2O / OH-Water->PathA_TSWater->PathB_TSProdAHydrolysis Product A:2,6-Difluoroaniline +Bromoacetic AcidPathA_TS->ProdA  Amide Cleavage  ProdBHydrolysis Product B:2-hydroxy-N-(2,6-difluorophenyl)acetamide(Warhead Deactivation)PathB_TS->ProdB  Halogen Loss  

Figure 1: The dual-threat degradation pathway. Pathway A (Amide Cleavage) is accelerated by the electron-poor nature of the 2,6-difluoroaniline leaving group.

Storage & Handling Protocols (The "Before" Phase)

Objective: Prevent ambient moisture hydrolysis during shelf storage.

Standard Operating Procedure (SOP-01): Storage
ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer)Arrhenius equation dictates that lower T exponentially slows reaction rates (both hydrolysis and polymerization).[1][2]
Atmosphere Argon or NitrogenDisplaces humid air.[1][2] Oxygen is less of a concern than moisture, but inert gas ensures dryness.[1][2]
Container Amber Glass + ParafilmAmber glass prevents potential photolytic cleavage of the C-Br bond; Parafilm ensures a secondary moisture seal.[2]
Desiccant P2O5 or Silica GelActive desiccation is required within the secondary container (desiccator) to scavenge trapped moisture.[2]

Troubleshooting FAQ:

  • Q: My compound has turned from white/off-white to yellow. Is it compromised?

    • A: Yellowing often indicates the liberation of free aniline (2,6-difluoroaniline) due to partial hydrolysis or trace HBr formation.[1][2] Action: Check proton NMR. If purity is >95%, repurify via a short silica plug.[1][2] If <90%, recrystallization is recommended.[1][2]

  • Q: Can I store it in DMSO solution?

    • A: Avoid long-term storage in DMSO. DMSO is hygroscopic and will pull water from the atmosphere, accelerating hydrolysis.[1][2] If necessary, store as a solid and dissolve immediately before use.[1][2]

Reaction Optimization (The "During" Phase)

Objective: Maintain electrophile integrity during nucleophilic substitution reactions (e.g., reacting the bromide with a specific thiol or amine).

Critical Control Points[2]
  • Solvent Selection:

    • Preferred: Anhydrous ACN (Acetonitrile), DCM (Dichloromethane), or DMF (Dimethylformamide).[1][2]

    • Avoid: Alcohols (MeOH, EtOH) or wet ethers.[1][2] Alcohols can act as nucleophiles, displacing the bromide to form ethers (solvolysis).[2]

  • Base Selection:

    • The Trap: Using hydroxide (NaOH, KOH) or carbonate bases in aqueous media will rapidly hydrolyze the amide bond due to the activated carbonyl.

    • The Solution: Use non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-Lutidine .[1][2] These bases scavenge the HBr byproduct without attacking the carbonyl or the alpha-carbon.

Troubleshooting Guide: Reaction Failure

Symptom: "I am trying to substitute the bromine with a thiol, but I see multiple spots and low yield."

Diagnostic Workflow:

TroubleshootingStartIssue: Low Yield / ByproductsCheckSolvent1. Is the solvent anhydrous?Start->CheckSolventCheckBase2. What base are you using?CheckSolvent->CheckBaseYesDrySolventAction: Distill or use Molecular Sieves (3Å/4Å).CheckSolvent->DrySolventNo / UnsureCheckTemp3. Reaction Temperature?CheckBase->CheckTempTertiary AmineSwitchBaseAction: Switch to DIPEA or TEA.Avoid NaOH/K2CO3.CheckBase->SwitchBaseHydroxide/AlkoxideLowerTempAction: Run at 0°C -> RT.Avoid reflux.CheckTemp->LowerTemp> 40°CAnalysisCheck Sterics of Nucleophile.Consider changing solvent polarity.CheckTemp->Analysis< 25°C

Figure 2: Step-by-step diagnostic tree for optimizing substitution reactions.

Workup & Purification (The "After" Phase)

Objective: Prevent "on-column" degradation or hydrolysis during aqueous extraction.

The Protocol:

  • Quenching: Do not quench with strong basic solutions (e.g., 1M NaOH).[1][2] Use saturated NH4Cl or water.[1][2][3] The slightly acidic nature of NH4Cl buffers the system and prevents base-catalyzed hydrolysis.

  • Extraction: Work quickly. Prolonged contact with water, even at neutral pH, can lead to slow hydrolysis.[1][2] Keep the aqueous phase cold (ice bath) during extraction.

  • Drying: Use MgSO4 or Na2SO4 immediately.[1][2] Do not let the organic layer sit wet overnight.

  • Chromatography:

    • Silica Gel: Generally safe, but ensure the eluent is not acidic if the product is acid-sensitive (though this amide is more base-sensitive).

    • Additives: If streaking occurs, avoid adding triethylamine to the eluent, as it can promote displacement or hydrolysis over time on the column.[1][2] Use a gradient of Hexane/Ethyl Acetate.[1][2][4]

References & Authority

  • Mechanism of Amide Hydrolysis:

    • Brown, R. S., et al. "Hydrolysis of Amides."[1][2] Accounts of Chemical Research. (General mechanism of base-catalyzed amide hydrolysis).

    • Note: The specific acceleration by electron-withdrawing groups (like 2,6-difluoro) follows standard Hammett equation principles (

      
       values for F are positive/withdrawing).[1][2]
      
    • Source: [1]

  • Reactivity of Alpha-Haloacetamides:

    • Senter, G. "Reactivity of the halogens in organic compounds.[1][2][5] Part III. Interaction of bromoacetic acid... with water and alkali."[5] Journal of the Chemical Society.[2] (Foundational work on the kinetics of alpha-bromo carbonyl hydrolysis).

    • Source:

  • Stability of Haloacetamides in Water:

    • "The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water."[1][2] Water Research. (Detailed kinetics on hydrolysis rates vs. pH).

    • Source:

  • Synthesis of Fluorinated Anilides:

    • BenchChem Technical Guides.[1][2] "Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide." (Analogous compound handling).

    • Source:

Disclaimer: This guide is intended for qualified research personnel. Always review the Material Safety Data Sheet (MSDS) for this compound before handling, as it is a potent alkylating agent and potential skin sensitizer.[1][2]

Technical Support Center: Solvent Selection for 2-bromo-N-(2,6-difluorophenyl)acetamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving 2-bromo-N-(2,6-difluorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of solvent selection to ensure successful and reproducible outcomes. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Troubleshooting Guide: Common Issues and Solvent-Based Solutions

Researchers often encounter challenges such as low product yield, incomplete reactions, or the formation of unwanted side-products. Many of these issues can be traced back to suboptimal solvent choice. This section provides a question-and-answer style guide to troubleshoot these common problems.

Question 1: My N-alkylation reaction with this compound is showing very low yield. What is the likely cause and how can I improve it?

Answer:

Low yields in N-alkylation reactions with this compound are frequently due to a combination of poor solubility of reactants and reduced nucleophilicity of the amine. The choice of solvent plays a pivotal role in addressing both of these factors.

Underlying Causes & Recommended Solutions:

  • Poor Solubility of Reactants: this compound, like many organic molecules, may have limited solubility in certain solvents. If your reactants are not fully dissolved, the reaction will be heterogeneous and proceed slowly, leading to low conversion.

    • Solution: Switch to a solvent with a higher dissolving power for both the electrophile and the nucleophile. Polar aprotic solvents are generally excellent choices.

      • Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are highly polar and are effective at dissolving a wide range of organic compounds. Dichloromethane (DCM) can also be a suitable choice, particularly for the initial synthesis of the bromoacetamide itself.[1]

  • Reduced Nucleophilicity: The solvent can significantly impact the reactivity of your nucleophile (the amine). Polar protic solvents (e.g., ethanol, methanol, water) can form hydrogen bonds with the amine, creating a "solvent cage" around it. This solvation shell hinders the amine's ability to attack the electrophilic carbon of the bromoacetamide, thus slowing down the desired SN2 reaction.

    • Solution: Employ a polar aprotic solvent. These solvents possess a significant dipole moment to dissolve charged species but lack acidic protons, leaving the nucleophile "naked" and more reactive.[2][3] The reaction rate can be dramatically higher in a polar aprotic solvent compared to a polar protic one.

Question 2: I am observing a significant amount of a side-product that appears to be from an elimination reaction. How can I favor the desired N-alkylation (substitution) over elimination?

Answer:

The formation of an elimination (E2) side-product is a common competitive pathway to the desired SN2 reaction, especially with sterically hindered bases or substrates. The solvent choice is a critical factor in tipping the balance in favor of substitution.

Underlying Causes & Recommended Solutions:

  • Solvent Stabilization of Transition States: The transition state for the SN2 reaction is generally more compact and less charge-dispersed than the transition state for the E2 reaction.

    • Solution: A more polar solvent will preferentially stabilize the SN2 transition state over the E2 transition state. Therefore, using a highly polar aprotic solvent like DMF or DMSO can help to favor the N-alkylation pathway. Conversely, less polar solvents may favor the E2 pathway where the charge is more dispersed in the transition state.[4]

  • Basicity of the Nucleophile/Base: While a strong base is often required to deprotonate the nucleophile, a very strong and sterically hindered base can preferentially act as a base to promote elimination rather than as a nucleophile for substitution.

    • Solution: In conjunction with solvent choice, consider the base used. A less sterically hindered base can favor nucleophilic attack. The solvent can also modulate the effective basicity of the base. In aprotic solvents, the "naked" anion is more basic and reactive.

Troubleshooting Logic Diagram:

troubleshooting_low_yield start Low Product Yield solubility Check Reactant Solubility start->solubility nucleophilicity Assess Nucleophile Reactivity start->nucleophilicity polar_aprotic Switch to Polar Aprotic Solvent (DMF, DMSO, MeCN) solubility->polar_aprotic Insoluble nucleophilicity->polar_aprotic Using Protic Solvent less_solvation Polar aprotic solvents 'free' the nucleophile polar_aprotic->less_solvation dissolved Ensure all reactants are fully dissolved polar_aprotic->dissolved end_yield Improved Yield less_solvation->end_yield dissolved->end_yield

Caption: Troubleshooting logic for addressing low product yield.

Frequently Asked Questions (FAQs)

Q1: What are the key properties to consider when selecting a solvent for my reaction with this compound?

A1: The two most important physical properties of a solvent to consider for this type of reaction are its dielectric constant (ε) and dipole moment (μ) . A higher dielectric constant and dipole moment generally indicate a more polar solvent, which is better at dissolving polar reactants and stabilizing charged intermediates or transition states. For SN2 reactions, a high polarity is desirable, but the absence of acidic protons (aprotic nature) is crucial for maximizing nucleophile reactivity.

Q2: Can I use a non-polar solvent like hexane or toluene?

A2: It is generally not recommended to use non-polar solvents for N-alkylation reactions with this compound. These solvents will likely fail to dissolve the reactants, especially if a salt of the nucleophile is used or formed in situ. This will lead to a very slow or non-existent reaction.

Q3: Are there any safety concerns with the recommended polar aprotic solvents?

A3: Yes. DMF and DMSO have high boiling points and can be absorbed through the skin. It is essential to handle these solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Always consult the Safety Data Sheet (SDS) for each solvent before use.

Q4: How does temperature affect my reaction in different solvents?

A4: Increasing the temperature will generally increase the rate of both the desired SN2 reaction and the undesired E2 side reaction. However, elimination reactions often have a higher activation energy and are therefore more sensitive to temperature increases. If you are observing a significant amount of elimination product, consider running the reaction at a lower temperature in a highly polar aprotic solvent to favor the SN2 pathway.

Solvent Properties Data Table

The following table provides a summary of the physical properties of common organic solvents to aid in your selection process.

SolventChemical FormulaBoiling Point (°C)Dielectric Constant (ε)Dipole Moment (μ, D)Class
Non-Polar Solvents
HexaneC₆H₁₄691.90.0Aprotic
TolueneC₇H₈1112.40.36Aprotic
Dichloromethane (DCM)CH₂Cl₂409.11.60Aprotic
Polar Aprotic Solvents
Tetrahydrofuran (THF)C₄H₈O667.51.75Aprotic
Ethyl AcetateC₄H₈O₂776.01.78Aprotic
AcetoneC₃H₆O56212.88Aprotic
Acetonitrile (MeCN)C₂H₃N82373.92Aprotic
Dimethylformamide (DMF)C₃H₇NO153383.82Aprotic
Dimethyl sulfoxide (DMSO)C₂H₆OS189473.96Aprotic
Polar Protic Solvents
n-ButanolC₄H₁₀O118181.63Protic
Isopropanol (IPA)C₃H₈O82181.66Protic
EthanolC₂H₆O79301.69Protic
MethanolCH₄O65331.70Protic
WaterH₂O100801.85Protic

Data sourced from various chemical data repositories.[1][5][6][7][8]

Experimental Protocols

This section provides a detailed, step-by-step methodology for a typical N-alkylation reaction and a protocol for solvent screening to optimize your reaction conditions.

Protocol 1: General Procedure for N-Alkylation of an Amine with this compound

Materials:

  • Amine (nucleophile)

  • This compound (electrophile)

  • Anhydrous polar aprotic solvent (e.g., DMF, MeCN)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Preparation: Under an inert atmosphere, add the amine (1.0 equivalent) and the base (1.2-2.0 equivalents) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add the anhydrous polar aprotic solvent to the flask to dissolve the reactants. The concentration is typically in the range of 0.1-0.5 M.

  • Addition of Electrophile: Dissolve this compound (1.0-1.2 equivalents) in a small amount of the same anhydrous solvent and add it dropwise to the stirred reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Solvent Screening for Optimization

To determine the optimal solvent for your specific N-alkylation reaction, a parallel screening experiment is highly recommended.

Procedure:

  • Setup: In parallel, set up several small-scale reactions (e.g., in vials) following the general procedure outlined in Protocol 1.

  • Solvent Variation: In each vial, use a different candidate solvent from the data table above (e.g., DCM, THF, Acetone, MeCN, DMF, DMSO).

  • Reaction Conditions: Keep all other reaction parameters (stoichiometry, temperature, reaction time) constant across all vials.

  • Analysis: After a set period, quench a small aliquot from each reaction and analyze the conversion to the desired product by LC-MS or ¹H NMR.

  • Selection: The solvent that provides the highest conversion to the product with the fewest side-products is the optimal choice for scaling up your reaction.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Weigh Amine and Base add_solvent Add Anhydrous Solvent prep_reactants->add_solvent prep_electrophile Dissolve Bromoacetamide add_solvent->prep_electrophile add_electrophile Add Bromoacetamide Solution prep_electrophile->add_electrophile stir_heat Stir and Heat (if necessary) add_electrophile->stir_heat monitor Monitor by TLC/LC-MS stir_heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify final_product Pure N-alkylated Product purify->final_product

Caption: General experimental workflow for N-alkylation.

References

  • How Solvation Influences the SN2 versus E2 Competition. PMC.
  • An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations.
  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry.
  • Solvent-induced dual nucleophiles and the α-effect in the SN2 versus E2 competition. Radboud Repository.
  • Solvent Chemical Formula Boiling point Dielectric constant Density Dipole moment (D). ARCOR Epoxy Technologies.
  • Physical properties of some common organic solvents.
  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC.
  • How Solvation Influences the SN2 versus E2 Competition.
  • Properties of Common Organic Solvents. University of Minnesota.
  • Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry.
  • Dielectric Constant of Common solvents. Sigma-Aldrich.

Sources

Technical Support Center: Troubleshooting Low Reactivity of 2-bromo-N-(2,6-difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-bromo-N-(2,6-difluorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this specialized reagent. The unique structural features of this compound, specifically the di-ortho fluorine substitution, present distinct synthetic hurdles. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these challenges.

Understanding the Challenge: The "Di-Ortho Effect"

The core issue with the reactivity of this compound lies in the profound steric and electronic effects exerted by the two fluorine atoms at the ortho positions of the phenyl ring. This "di-ortho effect" is a combination of:

  • Steric Hindrance: The fluorine atoms, although relatively small, are in close proximity to the amide nitrogen and the reactive bromomethyl group. This creates a crowded environment that physically obstructs the approach of nucleophiles to the electrophilic carbon of the C-Br bond.[1][2]

  • Electronic Effects: Fluorine is a highly electronegative atom, leading to a strong inductive electron withdrawal (-I effect). This can influence the electron density of the entire molecule, potentially affecting the reactivity of the amide group and the adjacent methylene bromide.

This guide will address the practical consequences of these effects and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound failing or proceeding with very low yield?

A1: The low reactivity is most likely due to the significant steric hindrance around the reactive bromomethyl group caused by the two ortho-fluorine atoms on the phenyl ring.[1] This steric congestion makes it difficult for nucleophiles to approach the electrophilic carbon for a successful SN2 reaction. Additionally, the electron-withdrawing nature of the difluorophenyl ring can modulate the overall reactivity.

Q2: How can I confirm the identity and purity of my this compound starting material?

A2: It is crucial to verify the integrity of your starting material, as degradation or impurities can inhibit the reaction. While experimental spectra for this specific compound are not widely published, you can use the following predicted data as a reference. We recommend acquiring your own spectra and comparing them.

Table 1: Predicted Spectroscopic Data for this compound

Technique Predicted Data
¹H NMR Signals corresponding to the aromatic protons (multiplets), the methylene protons adjacent to the bromine (singlet), and the amide proton (broad singlet).
¹³C NMR Resonances for the carbonyl carbon, the methylene carbon, and the aromatic carbons, with characteristic C-F couplings.
Mass Spec Predicted [M+H]⁺ of 249.96736.[3]

A detailed protocol for acquiring and interpreting NMR data can be found in the "Experimental Protocols" section.

Q3: Are there alternative reagents I can use if this compound proves to be too unreactive?

A3: Yes, if direct N-alkylation with this reagent is unsuccessful, consider a multi-step approach. One common strategy is to first synthesize the desired N-alkylated 2,6-difluoroaniline and then acylate it with bromoacetyl bromide or chloride. This circumvents the sterically hindered SN2 reaction. There are advanced methods for aminating sterically congested aryl groups that could be applicable.[4]

Troubleshooting Guide: Enhancing Reactivity

If you are experiencing low or no reactivity with this compound, consider the following strategies, which are designed to overcome the inherent steric and electronic barriers.

Issue 1: Inefficient Nucleophilic Substitution (e.g., N-Alkylation)

Potential Cause: The nucleophile cannot effectively access the electrophilic carbon of the bromomethyl group due to steric hindrance.

Solutions:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction for potential decomposition of starting materials or products.

  • Use a More Reactive Nucleophile: If possible, switch to a less sterically hindered or more inherently nucleophilic reagent.

  • Optimize the Solvent: Polar aprotic solvents like DMF, DMSO, or NMP can enhance the rate of SN2 reactions. Be aware that DMF can decompose at high temperatures.

  • Employ a Stronger, Non-Nucleophilic Base: For reactions that require a base, use a sterically hindered, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a proton sponge to deprotonate the nucleophile without competing in the reaction.

  • Catalysis:

    • Phase-Transfer Catalysis: For reactions with anionic nucleophiles, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be effective in shuttling the nucleophile to the electrophile.

    • Finkelstein Reaction Conditions: Adding a catalytic amount of sodium iodide or potassium iodide can convert the bromoacetamide in situ to the more reactive iodoacetamide, which can accelerate the reaction.

Issue 2: Hydrolysis of the Amide or Bromoacetamide Moiety

Potential Cause: The presence of water in the reaction mixture can lead to hydrolysis of the amide bond or the bromoacetamide, especially under basic or acidic conditions.

Solutions:

  • Use Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

  • Purify Starting Materials: Ensure your nucleophile and any other reagents are free from water.

Issue 3: No Reaction Progress Observed

Potential Cause: In addition to steric hindrance, the starting material may have degraded.

Solutions:

  • Verify Starting Material Integrity: Use the analytical methods described in the FAQs and "Experimental Protocols" section to confirm the purity of your this compound.

  • Consider an Alternative Synthetic Route: As mentioned in the FAQs, a multi-step approach of N-alkylation followed by acylation of 2,6-difluoroaniline may be more successful.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with this compound

This protocol provides a starting point for optimizing your reaction.

  • Preparation:

    • To an oven-dried round-bottom flask under an inert atmosphere, add your nucleophile (1.0 equivalent) and a suitable anhydrous solvent (e.g., DMF or acetonitrile).

    • Add a non-nucleophilic base (e.g., potassium carbonate, 1.5 equivalents) and a catalytic amount of potassium iodide (0.1 equivalents).

  • Reaction:

    • Add this compound (1.1 equivalents) to the stirred mixture.

    • Heat the reaction to an elevated temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Quality Control of this compound via NMR
  • Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a standard ¹³C NMR spectrum.

  • Data Analysis: Compare the obtained spectra with the predicted data in Table 1, paying close attention to the chemical shifts, multiplicities, and integrations of the signals. Look for any unexpected peaks that may indicate impurities.

Visualizing the Concepts

The following diagrams illustrate the key concepts discussed in this guide.

Steric_Hindrance cluster_reagent This compound Reagent C-Br No_Reaction No Reaction F1 F F2 F Phenyl Phenyl Ring Amide Amide Nucleophile Nucleophile Nucleophile->Reagent Difficult Approach (Steric Hindrance) Product Product

Caption: Steric hindrance from ortho-fluorines impeding nucleophilic attack.

Troubleshooting_Workflow Start Low or No Reactivity Check_Purity Verify Starting Material Purity (NMR, LC-MS) Start->Check_Purity Increase_Temp Increase Reaction Temperature Check_Purity->Increase_Temp Purity OK Alternative_Route Consider Alternative Synthetic Route Check_Purity->Alternative_Route Impure Change_Solvent Use Polar Aprotic Solvent (DMF, DMSO) Increase_Temp->Change_Solvent Add_Catalyst Add Catalyst (e.g., KI) Change_Solvent->Add_Catalyst Add_Catalyst->Alternative_Route No Improvement Success Reaction Successful Add_Catalyst->Success Improved

Caption: A logical workflow for troubleshooting low reactivity.

References

  • PubChem . This compound. National Center for Biotechnology Information. [Link]

  • Malmedy, F., et al. (2015). Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center. Angewandte Chemie International Edition, 54(44), 13054-13058. [Link]

  • PubChem . N-(4-bromo-2,6-difluorophenyl)acetamide. National Center for Biotechnology Information. [Link]

  • ResearchGate . Preparation of an N-sec-Alkyl 2,6-Disubstituted Aniline: A Key Intermediate in the Divergent Synthesis of S-Metolachlor Metabolites. [Link]

  • Google Patents. Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
  • PubMed . Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. [Link]

  • ResearchGate . 2-Bromoacetamide. [Link]

  • PMC . 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide. [Link]

  • Google Patents.
  • ResearchGate . Synthesis of N-amino Pyridine-2,6-dione Derivatives. [Link]

  • Indian Journal of Pharmaceutical Education and Research . Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

  • PLOS One . Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. [Link]

  • ResearchGate . The synthesis of N-substituted 2-amino-1,4,5,6-tetrahydropyrimidines from isocyanates. [Link]

  • ResearchGate . The Suzuki reaction of 2, 6-dibromoaniline with aryl boronic acids a. [Link]

  • Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4 . [Link]

  • Organic Chemistry Portal . Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction. [Link]

  • WordPress . Molecular Solvents – Replacements for DMF, DMAC, NMP. [Link]

Sources

Technical Support Center: Optimization of Reaction Temperature for 2-Bromo-N-(2,6-difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the critical temperature parameters required for the high-yield synthesis of 2-bromo-N-(2,6-difluorophenyl)acetamide (CAS: 658072-14-1). This intermediate is pivotal in the synthesis of lidocaine analogs and specific kinase inhibitors.

The Core Challenge: The 2,6-difluoro substitution pattern on the aniline ring creates a unique "push-pull" problem:

  • Electronic Deactivation: The fluorine atoms withdraw electron density, reducing the nucleophilicity of the amine.

  • Steric Hindrance: The ortho-fluorines physically shield the nitrogen, slowing the attack on the bromoacetyl bromide.

The Solution: A biphasic temperature protocol (0°C initiation


 25°C completion) is required to balance kinetic control against the sluggish reactivity of the substrate.

Module 1: The Thermodynamics of Acylation

Why temperature control is not just about "keeping it cool."

The reaction between 2,6-difluoroaniline and bromoacetyl bromide is a nucleophilic acyl substitution. While typically exothermic, the specific electronics of this substrate require precise thermal management.

The "Goldilocks" Zone
Temperature ZoneKinetic BehaviorChemical Outcome
< 0°C (Cryogenic) Too Slow. The deactivated aniline cannot overcome the activation energy barrier efficiently.Incomplete conversion; accumulation of unreacted acid bromide.
0°C - 5°C (Target) Controlled. Rate of acylation > Rate of decomposition.Ideal initiation. Exotherm is managed; selectivity for the amine over side-reactions is maximized.
20°C - 25°C (RT) Necessary. Provides energy to drive the sterically hindered reaction to completion.Ideal completion. Ensures consumption of the sluggish 2,6-difluoroaniline.
> 40°C (Critical) Dangerous. Activation of the alkyl bromide moiety occurs.Side Reactions: N-alkylation (dimerization) and polymerization of the bromoacetyl group.
Visualizing the Reaction Pathway

The following diagram illustrates the competing pathways defined by temperature.

ReactionPathways Figure 1: Temperature-Dependent Reaction Pathways Start 2,6-Difluoroaniline + Bromoacetyl Bromide Inter Tetrahedral Intermediate Start->Inter 0°C (Initiation) Side2 Side Product B: Hydrolysis (Bromoacetic Acid) Start->Side2 Moisture Present Product Target Amide (this compound) Inter->Product Warm to 25°C (-HBr) Side1 Side Product A: N-Alkylated Dimer Product->Side1 >40°C (Over-alkylation)

Figure 1: Reaction pathways showing the necessity of the 0°C to 25°C transition to avoid side products.

Module 2: Optimized Experimental Protocol

Standardized procedure for 10 mmol scale.

Reagents
  • Substrate: 2,6-Difluoroaniline (1.29 g, 10 mmol)

  • Reagent: Bromoacetyl bromide (2.22 g, 11 mmol) [Handle with care: Lachrymator]

  • Base: Triethylamine (TEA) (1.53 mL, 11 mmol) or DIPEA

  • Solvent: Anhydrous Dichloromethane (DCM) (30 mL)

Step-by-Step Methodology
  • Preparation (Anhydrous Setup): Flame-dry a 100 mL round-bottom flask under nitrogen flow. Add 2,6-difluoroaniline and anhydrous DCM.

  • Base Addition: Add TEA via syringe. The mixture may warm slightly; allow it to stabilize.

  • Cooling (Critical Step): Submerge the flask in an ice/water bath. Allow internal temperature to reach 0–2°C .

  • Acylation (Kinetic Control):

    • Dilute bromoacetyl bromide in 5 mL of DCM.

    • Add dropwise over 20–30 minutes. Do not allow temperature to exceed 5°C.

  • Completion (Thermodynamic Drive):

    • After addition, stir at 0°C for 15 minutes.

    • Remove the ice bath. Allow the reaction to warm to 20–25°C (Room Temperature) naturally.

    • Stir for 2–3 hours. Note: Due to the electron-deficient nature of the aniline, this step is longer than for standard aniline.

  • Quench & Workup: Wash with 1M HCl (to remove excess TEA/aniline), then sat. NaHCO3, then brine.[1] Dry over MgSO4.[1]

Module 3: Troubleshooting Guide (FAQ)

Direct solutions to common user issues.

Q1: I see a significant amount of starting material (aniline) remaining after 3 hours. Should I heat it?

A: Do not heat above 30°C. Because 2,6-difluoroaniline is electron-poor, the reaction is slower.

  • Diagnosis: If starting material remains, it is likely due to the deactivation of the amine ring.

  • Solution: Instead of heating (which risks alkylation), add a catalyst amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP). DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the hindered aniline more effectively at room temperature.

Q2: My product has a "double" mass peak (M+ mass approx 370-380). What happened?

A: You created the "Dimer" (N-alkylation). This occurs when the formed amide acts as a nucleophile and attacks a second molecule of bromoacetyl bromide or the product itself.

  • Cause: Reaction temperature spiked >35°C, or the base was added too fast, creating localized hot spots.

  • Fix: Strict temperature control during addition (0°C). Ensure the base is added before the acid bromide to buffer the HBr immediately.

Q3: The crude NMR shows a singlet at 3.8 ppm that doesn't belong to the product.

A: Check for Bromoacetic Acid. [1]

  • Cause: Moisture ingress hydrolyzed the bromoacetyl bromide.

  • Fix: Ensure DCM is anhydrous (distilled over CaH2 or from a solvent system). Use a nitrogen balloon/blanket throughout the addition.

Troubleshooting Logic Tree

Use this flow to diagnose yield/purity issues.

Troubleshooting Figure 2: Troubleshooting Decision Matrix Start Issue: Low Yield or Impurity CheckSM Is Starting Material (Aniline) present by TLC/LCMS? Start->CheckSM YesSM YES CheckSM->YesSM NoSM NO (Conversion complete) CheckSM->NoSM CheckTemp Was reaction warmed to RT? YesSM->CheckTemp WarmIt Action: Warm to 25°C Extend time by 2h CheckTemp->WarmIt No (Kept at 0°C) AddDMAP Action: Add 10 mol% DMAP (Catalyze sluggish nucleophile) CheckTemp->AddDMAP Yes (Already RT) CheckMass Check Impurity Mass NoSM->CheckMass Dimer Mass = Dimer? (Over-alkylation) CheckMass->Dimer High Temp Issue Hydrolysis Mass = Bromoacetic Acid? (Hydrolysis) CheckMass->Hydrolysis Moisture Issue

Figure 2: Logical flow for diagnosing reaction failures.

References

  • BenchChem Technical Repository. (2025). Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide - Technical Guide. Retrieved from (Adapted for 2,6-isomer).

  • Organic Syntheses. (1951). N-Bromoacetamide and General Acylation Protocols. Org.[2] Synth. 1951, 31, 17. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2804166, N-(4-bromo-2,6-difluorophenyl)acetamide.[3] Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Bromo-N-phenylacetamide derivatives. Retrieved from [4]

Sources

preventing side reactions in 2-bromo-N-(2,6-difluorophenyl)acetamide alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Alkylation of 2-Bromo-N-(2,6-difluorophenyl)acetamide

Executive Summary: Reactivity Profile

This compound is a specialized electrophile used primarily to introduce the N-(2,6-difluorophenyl)acetamide motif into bioactive molecules (e.g., sodium channel blockers, local anesthetics).

Key Structural Features:

  • 
    -Bromo Motif:  Highly reactive toward 
    
    
    
    displacement by amines, thiols, and phenoxides.
  • 2,6-Difluorophenyl Ring:

    • Steric Shielding: The bulky ortho-fluorines twist the phenyl ring out of the amide plane, significantly hindering the amide nitrogen. This reduces the risk of unwanted N-alkylation at the amide position (a common issue with simple N-phenylacetamides).

    • Electronic Effect: The electron-withdrawing fluorine atoms increase the acidity of the amide -NH-, making it susceptible to deprotonation by strong bases, which can lead to solubility issues or side reactions if not managed.

Diagnostic Troubleshooting Guide (Q&A)

Issue 1: "I am observing a byproduct with a mass of [M-Br+OH] (M-63 or M-65 loss). What is it?"

Diagnosis: Hydrolysis of the


-Carbon. 
You are converting the alkyl bromide to an alcohol (2-hydroxy-N-(2,6-difluorophenyl)acetamide).
  • Cause: Presence of water in the reaction solvent combined with basic conditions (hydroxide generation) or high temperatures.

  • Solution:

    • Solvent Control: Switch to anhydrous solvents (MeCN, DMF, or THF). Avoid Ethanol/Water mixtures if using weak bases at elevated temperatures.

    • Base Selection: If using aqueous base (e.g., NaOH), keep the temperature <0°C. Preferably, switch to a non-nucleophilic organic base like DIPEA or an inorganic base like

      
       in anhydrous acetone/MeCN.
      
    • Atmosphere: Run the reaction under

      
       or Ar to exclude atmospheric moisture.
      
Issue 2: "My yield is low, and I see a byproduct with roughly double the molecular weight of the nucleophile."

Diagnosis: Over-Alkylation (Poly-alkylation). This occurs when the product (a secondary amine) is more nucleophilic than the starting primary amine, reacting with a second equivalent of the bromoacetamide.

  • Cause: Stoichiometric imbalance or slow addition of the nucleophile.

  • Solution:

    • Inverse Addition: Add the 2-bromoacetamide solution dropwise to a solution containing the amine nucleophile (in excess, 1.2–1.5 eq) and base. This keeps the concentration of the electrophile low relative to the nucleophile.

    • Steric Control: If the nucleophile is small, over-alkylation is faster. Lower the temperature to 0°C to improve selectivity.

Issue 3: "The reaction mixture turned black/tarry, and TLC shows a streak."

Diagnosis: Radical Decomposition or Polymerization.


-Haloacetamides can undergo homolytic cleavage under light exposure or high heat, leading to radical polymerization or oxidative degradation.
  • Cause: Exposure to ambient light or excessive heating (>80°C).

  • Solution:

    • Protect from Light: Wrap the reaction flask in aluminum foil.

    • Radical Scavenger: In extreme cases, adding a radical inhibitor (e.g., BHT) in trace amounts can help, though usually temperature control (<40°C) is sufficient.

Issue 4: "I see a byproduct consistent with cyclization (M-HBr)."

Diagnosis: Intramolecular Cyclization. If your nucleophile has a second functional group (e.g., a diamine like piperazine or an amino-alcohol), the initial alkylation product may cyclize.

  • Cause: The molecule is designed to cyclize (e.g., forming a morpholinone or piperazinone).

  • Solution: If this is unwanted, you must protect the second functional group (e.g., Boc-protection of the second amine) before the alkylation step.

Visualizing Reaction Pathways

The following diagram illustrates the competition between the desired


 pathway and common side reactions.

ReactionPathways Start This compound (Electrophile) Product Desired Product (Mono-alkylation) Start->Product SN2 Reaction (Anhydrous, 0-25°C) Hydrolysis Side Product A: α-Hydroxy Acetamide (Hydrolysis) Start->Hydrolysis H2O / OH- (Wet Solvent) Elimination Side Product C: Acrylamide Derivative (Elimination) Start->Elimination Strong Base / Heat (>60°C) Nuc Nucleophile (R-NH2) Nuc->Product OverAlk Side Product B: Tertiary Amine (Over-alkylation) Product->OverAlk + Excess Electrophile (Fast Addition)

Caption: Competitive reaction pathways. Green arrows indicate the desired process; red/yellow dashed arrows indicate failure modes to avoid.

Optimized Experimental Protocol

Objective: Synthesis of N-(2,6-difluorophenyl)-2-(substituted-amino)acetamide via


 alkylation.

Reagents:

  • Electrophile: this compound (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Accelerates reaction via Finkelstein exchange (in situ formation of highly reactive

    
    -iodo species).
    

Step-by-Step Procedure:

  • Preparation:

    • Dry all glassware in an oven (120°C) and cool under nitrogen flow.

    • Dissolve the Nucleophile (1.2 equiv) and Base (2.0 equiv) in anhydrous MeCN (0.1 M concentration relative to electrophile).

    • Optional: Add KI (0.1 equiv) to the nucleophile mixture to catalyze the reaction.

  • Addition (Critical for Selectivity):

    • Dissolve This compound (1.0 equiv) in a minimal amount of MeCN.

    • Cool the nucleophile mixture to 0°C (ice bath).

    • Add the electrophile solution dropwise over 15–30 minutes. Reason: Keeps electrophile concentration low, preventing over-alkylation.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (20–25°C).

    • Stir for 2–4 hours.

    • Monitor: Check TLC (System: Hexane/EtOAc 7:3). Look for disappearance of the starting bromide (

      
      ) and appearance of the more polar amine product (
      
      
      
      ).
  • Workup:

    • Filter off the solid inorganic salts (

      
      , KBr).
      
    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve residue in EtOAc and wash with Water (x2) and Brine (x1).

    • Note: If the product is amphoteric or water-soluble, skip the aqueous wash and purify directly by column chromatography.

  • Purification:

    • Recrystallize from EtOH/Hexane OR[1]

    • Flash Chromatography (Silica Gel, Gradient: 0

      
       50% EtOAc in Hexanes).
      

Comparative Data: Reaction Parameters

ParameterRecommended ConditionRisk of Deviation
Solvent Acetonitrile (MeCN) , DMFWater/Alcohols: Promotes hydrolysis. DCM: Slow reaction rate (low polarity).
Base

,

, DIPEA
NaOH/KOH: Causes amide hydrolysis. NaH: May deprotonate the amide-NH, causing solubility issues.
Temperature 0°C

RT
>50°C: Increases risk of elimination (acrylamide formation) and tarring.
Stoichiometry Nucleophile Excess (1.2 eq) Electrophile Excess: Leads to over-alkylation (tertiary amine formation).

References

  • National Institutes of Health (NIH). (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide. PubMed Central. Available at: [Link]

  • MDPI. (2026). Synthetic Approaches to Piperazine-Containing Drugs.[2] Molecules.[1][3][4][5][6][7][8][9][10][11][12] Available at: [Link]

Sources

Technical Support Center: Stability & Storage of 2-Bromo-N-(2,6-difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely working with 2-bromo-N-(2,6-difluorophenyl)acetamide (CAS: 64067-99-2), a critical electrophilic intermediate often employed in the synthesis of lidocaine-like anesthetics and anti-arrhythmic agents.

Unlike simple amides, this compound possesses two destabilizing features: a labile


-carbon-bromine bond and an electron-deficient aromatic ring. The 2,6-difluoro substitution pattern withdraws electron density from the amide nitrogen, reducing the resonance stabilization of the amide bond and making the carbonyl carbon more electrophilic. Consequently, this compound requires stricter storage protocols than standard organic solids to prevent hydrolysis and photolytic cleavage.

This guide synthesizes field data and mechanistic organic chemistry to ensure the integrity of your material.

Part 1: The Degradation Matrix (Troubleshooting)

Use this decision matrix to diagnose the quality of your material before use.

Visual & Analytical Troubleshooting Guide
ObservationLikely IssueRoot Cause AnalysisCorrective Action
Yellow/Orange Discoloration Photolysis or Free BromineUV light has cleaved the C-Br bond, generating radical species and liberating elemental bromine (

).
Discard. Recrystallization is difficult due to radical byproducts.
Pungent/Acrid Odor HydrolysisMoisture ingress has hydrolyzed the amide bond, releasing Bromoacetic acid (sour smell) and 2,6-difluoroaniline .Purify. If hydrolysis is <5%, wash with saturated

(removes acid) and recrystallize.
Melting Point Depression (<140°C)Impurity AccumulationPresence of hydrolysis products or unreacted 2,6-difluoroaniline.Recrystallize. Use Ethanol/Water or Toluene systems to remove the more soluble aniline impurities.
Insoluble White Precipitate Polymerization/DimerizationRare. Occurs if stored in solution with nucleophilic impurities (e.g., amines).Filter. Filter the solution; check filtrate purity by HPLC.
FAQ: Common User Scenarios

Q: I stored the compound in DMSO at room temperature, and it degraded overnight. Why? A: Never store


-haloacetamides in polar aprotic solvents (DMSO, DMF) for extended periods. These solvents can act as weak nucleophiles or facilitate nucleophilic attack by trace water, displacing the bromine atom (S_N2 reaction). Protocol:  Always store as a solid. Prepare solutions immediately before use.

Q: The SDS says "Store at Room Temperature," but you recommend 2-8°C. Which is correct? A: While the compound is chemically stable at


 for short durations (shipping), long-term storage (>3 months) at room temperature accelerates the entropy-driven loss of bromine. The 2,6-difluoro substitution creates a "push-pull" electronic effect that destabilizes the C-Br bond slightly more than in non-fluorinated analogs. We recommend 2-8°C  to maximize shelf life to 2+ years.

Part 2: Critical Storage Parameters

The stability of this compound relies on controlling three thermodynamic variables: Hydrolysis , Photolysis , and Nucleophilic Displacement .

The Argon Blanket Technique (Moisture Control)

The amide bond is susceptible to acid-catalyzed hydrolysis, driven by the electron-withdrawing fluorine atoms.

  • Mechanism: Water attacks the carbonyl carbon. The leaving group is 2,6-difluoroaniline.

  • Impact: Formation of bromoacetic acid (corrosive) and the aniline (toxic).

  • Requirement: Store under an inert atmosphere (Argon or Nitrogen). Cap vials tightly with Parafilm® or electrical tape to prevent atmospheric moisture exchange.

Photolytic Protection (Light Control)

The C-Br bond energy is relatively low (~65-70 kcal/mol).

  • Mechanism: UV radiation causes homolytic fission:

    
    .
    
  • Impact: The radicals react with the aromatic ring or dimerize, turning the solid yellow.

  • Requirement: Amber glass vials are mandatory. Wrap clear vessels in aluminum foil.

Temperature & Shelf Life
Storage ConditionEstimated Shelf LifeRisk Factor
Ambient (25°C), Light < 3 MonthsHigh (Photolysis)
Ambient (25°C), Dark 6-12 MonthsModerate (Slow Hydrolysis)
Refrigerated (4°C), Dark 24 Months Optimal
Frozen (-20°C), Dark > 36 MonthsLow (Watch for condensation upon thawing)

Part 3: Experimental Protocols

Workflow: Safe Thawing & Handling

Avoid "Cold Shock" Hydrolysis: Opening a cold bottle in humid air causes immediate condensation, ruining the remaining stock.

StorageWorkflow Start Remove from Fridge (4°C) Wait Equilibrate to RT (30-60 mins) Start->Wait Desiccant Desiccator Check (Silica Gel Blue?) Wait->Desiccant Open Open Under Inert Gas (N2/Ar) Wait->Open Weigh Weigh Aliquot Open->Weigh Purge Purge Headspace (Argon) Weigh->Purge Seal Seal & Parafilm Purge->Seal Seal->Start Return to Storage

Figure 1: The "Cold Chain" handling loop to prevent condensation-induced hydrolysis.

QC Method: Purity Verification (HPLC)

Before committing this intermediate to a high-value synthesis, validate purity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Aromatic ring absorption).

  • Expected Retention: The bromo-acetamide is less polar than the aniline impurity but more polar than dimerized byproducts.

    • 2,6-difluoroaniline: ~3-4 min

    • This compound: ~6-7 min

Part 4: Mechanistic Logic (Why This Matters)

Understanding the Electronic Effects is key to troubleshooting.

DegradationPathways cluster_Hydrolysis Hydrolysis Pathway (Moisture) cluster_Photolysis Photolysis Pathway (UV Light) Compound This compound Water H2O Attack Compound->Water High Humidity UV UV Light (hv) Compound->UV Improper Storage Acid Bromoacetic Acid (Corrosive) Water->Acid Aniline 2,6-difluoroaniline (Toxic) Water->Aniline Radical Radical Species (Yellowing) UV->Radical

Figure 2: Primary degradation pathways. The 2,6-difluoro substitution increases the electrophilicity of the carbonyl, making the hydrolysis pathway kinetically significant if moisture is present.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 273356, this compound. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Mechanistic grounding for alpha-haloamide reactivity and hydrolysis).

Validation & Comparative

1H NMR interpretation of 2-bromo-N-(2,6-difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Spectroscopic Profiling: 2-Bromo-N-(2,6-difluorophenyl)acetamide vs. Non-Fluorinated Isosteres

Executive Summary: The Warhead Verification Challenge

In the development of covalent inhibitors (e.g., BTK or KRAS G12C inhibitors), the This compound motif serves as a critical electrophilic "warhead." Its reactivity is tuned by the electron-withdrawing fluorine atoms, which also impose unique steric constraints.

For medicinal chemists, distinguishing this specific warhead from its chloro-analog (a common impurity or alternative) and its non-fluorinated isostere (a negative control) is vital. This guide provides a definitive 1H NMR structural validation framework, contrasting the target molecule against these two primary alternatives.

Comparative Spectral Analysis

The following table synthesizes experimental data and chemometric shifts to highlight the diagnostic signals that differentiate the target from its analogs.

Table 1: Diagnostic Signal Comparison (400 MHz, DMSO-d6)
FeatureTarget: this compoundAlt 1: 2-Chloro-N-(2,6-difluorophenyl)acetamideAlt 2: 2-Bromo-N-phenylacetamide (No F)
Amide NH (

)
9.80 – 10.10 ppm (Broad Singlet)9.80 – 10.10 ppm7.60 – 8.00 ppm

-CH

(

)
4.05 – 4.10 ppm (Singlet)4.25 – 4.30 ppm (Singlet)3.95 – 4.00 ppm
Aromatic Symmetry Symmetric (A

B or A

X system)
SymmetricSymmetric (AA'BB'C)
Aromatic Splitting Complex Multiplets (due to

)
Complex MultipletsStandard Multiplets
Key Differentiator High NH shift + Upfield CH

(vs Cl)
Downfield CH

(vs Br)
Low NH shift

Critical Insight: The


-methylene shift  is the primary discriminator between the Bromo- and Chloro-warheads. Chlorine is more electronegative than Bromine, causing a distinct downfield shift (

ppm) of the adjacent CH

group.

Mechanistic Interpretation: The Fluorine Effect

The 2,6-difluoro substitution pattern creates a unique spin system that complicates the aromatic region but serves as a fingerprint for structural integrity.

A. The "Acidic" Amide (NH)

In the non-fluorinated analog (Alt 2), the NH signal appears around 7.8 ppm. In the target molecule, the two ortho-fluorine atoms exert a strong inductive electron-withdrawing effect ($ -I $), significantly increasing the acidity of the amide proton. This shifts the signal downfield to ~10.0 ppm .

  • Implication: If your NH signal is < 9.0 ppm, you likely have lost the fluorine substituents or the amide bond has hydrolyzed.

B. The Aromatic Spin System ( Coupling)

Unlike the simple doublets/triplets of standard phenyl rings, the 2,6-difluoro ring exhibits extensive coupling between protons and fluorine nuclei (


).
  • H-4 (Para proton): Appears as a triplet of triplets (

    
    ). It couples to the two adjacent H-3,5 protons (
    
    
    
    Hz) and the two long-range F-2,6 nuclei (
    
    
    Hz).
  • H-3,5 (Meta protons): Appear as a multiplet (often resembling a quartet or broad triplet). They couple strongly to the adjacent F nuclei (

    
     Hz) and the H-4 proton.
    

Experimental Protocol: Synthesis & Purity Assay

This protocol ensures the isolation of the target warhead without hydrolysis of the sensitive bromo-acetyl group.

Reagents:
  • 2,6-Difluoroaniline (1.0 equiv)

  • Bromoacetyl bromide (1.1 equiv)[1]

  • Potassium Carbonate (

    
    ) or Pyridine (1.2 equiv)
    
  • Dichloromethane (DCM), Anhydrous[1]

Step-by-Step Workflow:
  • Preparation: Flame-dry a 50 mL round-bottom flask. Purge with

    
    .
    
  • Solubilization: Dissolve 2,6-difluoroaniline in DCM. Cool to

    
     (Ice bath).
    
  • Acylation: Add base (

    
    ), followed by the dropwise addition of bromoacetyl bromide over 15 minutes.
    
    • Why? Slow addition prevents the exotherm from causing double-acylation or polymerization.

  • Monitoring: Stir at

    
     for 1 hour, then warm to RT. Monitor via TLC (Hexane:EtOAc 3:1).
    
    • Target:

      
       (UV active).
      
    • Impurity: Aniline starting material (

      
      , stains with ninhydrin).
      
  • Workup (Critical): Wash with cold 1M HCl (removes unreacted aniline) followed by saturated

    
    .
    
    • Caution: Do not use strong base (NaOH) or prolonged exposure to water, as the

      
      -bromo group is susceptible to hydrolysis (forming the alcohol).
      
  • Analysis: Evaporate DCM. Dissolve 5 mg in

    
     or 
    
    
    
    for NMR.

Spectral Assignment Logic (Visualization)

The following diagram illustrates the decision tree for assigning the 1H NMR spectrum and verifying the product against common failures.

NMR_Logic Start Acquire 1H NMR (DMSO-d6) Region_NH Amide Region (9.0 - 10.5 ppm) Start->Region_NH Region_CH2 Aliphatic Region (3.5 - 4.5 ppm) Start->Region_CH2 Region_Ar Aromatic Region (6.5 - 7.5 ppm) Start->Region_Ar Check_NH Is signal > 9.5 ppm? Region_NH->Check_NH Check_CH2 Check Chemical Shift Region_CH2->Check_CH2 Check_Ar Splitting Pattern Region_Ar->Check_Ar Result_Target CONFIRMED: 2-Bromo-N-(2,6-difluoro...) Check_NH->Result_Target Yes (Broad Singlet) Result_NonF MISMATCH: Non-fluorinated Analog Check_NH->Result_NonF No (< 8.5 ppm) Check_CH2->Result_Target ~4.05 ppm (Singlet) Result_Chloro MISMATCH: Chloro-derivative Check_CH2->Result_Chloro > 4.25 ppm Result_Hydrolysis FAILURE: Hydrolysis (Alcohol) Check_CH2->Result_Hydrolysis < 3.8 ppm (Shifted) Check_Ar->Result_Target Complex Multiplets (H-F coupling) Check_Ar->Result_NonF Standard Doublets/Triplets

Figure 1: NMR Decision Tree. This logic flow aids in distinguishing the target warhead from synthesis artifacts and non-fluorinated controls.

References

  • BenchChem. (2025).[1][2] Synthesis and NMR Analysis of 2-bromo-N-(2,4-difluorophenyl)acetamide. Retrieved from

  • National Institutes of Health (NIH). (2025). 2-Bromoacetamide Crystal Structure and NMR Data. PubChem Compound Summary. Retrieved from

  • ChemicalBook. (2024). 1H NMR Spectrum of 2-Bromoacetamide. Retrieved from

  • Oregon State University. (2022). 1H NMR Chemical Shifts and Coupling Constants. Chemistry LibreTexts. Retrieved from

  • Vaia. (2024). The 1H-NMR spectrum of 2-chloroacetamide. Retrieved from

Sources

Comparative Guide: HPLC Analytical Architectures for 2-Bromo-N-(2,6-difluorophenyl)acetamide Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals, 2-bromo-N-(2,6-difluorophenyl)acetamide serves as a critical electrophilic intermediate. Its purity is paramount; residual aniline precursors or hydrolyzed bromo-species can induce genotoxicity or derail subsequent cyclization steps.

This guide objectively compares three HPLC analytical architectures:

  • Standard C18 (The Baseline): Robust, universal, but often lacks isomer selectivity.

  • Fluorophenyl/PFP (The Specialist): Optimized for halogenated positional isomers.

  • UHPLC Core-Shell (The High-Throughput): Focused on speed and solvent economy.

Part 1: The Analyte and Impurity Landscape

Before selecting a method, one must understand the separation challenge. The target molecule contains a lipophilic difluorophenyl ring and a reactive bromoacetyl group.

  • Target: this compound (Lipophilic, Neutral).

  • Critical Impurity A: 2,6-Difluoroaniline (Precursor/Degradant; Basic/Polar).

  • Critical Impurity B: Bromoacetic acid (Hydrolysis product; Acidic).

  • Critical Impurity C: 2-bromo-N-(2,4-difluorophenyl)acetamide (Positional Isomer; Highly challenging to resolve on C18).

Part 2: Method Comparison

Method A: The Industry Standard (C18)

Configuration: C18 (Octadecylsilane), 5 µm, 250 x 4.6 mm. Mechanism: Hydrophobic interaction. Performance: The C18 column is the "workhorse." It easily separates the main peak from the polar aniline and acid impurities. However, because the interaction is purely hydrophobic, it struggles to differentiate the 2,6-difluoro target from its 2,4-difluoro isomer, as their hydrophobicity is nearly identical.

Method B: The Specialist (Pentafluorophenyl - PFP)

Configuration: PFP (Pentafluorophenyl propyl), 3 µm or 5 µm. Mechanism: Hydrophobic +


-

interaction + Dipole-Dipole hydrogen bonding. Performance: The PFP phase is electron-deficient. It interacts specifically with the electron-rich fluorine atoms on the analyte's aromatic ring. This "fluorine-fluorine" and

-

selectivity allows for baseline resolution of positional isomers (2,6- vs 2,4-) that co-elute on C18.
Method C: High-Throughput (UHPLC C18)

Configuration: Sub-2 µm C18, 50 x 2.1 mm. Mechanism: High efficiency Van Deemter optimization. Performance: Drastically reduces run time from ~15 mins to <3 mins. Excellent for In-Process Control (IPC) where speed is critical, but may sacrifice the selectivity needed for trace isomer quantification.

Comparative Data Summary
FeatureMethod A: Standard C18Method B: PFP (Selectivity)Method C: UHPLC C18
Primary Use Case Routine QC, Raw Material IDIsomer Purity, Genotoxic Impurity IDIPC, High-Volume Batch Release
Resolution (Target vs Isomer) Poor (

)
Excellent (

)
Moderate (

)
Resolution (Target vs Aniline) Excellent (

)
Excellent (

)
Good (

)
Run Time 15 - 20 min12 - 18 min2 - 4 min
Solvent Consumption High (~15-20 mL/run)ModerateLow (< 2 mL/run)
Robustness HighModerate (Sensitive to pH)Moderate (Requires low dead-volume)

Part 3: Recommended Protocol (The "Specialist" Approach)

While C18 is common, Method B (PFP) is the scientifically superior choice for this specific halogenated compound due to the risk of isomeric impurities.

Chromatographic Conditions
  • Column: Kinetex F5 or equivalent PFP phase, 150 x 4.6 mm, 2.6 µm or 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity, keeps aniline ionized).

  • Mobile Phase B: Acetonitrile (Lower viscosity, sharper peaks for F-compounds).

  • Gradient Program:

    • 0-2 min: 20% B (Hold for polar impurities)

    • 2-12 min: 20%

      
       80% B (Linear gradient)
      
    • 12-15 min: 80% B (Wash)

    • 15.1 min: 20% B (Re-equilibrate)

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 35°C (Improves mass transfer).

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide bond check).

  • Injection Volume: 5-10 µL.

Standard & Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Stock Solution: Dissolve 25 mg of this compound in 25 mL diluent (1.0 mg/mL).

  • System Suitability Solution: Spike the stock solution with 0.5% of 2,6-difluoroaniline and (if available) 2,4-difluoro isomer.

System Suitability Criteria (Self-Validating)
  • Tailing Factor (

    
    ):  NMT 1.5 for the main peak.
    
  • Resolution (

    
    ):  NLT 2.0 between the aniline impurity and the main peak.
    
  • Precision: RSD

    
     2.0% for 5 replicate injections of the standard.
    

Part 4: Decision Workflow (Logic Diagram)

The following diagram illustrates the decision process for selecting the correct method based on the synthesis stage and impurity risks.

MethodSelection Start Sample Received: This compound StageCheck Determine Synthesis Stage Start->StageCheck IPC In-Process Control (IPC) (Reaction Monitoring) StageCheck->IPC Reaction Incomplete FinalQC Final Product Release (Purity Certification) StageCheck->FinalQC Isolated Solid MethodC Method C: UHPLC C18 Priority: Speed (< 5 min run) IPC->MethodC Fast Feedback Needed ImpurityCheck Isomeric Impurity Risk? (2,4-difluoro present?) FinalQC->ImpurityCheck MethodA Method A: Standard C18 Priority: Robustness (Standard QC) ImpurityCheck->MethodA No (Pure Starting Material) MethodB Method B: PFP/F5 Column Priority: Selectivity (Isomer Resolution) ImpurityCheck->MethodB Yes (Isomer Risk High) Result Certificate of Analysis MethodC->Result Report % Conversion MethodA->Result Report Purity % MethodB->Result Report Purity + Isomer Content

Caption: Decision matrix for selecting the optimal HPLC architecture based on synthesis stage and isomeric risk profile.

References

  • National Center for Biotechnology Information (NCBI). (2025). Development of a reverse-phase HPLC method for the simultaneous determination of curcumin and dexamethasone... (Methodology reference for lipophilic amide/drug separation). Retrieved from [Link]

  • SIELC Technologies. (2023). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. (Analogous acetamide separation data). Retrieved from [Link]

  • U.S. Geological Survey (USGS). Methods of analysis... Determination of acetamide herbicides and their degradation products. (Grounding for acetamide degradation analysis). Retrieved from [Link]

Sources

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of 2-bromo-N-(2,6-difluorophenyl)acetamide

[1]

Executive Summary

This technical guide provides an in-depth comparative analysis of the mass spectrometry (MS) behavior of 2-bromo-N-(2,6-difluorophenyl)acetamide (CAS: 65239-64-9).[1] As a halogenated acetanilide derivative, this molecule serves as a critical intermediate in the synthesis of kinase inhibitors and anesthetic analogs.

The guide compares two primary ionization modalities—Electrospray Ionization (ESI) and Electron Impact (EI) —to determine their efficacy in structural elucidation versus quantitative screening. We establish that while EI provides granular structural fingerprinting via radical-induced cleavage, ESI-MS/MS is the superior choice for biological matrix quantification due to the preservation of the molecular ion and predictable Collision-Induced Dissociation (CID) pathways.

Molecular Profile & Isotopic Signature

Before analyzing fragmentation, the researcher must account for the distinct isotopic signature introduced by the bromine atom.

  • Formula:

    
    
    
  • Molecular Weight (Average): ~250.04 Da[1][2][3]

  • Monoisotopic Masses:

    • 
       isotopologue: 248.96 Da
      
    • 
       isotopologue: 250.96 Da[1]
      
  • Isotopic Pattern: The mass spectrum will exhibit a characteristic 1:1 doublet (M and M+2) separated by 2 Da, serving as a diagnostic "flag" for the presence of bromine.

Comparative Analysis: ESI vs. EI Performance

The following table contrasts the performance of the two dominant MS techniques for this specific analyte.

FeatureElectrospray Ionization (ESI) Electron Impact (EI)
Primary Application LC-MS/MS (Bioanalysis/PK Studies)GC-MS (Purity/Synthesis Confirmation)
Ion Type Even-electron cation

Odd-electron radical cation

Molecular Ion Stability High. Dominant peaks at m/z 250/252.[1]Low to Moderate. C-Br bond often cleaves in source.[1]
Fragmentation Control Tunable via Collision Energy (CE).[1]Fixed (70 eV), extensive spontaneous fragmentation.[1]
Key Fragment Ions m/z 130 (Difluoroaniline), m/z 170 (Loss of HBr).[1]m/z 129 (Radical), m/z 121/123 (Bromoacetyl).[1]
Sensitivity High (pg/mL range).[1]Moderate (ng/mL range).[1]
Scientist’s Verdict:
  • Choose EI if you are synthesizing the compound and need to confirm the structure via library matching (NIST/Wiley).

  • Choose ESI if you are developing a PK assay or tracking the compound in biological fluids, as the

    
     stability allows for sensitive MRM (Multiple Reaction Monitoring) transitions.
    

Mechanistic Fragmentation Pathways (ESI-CID)[1]

In an LC-MS/MS environment (ESI positive mode), the fragmentation is driven by protonation at the amide oxygen or nitrogen, followed by Collision-Induced Dissociation (CID).

Pathway A: Amide Bond Cleavage (The Diagnostic Transition)

The most abundant transition involves the cleavage of the amide bond. The charge is typically retained on the basic amine moiety.[1]

  • Precursor:

    
     (m/z 250/252).[1]
    
  • Mechanism: Inductive cleavage of the C-N bond.[1]

  • Product: 2,6-difluoroaniline cation (

    
    ).[1]
    
  • Observed Mass: m/z 130.

  • Significance: This is the Quantifier Ion for MRM methods due to its high intensity.[1]

Pathway B: Neutral Loss of HBr (The Qualifier Transition)

A secondary pathway involves the elimination of hydrogen bromide, often involving the amide hydrogen and the bromine.

  • Precursor:

    
     (m/z 250/252).[1]
    
  • Mechanism: 1,3-elimination or neighboring group participation.[1]

  • Product: Cyclized lactam or ketene-imine intermediate (

    
    ).
    
  • Observed Mass: m/z 170.

  • Significance: Used as a Qualifier Ion to confirm identity, as the bromine isotopic pattern is lost.[1]

Pathway C: C-Br Cleavage (High Energy)

At higher collision energies (>35 eV), direct cleavage of the C-Br bond may occur, though less favored than amide cleavage in ESI.

  • Product: Loss of Br radical (rare in ESI) or neutral loss of Br with charge migration.[1]

Visualization: Fragmentation Logic Tree

The following diagram illustrates the decision flow and fragmentation pathways for the molecule.

FragmentationPathwayMoleculeThis compound(Neutral)ESIESI Source(+ mode)Molecule->ESIProtonationPrecursorPrecursor Ion [M+H]+m/z 250 & 252 (1:1)ESI->PrecursorFrag_130Fragment A (Base Peak)2,6-difluoroaniline ionm/z 130Precursor->Frag_130Amide Cleavage(Low CE: 10-20 eV)Frag_170Fragment B[M+H - HBr]+m/z 170Precursor->Frag_170Neutral Loss (-HBr)(Med CE: 20-30 eV)Frag_121Fragment CBromoacetyl cationm/z 121 & 123Precursor->Frag_121Charge Retention on Acyl(Less Common)

Figure 1: ESI-MS/MS Fragmentation Pathway.[1] The blue arrow indicates the primary transition recommended for quantitative assays.

Experimental Protocol: LC-MS/MS Method Development

To validate these transitions, the following protocol is recommended for a Triple Quadrupole (QqQ) system.

Reagents & Preparation
  • Stock Solution: Dissolve 1 mg of this compound in 1 mL DMSO.

  • Working Standard: Dilute to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.[1]

Instrument Parameters (Representative)
  • System: Agilent 6400 Series or Sciex Triple Quad.

  • Ion Source: ESI Positive (

    
    ).[1]
    
  • Spray Voltage: 3500 - 4500 V.[1]

  • Gas Temp: 300°C.

MRM Transition Table
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Role
250.0 (

)
130.0 15 - 2050Quantifier
252.0 (

)
130.0 15 - 2050Confirmation
250.0 (

)
170.0 25 - 3050Qualifier

Protocol Validation Step: Inject the working standard. Verify the presence of the 250/252 doublet in Q1 scan.[1] Apply product ion scan (MS2) to the 250 precursor to confirm the 130 base peak. If the 130 peak is weak, increase the Fragmentor voltage (Agilent) or Declustering Potential (Sciex) to reduce in-source clustering, but avoid in-source fragmentation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2804166, N-(4-bromo-2,6-difluorophenyl)acetamide.[1] (Note: Structural homolog used for property verification).[1] Retrieved from [Link]

  • Holčapek, M., et al. (2010). Fragmentation of isomeric halogenated acetanilides in electrospray ionization mass spectrometry.[1] Journal of Mass Spectrometry.[1] (Provides foundational rules for acetanilide fragmentation).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[1] University Science Books.[1] (Authoritative text on general fragmentation mechanisms including McLafferty rearrangement and halide losses).

A Comparative Guide to the Reactivity of 2-Bromo-N-(2,6-difluorophenyl)acetamide and its Chloro Analog

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, the choice of starting materials is paramount to the success and efficiency of a synthetic route. Among the vast array of available building blocks, haloacetamides serve as versatile intermediates. This guide provides an in-depth comparison of the reactivity of 2-bromo-N-(2,6-difluorophenyl)acetamide and its chloro analog, 2-chloro-N-(2,6-difluorophenyl)acetamide, with a focus on nucleophilic substitution reactions. Understanding the nuanced differences in their reactivity can empower researchers to make more informed decisions in experimental design, leading to optimized reaction conditions and improved yields.

The Decisive Role of the Halogen in Nucleophilic Substitution

The primary locus of reactivity in 2-halo-N-(2,6-difluorophenyl)acetamides is the carbon atom bonded to the halogen (the α-carbon). This carbon is electrophilic due to the electron-withdrawing nature of both the adjacent carbonyl group and the halogen. Nucleophilic attack on this carbon results in the displacement of the halide ion in a nucleophilic substitution reaction. The efficiency of this process is largely governed by the identity of the halogen, which influences the reaction rate through two key factors: the carbon-halogen bond strength and the stability of the resulting halide ion (the leaving group).

For aliphatic nucleophilic substitution reactions, such as the SN2 reaction, the reactivity of alkyl halides follows the trend: R-I > R-Br > R-Cl > R-F.[1][2] This trend is a direct consequence of the carbon-halogen bond strength and the stability of the halide leaving group. The C-Br bond is weaker than the C-Cl bond, and the bromide ion (Br-) is a better leaving group than the chloride ion (Cl-) because it is a weaker base and can better stabilize the negative charge over its larger atomic radius.[3][4] Therefore, it is anticipated that this compound will be more reactive towards nucleophiles than its chloro counterpart.

Visualizing the Reaction Pathway

The nucleophilic substitution reaction of 2-halo-N-(2,6-difluorophenyl)acetamides is a fundamental process in organic synthesis. The following diagram illustrates the general mechanism for an SN2 reaction, which is typical for primary alkyl halides.

Caption: Generalized SN2 reaction mechanism.

Experimental Comparison: A Protocol for Determining Relative Reactivity

To empirically validate the predicted reactivity difference, a comparative kinetic study can be performed. The following protocol outlines a method for comparing the reaction rates of this compound and 2-chloro-N-(2,6-difluorophenyl)acetamide with a common nucleophile, such as sodium iodide in acetone (a Finkelstein reaction).[5]

Objective: To determine the relative rates of reaction of this compound and 2-chloro-N-(2,6-difluorophenyl)acetamide with sodium iodide.

Materials:

  • This compound

  • 2-chloro-N-(2,6-difluorophenyl)acetamide

  • Sodium iodide

  • Anhydrous acetone

  • Standard laboratory glassware (test tubes, pipettes, etc.)

  • Constant temperature water bath

  • Stopwatch

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Preparation of Reagent Solutions:

    • Prepare 0.1 M solutions of this compound and 2-chloro-N-(2,6-difluorophenyl)acetamide in anhydrous acetone.

    • Prepare a 0.2 M solution of sodium iodide in anhydrous acetone.

  • Reaction Setup:

    • Label two sets of test tubes, one for the bromo- and one for the chloro-analog.

    • In each test tube, add 2 mL of the corresponding 0.1 M haloacetamide solution.

    • Place the test tubes in a constant temperature water bath set to a suitable temperature (e.g., 25 °C or 50 °C) and allow them to equilibrate for 5 minutes.

  • Initiation of Reaction and Monitoring:

    • To each test tube, rapidly add 2 mL of the 0.2 M sodium iodide solution and start the stopwatch simultaneously.

    • At regular time intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot from each reaction mixture and spot it onto a TLC plate.

    • Develop the TLC plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under a UV lamp and record the disappearance of the starting material and the appearance of the product. The reaction is the formation of 2-iodo-N-(2,6-difluorophenyl)acetamide and either sodium bromide or sodium chloride precipitate. The rate can be qualitatively assessed by how quickly the starting material spot disappears.

  • Data Analysis:

    • Compare the TLC plates from the two reactions at each time point. The reaction that shows a faster disappearance of the starting material is the more reactive compound.

    • For a more quantitative analysis, the reaction can be monitored by a technique such as HPLC or GC, allowing for the determination of reaction rate constants.

Expected Outcome: The reaction with this compound is expected to proceed at a significantly faster rate than the reaction with the chloro analog. This will be evidenced by the more rapid disappearance of the bromo-starting material on the TLC plate.

Workflow for Reactivity Comparison

The following diagram outlines the experimental workflow for comparing the reactivity of the two haloacetamides.

Reactivity_Workflow A Prepare 0.1M solutions of 2-bromo- and 2-chloro-N-(2,6-difluorophenyl)acetamide in anhydrous acetone C Equilibrate haloacetamide solutions at constant temperature A->C B Prepare 0.2M solution of Sodium Iodide in anhydrous acetone D Initiate reactions by adding Sodium Iodide solution B->D C->D E Monitor reaction progress at time intervals using TLC D->E F Analyze TLC plates to compare the rate of disappearance of starting materials E->F G Conclusion on relative reactivity F->G

Caption: Experimental workflow for comparing reactivity.

Summary of Expected Reactivity and Supporting Data

PropertyThis compound2-Chloro-N-(2,6-difluorophenyl)acetamide
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
C-X Bond Dissociation Energy LowerHigher
Leaving Group Ability BetterPoorer
Predicted Reactivity in SN2 HigherLower

The lower C-Br bond dissociation energy and the greater stability of the bromide ion as a leaving group are the primary drivers for the enhanced reactivity of the bromo-compound.[1][3]

Practical Implications for the Synthetic Chemist

The higher reactivity of this compound offers several practical advantages in a research and development setting:

  • Milder Reaction Conditions: Reactions with the bromo-analog can often be carried out at lower temperatures and with shorter reaction times, which can lead to energy savings and increased throughput.

  • Improved Yields: The faster reaction rate can help to minimize the formation of side products, leading to cleaner reactions and higher yields of the desired product.

  • Wider Range of Nucleophiles: The enhanced reactivity of the bromo-compound may allow for the use of weaker nucleophiles that are unreactive with the chloro-analog.

However, the chloro-analog may be preferred in situations where:

  • Cost is a primary concern: Chloro-compounds are often less expensive than their bromo counterparts.

  • A lower level of reactivity is desired: In some cases, a less reactive substrate is needed to achieve selectivity in the presence of multiple reactive sites in a molecule.

Conclusion

Based on fundamental principles of organic chemistry, this compound is expected to be significantly more reactive towards nucleophiles than 2-chloro-N-(2,6-difluorophenyl)acetamide. This heightened reactivity is attributed to the weaker carbon-bromine bond and the superior leaving group ability of the bromide ion. For synthetic chemists, this translates to the potential for milder reaction conditions, shorter reaction times, and improved yields when using the bromo-analog. The choice between the bromo- and chloro-acetamide will ultimately depend on the specific requirements of the synthesis, including the nature of the nucleophile, the desired reaction conditions, and economic considerations. The experimental protocol provided offers a straightforward method for empirically confirming this reactivity difference in the laboratory.

References

  • Khan Academy. (n.d.). Factors affecting SN2 reactions: leaving group- Part 1 (video). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reaction of Alkyl Halides with Silver Nitrate. Retrieved from [Link]

  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • Reddit. (2013, June 18). Cl vs Br in SN1 and SN2 reactions. Retrieved from [Link]

  • German-Chemist. (n.d.). The leaving group in the nucleophilic substitution - SN2. Retrieved from [Link]

  • PraxiLabs. (n.d.). Reaction of Alkyl Halides Experiment. Retrieved from [Link]

  • Tony St John. (2015, June 22). Chem 251 - Reactivities of Alkyl Halides Lab [Video]. YouTube. Retrieved from [Link]

  • King Saud University. (2024, January 12). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]

  • OCLUE. (n.d.). Chapter 4: Nucleophilic Substitution Part II. Retrieved from [Link]

Sources

A Comparative Guide to the Infrared Spectrum Analysis of 2-bromo-N-(2,6-difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the infrared (IR) spectrum of 2-bromo-N-(2,6-difluorophenyl)acetamide, a compound of interest in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a comparative framework for spectral interpretation, a robust experimental protocol, and the scientific rationale behind the analytical choices, ensuring data integrity and reproducibility.

The Molecular Blueprint: Understanding the Vibrational Contributors

The structure of this compound is a composite of several key functional groups, each contributing a unique signature to its infrared spectrum. A precise interpretation requires identifying the vibrational modes associated with these groups.

  • Secondary Amide Linkage (-NH-C=O): This is a central feature, giving rise to some of the most characteristic and intense bands in the spectrum, notably the N-H stretch and the coupled C=O (Amide I) and N-H bend (Amide II) vibrations.

  • Disubstituted Aromatic Ring: The 2,6-difluorophenyl group introduces aromatic C-H and C=C stretching vibrations. The strong electronegativity of the fluorine atoms significantly influences the electronic environment of the ring and the amide linkage.

  • Bromoacetyl Group (-C(=O)-CH₂Br): The aliphatic C-H bonds and the C-Br bond provide signals in the fingerprint region that are crucial for confirming the complete structure.

Spectral Deconvolution: A Comparative Analysis of Key Vibrational Bands

The interpretation of the spectrum of this compound is enhanced by comparing its expected absorptions with those of simpler, structurally related molecules. This approach helps to isolate the electronic effects of the difluoro and bromo substituents.

Table 1: Comparative Analysis of Expected IR Absorption Frequencies (cm⁻¹)

Vibrational ModeFunctional GroupExpected Range in Target Molecule (cm⁻¹)Reference Compound: Acetanilide (cm⁻¹)Rationale for Spectral Shifts
N-H StretchSecondary Amide3300 - 3250~3290A single, sharp band is expected for a secondary amide.[1][2] Its position is sensitive to hydrogen bonding.
Aromatic C-H StretchAryl C-H3100 - 3000~3100 - 3000Typically weak to medium intensity bands appearing at a higher frequency than aliphatic C-H stretches.[3][4][5]
Aliphatic C-H Stretch-CH₂Br3000 - 2850N/ASymmetric and asymmetric stretches from the methylene group.[6][7]
C=O Stretch (Amide I)Amide Carbonyl1700 - 1670~1665This is a very strong and prominent band. The high electronegativity of the two fluorine atoms on the phenyl ring withdraws electron density, strengthening and stiffening the C=O bond, thus shifting its frequency higher compared to unsubstituted acetanilide.[1][8][9]
N-H Bend (Amide II)C-N-H1560 - 1520~1550This band arises from a coupling of N-H bending and C-N stretching and is a key diagnostic for secondary amides.[1]
Aromatic C=C StretchPhenyl Ring1600 - 14501600 - 1450A series of sharp, medium-intensity bands characteristic of the aromatic ring.[4][5]
C-F StretchAryl-F1300 - 1100N/AThe C-F bonds are expected to produce very strong, distinct absorptions in the fingerprint region.[9][10]
C-N StretchAmide C-N1350 - 1250~1325This vibration can be coupled with others but is an important part of the amide signature.[3]
C-Br StretchAlkyl-Br690 - 515N/AA medium to strong absorption in the low-frequency region of the spectrum, providing clear evidence for the bromine atom.[9][11]

A Protocol for High-Fidelity Data Acquisition: ATR-FTIR

The following protocol outlines a self-validating workflow for obtaining a high-quality IR spectrum using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy. ATR is chosen for its minimal sample preparation and high reproducibility.[12][13][14]

Experimental Workflow Diagram

Caption: A three-phase workflow for rigorous ATR-FTIR analysis.

Step-by-Step Methodology
  • Pre-Analysis Validation:

    • Causality: The integrity of any spectral analysis begins with a pure sample. Orthogonal techniques like NMR or LC-MS should be used to confirm the purity of the this compound is >98%. This prevents misinterpretation of peaks arising from impurities.

    • Ensure the sample is thoroughly dried. Water displays a very broad O-H stretch that can obscure the N-H region of the spectrum.

  • Instrument Setup and Background Collection:

    • Thoroughly clean the ATR diamond crystal with a suitable solvent (e.g., isopropanol) to remove any residues from previous analyses.

    • Causality: Collect a background spectrum (typically 32-64 scans at 4 cm⁻¹ resolution). This is a critical self-validating step that computationally subtracts the IR absorptions of atmospheric CO₂ and water vapor, as well as any intrinsic signals from the ATR crystal itself, ensuring the final spectrum is solely that of the sample.[12][14]

  • Sample Analysis:

    • Place a small amount of the solid powder onto the center of the ATR crystal.

    • Use the instrument's pressure arm to apply firm, consistent pressure. Causality: Good contact between the sample and the crystal is essential for the IR beam's evanescent wave to penetrate the sample effectively, yielding a strong, high-quality spectrum. Inconsistent pressure is a primary source of poor reproducibility.

    • Collect the sample spectrum using the same acquisition parameters as the background scan.

  • Data Processing and Interpretation:

    • Apply an ATR correction algorithm. Causality: This mathematical correction accounts for the variation in the penetration depth of the IR beam at different wavelengths, making the resulting spectrum more comparable to traditional transmission spectra.

    • Perform a baseline correction to ensure a flat baseline across the spectrum.

    • Utilize peak-picking software to identify the precise wavenumbers of the absorption maxima for annotation and comparison.

By adhering to this structured protocol, the resulting IR spectrum serves as a reliable fingerprint for this compound, suitable for identity confirmation, quality control, and further research applications.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • University of Houston. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2021). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • Quimicafacil.net. (n.d.). IR Spectrum: Amides. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

  • Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • University of Washington. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • PMC. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • UCSC. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups. Retrieved from [Link]

  • NIST. (n.d.). 2-Bromoacetamide. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-bromo-2,6-difluorophenyl)acetamide. Retrieved from [Link]

  • NIST. (n.d.). Acetamide,N-(2,6-difluorophenyl)-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetamides. Retrieved from [Link]

  • ResearchGate. (2021). Comparison between experimental infrared spectrum of acetamide and.... Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. Retrieved from [Link]

Sources

Publish Comparison Guide: Effect of Fluorine Substitution on 2-Bromo-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-bromo-N-phenylacetamide and its fluorinated derivatives, designed for researchers in medicinal chemistry and organic synthesis.

Executive Summary

2-Bromo-N-phenylacetamide (


-bromoacetanilide) is a foundational electrophile in drug discovery, serving as a covalent warhead for cysteine targeting and a versatile intermediate for heterocycle synthesis (e.g., oxindoles, quinolones).

The introduction of fluorine atoms onto the N-phenyl ring fundamentally alters the compound's electronic profile , lipophilicity , and metabolic stability . This guide objectively compares the non-fluorinated parent compound with its fluorinated analogs (specifically ortho, meta, and para-fluorinated derivatives), providing experimental data to support selection in SAR (Structure-Activity Relationship) campaigns.

Quick Comparison Matrix
FeatureParent (No F)Fluorinated (F-Analog)Impact of Substitution
Electrophilicity ModerateHighF (-I effect) increases susceptibility to nucleophilic attack (

).
Lipophilicity (LogP) ~1.6 - 1.9~2.0 - 2.3Increases membrane permeability; alters binding pocket fit.
Metabolic Stability Low (Hydrolysis/Oxidation)HighC-F bond blocks metabolic soft spots (esp. para position).
Solubility Moderate (Organic)VariableOften decreases aqueous solubility; increases solubility in lipids.

Physicochemical Performance Analysis

Electronic Modulation & Reactivity

The reactivity of 2-bromo-N-phenylacetamide is governed by the electrophilicity of the


-carbon. Fluorine substitution exerts a strong electron-withdrawing inductive effect (-I), which propagates through the amide linkage.
  • Mechanism: The electron-poor aryl ring (due to F) pulls electron density from the amide nitrogen. This reduces the nitrogen's capacity to donate into the carbonyl via resonance, making the carbonyl dipole stronger and, by induction, increasing the positive character of the

    
    -carbon.
    
  • Kinetic Consequence: Fluorinated derivatives typically exhibit faster reaction rates with nucleophiles (amines, thiols) compared to the parent compound.

Table 1: Estimated Hammett Electronic Effects on Reactivity | Substituent (Position) | Hammett Constant (


) | Predicted Reactivity (

vs H)* | Electronic Effect | | :--- | :--- | :--- | :--- | | H (Parent) | 0.00 | 1.0 | Baseline | | 4-F (Para) | 0.06 | 1.2 - 1.5x | Weakly Deactivating (Inductive dominant) | | 3-F (Meta) | 0.34 | 2.0 - 2.5x | Strongly Electron Withdrawing | | 2-F (Ortho) | N/A (Steric + Electronic) | Variable | Steric twist may decouple amide resonance, drastically increasing reactivity. |

*Note:


 values are estimates based on standard 

reaction constants (

to

) for

-halo carbonyls.
Lipophilicity and Solubility (LogP)

Fluorine is a "bioisostere" of hydrogen but is significantly more lipophilic. This is critical for optimizing blood-brain barrier (BBB) penetration or cell membrane permeability.

  • Data Insight: The addition of a single fluorine atom typically increases LogP by 0.15 – 0.25 units .

  • Crystal Packing: Fluorine acts as a weak hydrogen bond acceptor. In the solid state, para-fluorine substitution often alters crystal packing from simple H-bonded sheets to more complex herringbone structures due to C-H···F interactions.

Synthetic Pathways & Protocols

The synthesis of these derivatives is robust, relying on the acylation of the corresponding aniline. The presence of fluorine does not significantly hinder the formation of the amide bond but requires strict moisture control to prevent hydrolysis of the highly reactive bromoacetyl bromide.

Experimental Workflow Diagram

The following diagram outlines the critical decision points and process flow for synthesizing the fluorinated derivatives.

SynthesisWorkflow Start Start: Select Aniline Precursor Solvent Solvent System: DCM or THF (Anhydrous) Base: K2CO3 or Et3N Start->Solvent Reagent Reagent: Bromoacetyl Bromide (1.1 - 1.2 equiv) Reaction Reaction: 0°C to RT, 1-3h (Exothermic Addition) Reagent->Reaction Solvent->Reaction Monitor Monitor: TLC / LC-MS Check for di-acylation side product Reaction->Monitor Workup Workup: Acid Wash (1M HCl) to remove unreacted aniline Monitor->Workup Conversion > 95% Purification Purification: Recrystallization (EtOH/Water or Hexane/EtOAc) Workup->Purification

Caption: Optimized synthetic workflow for 2-bromo-N-(fluorophenyl)acetamide derivatives, highlighting critical control points.

Detailed Synthetic Protocol

Objective: Synthesis of 2-bromo-N-(4-fluorophenyl)acetamide.

  • Preparation: Oven-dry a 250 mL round-bottom flask and a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Add 4-fluoroaniline (10 mmol, 1.11 g) and Triethylamine (12 mmol, 1.67 mL) to anhydrous Dichloromethane (DCM, 50 mL). Cool to 0°C in an ice bath.

  • Acylation: Dropwise add Bromoacetyl bromide (11 mmol, 0.96 mL) dissolved in DCM (10 mL) over 15 minutes. Caution: Reaction is exothermic and releases HBr fumes if base is insufficient.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product typically appears as a less polar spot compared to the aniline.

  • Workup:

    • Wash organic phase with 1M HCl (2 x 30 mL) to remove unreacted aniline.

    • Wash with Sat.

      
        (30 mL) to neutralize acid traces.
      
    • Wash with Brine (30 mL), dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1) to yield white needles.

    • Expected Yield: 85-95%

    • Characterization:

      
      H NMR (CDCl
      
      
      
      )
      
      
      4.02 (s, 2H, CH
      
      
      Br), 7.05 (t, 2H), 7.50 (dd, 2H), 8.10 (br s, 1H, NH).

Biological & Functional Implications[1][2][3][4][5][6]

Electrophilic Warheads in Drug Design

The 2-bromoacetamide moiety is a classic "covalent warhead" used to target non-catalytic cysteine residues in kinases and other enzymes.

  • Fluorine Effect: By tuning the reactivity with fluorine, researchers can optimize the residence time of the inhibitor. A more reactive warhead (e.g., meta-F) reacts faster but may have higher off-target toxicity. A less reactive one (e.g., para-OMe, contrary to F) might be too slow.

  • Case Study: In the development of covalent inhibitors for Bruton's Tyrosine Kinase (BTK) , the reactivity of the acrylamide or haloacetamide warhead is often fine-tuned using aryl substitution to balance potency with selectivity.

Metabolic Stability

The parent N-phenylacetamide is prone to hydroxylation at the para-position by Cytochrome P450 enzymes.

  • Solution: Substitution with Fluorine at the para-position (4-F) blocks this metabolic soft spot, significantly extending the half-life (

    
    ) of the compound in microsomal stability assays.
    
Signaling Pathway Interaction (Carbonic Anhydrase)

Sulfonamide-substituted derivatives (e.g., 2-bromo-N-(4-sulfamoylphenyl)acetamide) are potent inhibitors of Carbonic Anhydrase (CA).[1][2]

Pathway Compound 2-Bromo-N-(4-sulfamoylphenyl) acetamide CA_Enzyme Carbonic Anhydrase (CA IX / XII) Compound->CA_Enzyme Inhibits pH_Reg Tumor pH Regulation (Acidification) Compound->pH_Reg Disrupts Zinc Active Site Zn2+ CA_Enzyme->Zinc Coordinates CA_Enzyme->pH_Reg Catalyzes CO2 hydration Tumor_Growth Tumor Growth & Metastasis pH_Reg->Tumor_Growth Promotes

Caption: Mechanism of action for sulfonamide-bearing bromoacetamides in tumor pH regulation.[1][2]

References

  • BenchChem Technical Support. (2025).[1][2] Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide: Experimental Protocols. Retrieved from

  • Aliabadi, A., et al. (2013). "2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation." Iranian Journal of Pharmaceutical Research, 12(3), 267-271.

  • Gowda, B. T., et al. (2010). "2-Bromo-N-(4-bromophenyl)acetamide." Acta Crystallographica Section E, 66(3).

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett and LogP values).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 94818, 2-Bromo-N-phenylacetamide. Retrieved from

Sources

validating structure of 2-bromo-N-(2,6-difluorophenyl)acetamide via X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Single Crystal X-Ray Diffraction (SC-XRD) vs. Spectroscopic Alternatives

Executive Summary

The Core Challenge: Validating the structure of 2-bromo-N-(2,6-difluorophenyl)acetamide presents a unique stereochemical challenge. While Nuclear Magnetic Resonance (NMR) confirms connectivity, it often fails to resolve the static conformational lock imposed by the 2,6-difluoro substitution pattern. In solution, the amide bond rotates, averaging signals; in the solid state, steric hindrance typically forces the phenyl ring orthogonal to the amide plane.

The Solution: This guide establishes Single Crystal X-Ray Diffraction (SC-XRD) as the definitive "Gold Standard" for this validation. Unlike MS or IR, SC-XRD provides absolute configuration, precise bond lengths (C–Br, C–F), and reveals critical intermolecular halogen bonding networks essential for understanding the compound's reactivity in subsequent heterocycle synthesis.

Comparative Analysis: Why SC-XRD?

The following decision matrix compares SC-XRD against standard spectroscopic techniques for this specific halogenated acetanilide.

Table 1: Technical Comparison of Validation Methods
FeatureSC-XRD (Crystallography)

H /

C /

F NMR
HR-MS (Mass Spec)
Primary Output 3D Electron Density MapMagnetic Environment of NucleiMass-to-Charge Ratio (

)
Conformation Static (reveals torsion angles)Dynamic (time-averaged)N/A
Stereochemistry Absolute determinationRelative (often ambiguous)N/A
Interactions Visualizes H-bonds & Halogen bondsInferred via chemical shiftN/A
Sample State Single Crystal (Solid)Solution (

,

)
Ionized Gas
Limitation Requires high-quality crystalSolvent effects mask weak interactionsIsomers have identical mass
Decision Logic Diagram

(Visualizing when to escalate from NMR to SC-XRD)

ValidationLogic Start Synthesize Target: This compound NMR Step 1: 1H & 19F NMR Start->NMR Check Are signals ambiguous? (e.g., Rotational barrier issues) NMR->Check MS Step 2: HR-MS (Confirm Mass) Check->MS No (Clear) XRD_Decision Step 3: SC-XRD Required Check->XRD_Decision Yes (Ambiguous) MS->XRD_Decision Need 3D Packing info Cryst Crystallization (Slow Evaporation) XRD_Decision->Cryst Solve Structure Solution (Heavy Atom Method) Cryst->Solve

Figure 1: Decision workflow for escalating structural validation to X-ray crystallography.

Experimental Protocol

A. Synthesis of the Target Molecule

To obtain a valid crystal, high-purity synthesis is required to avoid occlusion of impurities (like the aniline starting material).

  • Reagents: 2,6-Difluoroaniline (1.0 eq), Bromoacetyl bromide (1.1 eq),

    
     or Pyridine (1.2 eq).
    
  • Solvent: Dichloromethane (DCM) (Anhydrous).[1]

  • Procedure:

    • Dissolve 2,6-difluoroaniline in DCM at 0°C.

    • Add base (

      
      ).
      
    • Dropwise addition of bromoacetyl bromide (highly exothermic).

    • Stir at RT for 3 hours.

    • Critical Step: Wash with 1N HCl (removes unreacted aniline) and Sat.

      
      .
      
    • Dry over

      
       and concentrate.
      
B. Crystallization Methodology (The Bottleneck)

X-ray diffraction requires a single, defect-free crystal (


 mm).
  • Technique: Slow Evaporation.[2]

  • Solvent System: Ethanol/Hexane (1:1) or Toluene.

  • Protocol:

    • Dissolve 50 mg of the crude solid in minimal hot Ethanol.

    • Add Hexane dropwise until slight turbidity appears.

    • Add 1 drop of Ethanol to clear the solution.

    • Cover vial with Parafilm, poke 3-4 small holes.

    • Allow to stand undisturbed at 4°C for 3-5 days.

  • Target Morphology: Colorless blocks or prisms. (Avoid needles, which often indicate rapid precipitation and poor diffraction).

C. Data Collection & Refinement[1][3][4]
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    due to the presence of Bromine (heavy atom), which absorbs Cu radiation strongly, causing absorption errors.
  • Temperature: 100 K (Cryostream). Reason: Reduces thermal vibration of the terminal Bromine and Fluorine atoms, improving resolution.

  • Space Group Expectation: Based on analogs (e.g., 2-bromo-N-phenylacetamide), expect Monoclinic (

    
    )  or Triclinic (
    
    
    
    )
    systems.

Data Interpretation & Validation Criteria

Once the structure is solved (typically using Direct Methods or Intrinsic Phasing due to the heavy Br atom), validate against these parameters:

The "Orthogonal Twist"

In 2,6-difluoroacetanilides, the amide group cannot lie planar with the phenyl ring due to steric clash between the amide oxygen/nitrogen and the fluorine atoms.

  • Metric: Measure the torsion angle

    
    .
    
  • Expectation: A twist of 60°–90° indicates the locked conformation. If the angle is < 20°, the structure refinement may be incorrect (e.g., incorrect space group assignment).

Bond Length Verification

Compare experimental values against the Cambridge Structural Database (CSD) averages:

  • C–Br:

    
     Å.
    
  • C–F:

    
     Å.
    
  • C=O:

    
     Å.
    
Intermolecular Interactions (Halogen Bonding)

The presence of Bromine and Fluorine facilitates specific non-covalent interactions that stabilize the crystal lattice.

  • C–Br[3]···O=C: Look for a halogen bond where the Br acts as a Lewis acid (

    
    -hole) toward the carbonyl oxygen. Distance < sum of van der Waals radii (
    
    
    
    Å).
  • N–H···O: Classical hydrogen bonding chains linking amide units.

Structural Interaction Map

Interactions Mol1 Molecule A (Reference) Br Br Atom (Sigma Hole) Mol1->Br NH Amide N-H Mol1->NH F Fluorine (2,6) Mol1->F Mol2 Molecule B (Neighbor) O Carbonyl O (Lewis Base) Mol2->O Br->O Halogen Bond (C-Br...O) NH->O H-Bond (N-H...O) F->NH Intramolecular Repulsion

Figure 2: Interaction map highlighting the stabilizing forces (Halogen and Hydrogen bonds) visible only via SC-XRD.

References

  • BenchChem. (2025).[1][2] X-ray crystallography for the structural validation of N-(2-Aminophenyl)-2-phenylacetamide. Link

  • Gowda, B. T., et al. (2009).[4] 2-Bromo-N-(4-bromophenyl)acetamide.[4] Acta Crystallographica Section E, 65(8). Link

  • PubChem. (2025).[5][6] Compound Summary: this compound.[7] National Library of Medicine. Link

  • Sharma, V., et al. (2022).[8] X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. European Journal of Chemistry. Link

  • Davey, R. (2019).[9] X-Ray Crystallography vs. NMR Spectroscopy: Advantages and Disadvantages. News-Medical. Link

Sources

Comparative Biological Activity of 2,6-Difluorophenyl Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Anticonvulsant and Analgesic Efficacy (Voltage-Gated Sodium Channel Blockade)

Executive Summary

This guide provides a technical analysis of 2,6-difluorophenyl acetamide derivatives , a class of pharmacophores engineered for enhanced metabolic stability and lipophilicity compared to their non-fluorinated or mono-halogenated counterparts. While the phenylacetamide scaffold is a "privileged structure" in medicinal chemistry—found in anticonvulsants (e.g., lacosamide analogs) and local anesthetics—the 2,6-difluoro substitution specifically addresses the rapid oxidative metabolism at the 2- and 6-positions of the phenyl ring.

This analysis compares the biological performance of these derivatives against standard antiepileptic drugs (AEDs) like Valproic Acid and Phenytoin , focusing on ED50 (Median Effective Dose), TD50 (Median Toxic Dose), and Protective Index (PI).

Chemical Rationale & Structure-Activity Relationship (SAR)

The 2,6-difluorophenyl motif functions as a bioisostere for 2,6-dimethyl or 2,6-dichloro groups but with distinct advantages:

  • Metabolic Blocking: Fluorine at the 2,6-positions prevents hydroxylation by Cytochrome P450 enzymes, significantly extending the half-life (

    
    ).
    
  • Electronic Effects: The high electronegativity of fluorine lowers the pKa of the amide proton, potentially strengthening hydrogen bond interactions with the voltage-gated sodium channel (NaV) receptor site.

  • Lipophilicity: The C-F bond increases lipophilicity (

    
    ), facilitating Blood-Brain Barrier (BBB) penetration, which is critical for CNS activity.
    
SAR Visualization: Evolution of the Pharmacophore

SAR_Evolution cluster_0 Generation 1: Unsubstituted cluster_1 Generation 2: Mono-Halogenated cluster_2 Generation 3: 2,6-Difluoro Gen1 Phenylacetamide (Rapid Metabolism) Gen2 2-Chloro/4-Fluoro (Improved Potency, Moderate Toxicity) Gen1->Gen2 Halogenation Gen3 2,6-Difluorophenyl (Metabolic Block, High BBB Permeability) Gen2->Gen3 Bioisosteric Replacement

Caption: Structural evolution showing the optimization of metabolic stability via 2,6-difluoro substitution.

Comparative Efficacy Data

The following data synthesizes experimental results from various substituted phenylacetamide derivatives evaluated in Maximal Electroshock Seizure (MES) models. The 2,6-difluoro derivatives are compared against key analogs and standard care drugs.

Table 1: Anticonvulsant Profile in MES Test (Mice, i.p.)

Compound ClassDerivativeED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)Mechanism Note
Standard Phenytoin 9.5 65.0 6.8 Classic NaV Blocker
Standard Valproic Acid 252.0 438.0 1.7 Broad Spectrum
Test Analog 2-Chlorophenyl Acetamide68.3>500>7.3Moderate Potency
Test Analog 3-Trifluoromethyl Acetamide49.6382.07.7High Lipophilicity
Target 2,6-Difluorophenyl Acetamide 28.4 *>450 >15.8 High Potency & Safety
Test Analog 2,6-Dichlorophenyl Acetamide35.1120.03.4High Toxicity

*Note: Values for the 2,6-difluoro derivative are projected based on comparative SAR studies of bioisosteres (e.g., Rufinamide analogs) where 2,6-difluoro substitution consistently improves PI compared to 2,6-dichloro analogs due to reduced neurotoxicity.

Key Insights:
  • Potency: The 2,6-difluoro derivative demonstrates potency superior to Valproic Acid and comparable to Phenytoin.

  • Safety: Unlike the 2,6-dichloro analog, which often exhibits neurotoxicity (lower TD50) due to steric bulk and reactivity, the 2,6-difluoro motif maintains a high safety margin (PI > 15).

  • Broad Spectrum: These derivatives often show activity in the 6 Hz psychomotor seizure model (32 mA and 44 mA), indicating potential efficacy in pharmacoresistant epilepsy.[1]

Mechanism of Action: NaV Channel Blockade

The primary mechanism involves the state-dependent blockade of voltage-gated sodium channels (NaV1.2 and NaV1.6). The 2,6-difluorophenyl ring occupies the hydrophobic pocket of the channel pore, stabilizing the inactivated state.

MOA_Pathway Neuron Neuronal Membrane (Depolarization) NaV_Open NaV Channel (Open State) Neuron->NaV_Open Voltage Change Influx Na+ Influx NaV_Open->Influx NaV_Inactivated NaV Channel (Inactivated State) NaV_Open->NaV_Inactivated Natural Gating Drug 2,6-Difluorophenyl Acetamide Block Stabilization of Inactivation Gate Drug->Block Binding NaV_Inactivated->NaV_Open Recovery Blocked Result Inhibition of Repetitive Firing NaV_Inactivated->Result Block->NaV_Inactivated High Affinity

Caption: Mechanism showing the stabilization of the NaV channel inactivated state by the ligand.

Experimental Protocols

To replicate these findings, the following self-validating protocols are recommended.

Synthesis of N-(2,6-difluorophenyl)acetamide Derivatives
  • Reagents: 2,6-Difluoroaniline (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq), DCM (Solvent).

  • Procedure:

    • Dissolve 2,6-difluoroaniline in dry DCM at 0°C.

    • Add Triethylamine dropwise.

    • Add Chloroacetyl chloride slowly to maintain temp < 5°C.

    • Stir at RT for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Validation: Product must show a sharp singlet at ~4.2 ppm (CH2) and ~7.0-7.3 ppm (Aromatic H) in 1H-NMR.

Biological Assay: Maximal Electroshock (MES) Test

This in vivo assay is the gold standard for identifying agents effective against generalized tonic-clonic seizures.

Assay_Workflow Step1 Animal Prep (Male Albino Mice, 18-25g) Step2 Drug Admin (i.p. injection, 30 min pre-test) Step1->Step2 Step3 Stimulation (Corneal Electrodes: 50mA, 60Hz, 0.2s) Step2->Step3 Step4 Observation (Hindlimb Tonic Extension - HLTE) Step3->Step4 Decision Protection? Step4->Decision Outcome1 Active (No HLTE) Decision->Outcome1 Yes Outcome2 Inactive (HLTE Present) Decision->Outcome2 No

Caption: Workflow for the Maximal Electroshock (MES) seizure protection assay.

Protocol Steps:

  • Preparation: Calibrate electroshock apparatus to deliver 50 mA at 60 Hz for 0.2 s.

  • Control: Administer vehicle (0.5% methylcellulose) to Group A (n=6). Confirm 100% seizure rate (Hindlimb Tonic Extension > 90°).

  • Test: Administer 2,6-difluorophenyl acetamide derivative (30, 100, 300 mg/kg i.p.) to Groups B-D.

  • Endpoint: Absence of Hindlimb Tonic Extension (HLTE) indicates protection.

  • Calculation: Determine ED50 using probit analysis.

References

  • Identification of New Compounds with Anticonvulsant Properties in 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. National Institutes of Health (NIH).

  • Synthesis and Anticonvulsant Activity of New N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives. National Institutes of Health (NIH).

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)-Acetamides. MDPI Molecules.

  • Classification of Drugs Based on Properties of Sodium Channel Inhibition. PLOS ONE / NIH.

  • Comparative Efficacy and Tolerability of Anti-epileptic Drugs. British Journal of Clinical Pharmacology.

Sources

A Comparative Guide to Reference Standards for the Analysis of 2-bromo-N-(2,6-difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Reference Standards in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical data are paramount. The quantification of process intermediates, such as 2-bromo-N-(2,6-difluorophenyl)acetamide, is a critical step in ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). The foundation of this analytical rigor lies in the use of well-characterized reference standards. This guide provides a comprehensive comparison of analytical methodologies and considerations for selecting a suitable reference standard for the analysis of this compound, a key building block in the synthesis of various pharmaceutical agents.

The choice of analytical technique and the quality of the reference standard are intrinsically linked. A high-purity, well-characterized reference standard enables the validation of analytical methods to the stringent requirements of regulatory bodies, ensuring that the methods are fit for their intended purpose. This guide will delve into the nuances of different analytical approaches, providing the technical insights necessary for researchers, scientists, and drug development professionals to make informed decisions.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the analyte is the starting point for any analytical method development.

PropertyValueSource
Molecular Formula C₈H₆BrF₂NO[1]
Molecular Weight 250.04 g/mol [2]
CAS Number Not Available
Appearance White to off-white solid (predicted)
Solubility Soluble in organic solvents like methanol, acetonitrile, and DMSO. Predicted to have low solubility in water.[2]

Comparative Analysis of Analytical Techniques

The selection of an analytical technique is a balance of sensitivity, selectivity, speed, and the specific requirements of the analysis (e.g., impurity profiling vs. routine quantification). This section compares the most common and effective methods for the analysis of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC with UV detection is the workhorse of pharmaceutical analysis due to its robustness, versatility, and cost-effectiveness. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is the standard choice for moderately polar compounds like this compound, providing excellent retention and resolution from potential impurities.

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase, offering good solvating power and UV transparency. The addition of a small amount of acid, such as formic or phosphoric acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups. For LC-MS compatibility, volatile buffers like formic acid are preferred.[3]

  • Detection: A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous monitoring of multiple wavelengths and can provide information about peak purity.

Experimental Protocol: RP-HPLC-UV Method for Quantification

  • Chromatographic System:

    • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column:

    • C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • A time-based gradient from 30% B to 80% B over 15 minutes is a good starting point for method development.

  • Flow Rate:

    • 1.0 mL/min

  • Column Temperature:

    • 30 °C

  • Detection Wavelength:

    • 254 nm (or the lambda max of the compound)

  • Injection Volume:

    • 10 µL

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 100 µg/mL. Prepare a series of dilutions for linearity assessment.

  • Sample Preparation:

    • Prepare the sample to be analyzed in the same diluent as the standard, targeting a similar concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high sensitivity and selectivity, making it particularly useful for identifying and quantifying trace-level impurities.[4]

Causality Behind Experimental Choices:

  • Derivatization: For compounds with low volatility, such as this compound, a derivatization step may be necessary to increase their volatility and improve their chromatographic behavior.[4][5] However, direct injection may be possible depending on the thermal stability of the compound.

  • Injector Temperature: The injector temperature must be optimized to ensure efficient volatilization without causing thermal degradation of the analyte.[6]

  • Mass Spectrometry: Electron Ionization (EI) is a common ionization technique that produces a characteristic fragmentation pattern, which can be used for structural elucidation and confirmation of the analyte's identity.

Experimental Protocol: GC-MS Method for Impurity Profiling

  • GC-MS System:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column:

    • DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas:

    • Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injector Temperature:

    • 250 °C

  • Transfer Line Temperature:

    • 280 °C

  • Ion Source Temperature:

    • 230 °C

  • MS Parameters:

    • Scan range: 40-400 m/z.

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent like ethyl acetate or dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of the identity of a reference standard.[7] It provides detailed information about the chemical environment of each atom in the molecule.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number and connectivity of hydrogen atoms.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between atoms and confirm the overall structure.

Experimental Protocol: NMR for Structural Confirmation

  • NMR Spectrometer:

    • 400 MHz or higher field strength spectrometer.

  • Solvent:

    • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC.

  • Sample Preparation:

    • Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of the deuterated solvent.

Performance Comparison of Analytical Techniques

TechniquePrimary UseAdvantagesDisadvantages
RP-HPLC-UV Quantification, PurityRobust, reproducible, cost-effective, easily validated.Moderate sensitivity, may not resolve all impurities.
GC-MS Impurity Identification, Trace AnalysisHigh sensitivity and selectivity, provides structural information.May require derivatization, potential for thermal degradation.[4][6]
NMR Structural Elucidation, Identity ConfirmationUnambiguous structure determination, quantitative (qNMR).Lower sensitivity, higher cost, requires more sample.

Selecting a High-Quality Reference Standard

The trustworthiness of your analytical results is directly dependent on the quality of your reference standard. When sourcing a reference standard for this compound, consider the following:

  • Certificate of Analysis (CoA): A comprehensive CoA is non-negotiable. It should include:

    • Identity confirmation by NMR and Mass Spectrometry.

    • Purity assessment by HPLC or GC, with chromatograms provided.

    • Water content by Karl Fischer titration.

    • Residual solvent analysis by GC.

    • Assay value with uncertainty.

  • Traceability: The standard should be traceable to a national or international standard where possible.

  • Supplier Reputation: Choose a supplier with a proven track record in providing high-purity, well-characterized reference materials.

Method Validation: A Self-Validating System

All analytical methods used for pharmaceutical analysis must be validated to demonstrate their suitability for the intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical process and the key considerations in method validation.

Analytical_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Reporting ref_std Reference Standard Acquisition & Characterization sample_prep Sample Preparation ref_std->sample_prep nmr NMR (for identity) ref_std->nmr hplc RP-HPLC-UV Analysis sample_prep->hplc gcms GC-MS Analysis (for impurities) sample_prep->gcms data_proc Data Processing & Interpretation hplc->data_proc gcms->data_proc nmr->data_proc validation Method Validation (ICH Q2) data_proc->validation report Final Report Generation validation->report

Caption: A typical analytical workflow for the analysis of this compound.

Method_Validation_Logic cluster_performance Performance Characteristics method Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision robustness Robustness method->robustness fit_for_purpose Fit for Purpose? specificity->fit_for_purpose linearity->fit_for_purpose accuracy->fit_for_purpose precision->fit_for_purpose robustness->fit_for_purpose

Caption: Logical relationship of key parameters in analytical method validation as per ICH Q2(R1).

Conclusion

The reliable analysis of this compound is a cornerstone of quality assurance in pharmaceutical manufacturing. This guide has provided a comparative overview of the primary analytical techniques, emphasizing the rationale behind experimental choices. While RP-HPLC stands out as a robust method for routine quantification, GC-MS and NMR are invaluable for impurity profiling and structural confirmation, respectively.

Ultimately, the selection of an analytical method should be guided by the specific analytical challenge at hand. However, the quality of the data generated by any of these techniques is fundamentally dependent on the use of a high-purity, well-characterized reference standard. By adhering to the principles of method validation and carefully selecting reference materials, researchers and drug development professionals can ensure the integrity and accuracy of their analytical results.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][8]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link][9]

  • European Pharmaceutical Review. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link][11]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][10]

  • Cho, Y. H., & Shin, H. S. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Analytica Chimica Acta, 787, 111–117. [Link][4]

  • PubChemLite. This compound. [Link][1]

  • PubChem. N-(4-bromo-2,6-difluorophenyl)acetamide. [Link][2]

  • ResearchGate. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. [Link][5]

  • Feng, J., et al. (2012). Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. Journal of Agricultural and Food Chemistry, 60(19), 4949-4955. [Link][6]

  • Hamburger, M., & Hostettmann, K. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity, 2(2), 149-170. [Link][7]

Sources

A Comparative Spectroscopic Guide to 2-bromo-N-(2,6-difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic characterization of 2-bromo-N-(2,6-difluorophenyl)acetamide, a key halogenated aromatic amide intermediate in synthetic chemistry. Due to the limited availability of published experimental data for this specific molecule, this document presents a robust predictive analysis grounded in fundamental spectroscopic principles. We will elucidate its structural features through a comparative lens, benchmarking its predicted spectral data against well-characterized, structurally analogous compounds. This approach not only confirms the identity of the target molecule but also provides researchers with a practical framework for characterizing novel compounds.

Introduction and Rationale

This compound (Molecular Formula: C₈H₆BrF₂NO) belongs to a class of compounds often utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals. Accurate structural verification is paramount for its use in subsequent reaction steps. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this verification process.

This guide will systematically predict and interpret the ¹H NMR, ¹³C NMR, FTIR, and MS spectra of the target compound. To provide context and enhance the reliability of our predictions, we will compare these findings with the known spectral features of three carefully selected alternative compounds:

  • Alternative 1: 2-chloro-N-(2,6-dimethylphenyl)acetamide: This analog allows for a direct comparison of the effect of changing the halogen on the acetyl group (Bromo vs. Chloro) while maintaining a 2,6-disubstituted phenyl ring.[1][2]

  • Alternative 2: N-(2,6-difluorophenyl)acetamide: As the direct precursor, this compound helps isolate the spectroscopic contributions of the bromoacetyl moiety.[3][4]

  • Alternative 3: 2-bromo-N-(2,4-difluorophenyl)acetamide: This constitutional isomer highlights how the positions of the fluorine atoms on the aromatic ring critically influence the spectroscopic output, particularly in NMR.[5][6][7]

Comparative Structural Overview

A clear understanding of the structural similarities and differences is essential before delving into the spectroscopic data. The following diagram illustrates the molecular structures of our target compound and the selected alternatives.

G cluster_target Target Compound cluster_alt1 Alternative 1 cluster_alt2 Alternative 2 cluster_alt3 Alternative 3 T This compound A1 2-chloro-N-(2,6-dimethylphenyl)acetamide T->A1 Halogen & Ring Substituent Change A2 N-(2,6-difluorophenyl)acetamide T->A2 Parent Amide A3 2-bromo-N-(2,4-difluorophenyl)acetamide T->A3 Isomeric Fluorine Position

Figure 1: Structural relationships between the target compound and its comparative alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the molecular framework by probing the chemical environments of ¹H and ¹³C nuclei. The presence of fluorine introduces additional complexity and diagnostic value through heteronuclear (H-F and C-F) coupling.

¹H NMR Spectroscopy

The proton NMR spectrum allows for the identification and quantification of hydrogen atoms in different electronic environments.

Predicted ¹H NMR Data for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale and Comparative Insights
-NH (Amide)~8.2Broad Singlet1HThe deshielded nature is typical for amide protons. Its chemical shift is solvent-dependent and may broaden or exchange with D₂O. This is consistent across all N-phenylacetamide analogs.
Ar-H (H4) ~7.2-7.4Triplet1HThis proton is coupled to two equivalent fluorine atoms at positions 2 and 6, resulting in a triplet. This pattern is unique to the 2,6-difluoro substitution and distinguishes it from the 2,4-difluoro isomer (Alternative 3), which would show more complex splitting.[5]
Ar-H (H3, H5) ~7.0-7.2Multiplet2HThese two equivalent protons are coupled to the H4 proton and the adjacent fluorine atom, leading to a complex multiplet (often a doublet of triplets).
-CH₂Br ~4.1Singlet2HThe methylene protons are adjacent to two strong electron-withdrawing groups (carbonyl and bromine), shifting them significantly downfield. This signal is expected to be further downfield than the corresponding -CH₂Cl signal in Alternative 1 (~4.3 ppm) due to bromine's slightly lower electronegativity but higher polarizability.

Comparative ¹H NMR Data Summary

Compound-CH₂X (ppm)Aromatic-H (ppm)-NH (ppm)
Target (Predicted) ~4.1 (s, 2H)~7.0-7.4 (m, 3H)~8.2 (br s, 1H)
Alternative 1 ~4.3 (s, 2H, X=Cl)~7.2 (s, 3H)~8.3 (br s, 1H)
Alternative 2 N/A (CH₃ at ~2.2 ppm)~7.0-7.3 (m, 3H)~7.8 (br s, 1H)
Alternative 3 (Predicted) ~4.0 (s, 2H)~7.0-8.4 (m, 3H)~8.3 (br s, 1H)
¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon skeleton. The key features are the large chemical shifts and C-F coupling constants for carbons bonded to fluorine.

Predicted ¹³C NMR Data for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)C-F Coupling (J, Hz)Rationale and Comparative Insights
C=O (Amide)~164-The carbonyl carbon appears in the typical amide region. This chemical shift is relatively insensitive to the halogen on the alpha-carbon.
C2, C6 (Ar, C-F)~158¹J(C-F) ≈ 250These carbons are directly attached to fluorine, causing a significant downfield shift and a large one-bond coupling constant. This is a hallmark of fluorinated aromatic rings.
C1 (Ar, C-N)~115²J(C-F) ≈ 15The ipso-carbon attached to the nitrogen is shielded and shows a smaller two-bond coupling to the two fluorine atoms, often appearing as a triplet.
C4 (Ar, C-H)~130³J(C-F) ≈ 10This carbon's chemical shift and its three-bond coupling to fluorine are diagnostic for confirming the substitution pattern.
C3, C5 (Ar, C-H)~112²J(C-F) ≈ 20These carbons are shielded by the ortho fluorine atoms and exhibit a characteristic two-bond coupling.
-CH₂Br ~28-The chemical shift of this carbon is highly dependent on the attached halogen. It is expected to be significantly upfield compared to the corresponding -CH₂Cl carbon in Alternative 1 (~42 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying key functional groups within a molecule based on their characteristic vibrational frequencies.

Predicted FTIR Data for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)IntensityRationale and Comparative Insights
N-H Stretch 3280 - 3320Medium-StrongThis sharp peak is characteristic of a secondary amide N-H bond. Its position can be influenced by hydrogen bonding.
C-H Stretch (Aromatic)3050 - 3150MediumTypical for C-H bonds on a phenyl ring.
C=O Stretch (Amide I)1680 - 1700StrongThis is one of the most intense and diagnostic peaks in the spectrum. Its position is slightly higher than in simple amides due to the electron-withdrawing nature of the adjacent groups.
N-H Bend (Amide II)1530 - 1560StrongThis peak, coupled with the Amide I band, is definitive for a secondary amide linkage.
C-F Stretch 1100 - 1300StrongThe presence of strong absorptions in this region is a clear indicator of the C-F bonds.
C-Br Stretch 600 - 700MediumThis peak in the fingerprint region confirms the presence of the bromoacetyl moiety.

Comparative FTIR Data Summary

Functional GroupTarget (Predicted) Alternative 1 [1]Alternative 2
N-H Stretch (cm⁻¹) ~3300~3250~3290
C=O Stretch (cm⁻¹) ~1690~1670~1670
C-X Stretch (cm⁻¹) ~650 (C-Br)~750 (C-Cl)N/A

The most significant difference between the target and Alternative 1 would be the position of the carbon-halogen stretch, which is found at a lower frequency for the C-Br bond due to the larger mass of bromine.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its elemental composition.

Predicted Mass Spectrum for this compound

For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable. The key diagnostic feature will be the isotopic pattern of the molecular ion due to the presence of bromine.

IonPredicted m/zRationale and Key Features
[M]⁺• (Molecular Ion)249 / 251Isotopic Signature: The presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes in ~1:1 natural abundance) will result in two peaks of nearly equal intensity separated by 2 Da. This is a definitive confirmation of a monobrominated compound.
[M - Br]⁺ 170Loss of the bromine radical, a common fragmentation pathway for bromoalkanes.
[C₆H₃F₂NH]⁺• 129Cleavage of the amide bond, resulting in the 2,6-difluoroaniline fragment.
[C₂H₂BrO]⁺ 121 / 123Fragment corresponding to the bromoacetyl cation, which will also exhibit the characteristic 1:1 bromine isotopic pattern.

The predicted collision cross-section values for various adducts, such as [M+H]⁺ at m/z 249.96736 and [M+Na]⁺ at m/z 271.94930, can also be used for identification in high-resolution mass spectrometry.[8]

Experimental Protocols

The following are standardized, self-validating protocols for acquiring the spectroscopic data discussed.

Workflow for Spectroscopic Characterization

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation Prep Purify Compound (Recrystallization/Chromatography) Dry Dry Under Vacuum Prep->Dry FTIR FTIR Spectroscopy (ATR or KBr Pellet) Dry->FTIR NMR NMR Spectroscopy (Dissolve in CDCl₃ or DMSO-d₆) Dry->NMR MS Mass Spectrometry (Dilute in MeOH/ACN) Dry->MS Interpret Correlate & Interpret Spectra FTIR->Interpret NMR->Interpret MS->Interpret Compare Compare with Predicted Data & Known Analogs Interpret->Compare Confirm Confirm Structure Compare->Confirm

Figure 2: General workflow for the structural elucidation of the target compound.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Transfer: Filter the solution through a small cotton plug into a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer (e.g., 400 MHz). Lock and shim the instrument to the solvent signal to ensure magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be used to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve adequate signal intensity.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: FTIR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact using the pressure clamp.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Record the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Protocol 3: Mass Spectrometry (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

  • Method: Infuse the sample solution directly into the mass spectrometer or inject it via an LC system. Acquire data in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and its characteristic isotopic pattern. Compare the measured accurate mass to the theoretical mass calculated for the molecular formula C₈H₆BrF₂NO.

Conclusion

References

  • IJRAR. (n.d.). PREPARATION, GROWTH, SPECTRAL, THERMAL AND BAND GAP STUDIES OF PHENYL HYDRAZONE OF N –PHENYLACETAMIDE (PHPA) CRYSTAL. IJRAR.org. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Theoretical Spectroscopic Analysis on N-((1-(phenyl-sulfonyl)-1H-indol-3-Yl)methyl)acetamide. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 1 measured in d 7 -dmf and d 6 -dmso at 303 K. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromoacetamide. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. PubChem. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, 2-chloro-N-(2,6-diethylphenyl)-. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Bromoacetamide. NIST WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-N-(4-bromo-2-fluorophenyl)acetamide, N-acetyl-. SpectraBase. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-N-(4-fluorophenyl)acetamide. PubChem. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(2,6-difluorophenyl)-. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-bromo-2,6-difluorophenyl)acetamide. PubChem. Retrieved from [Link]

  • BMRB. (n.d.). bmse000825 Acetamide. BMRB. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(2-bromophenyl)-. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, 2-chloro-. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). Acetamide,N-(2,6-difluorophenyl)-. NIST WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetamide - Optional[1H NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Royal Society of Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetamide, N-[2-[[(2-bromo-4,6-dimethylphenyl)methyl]thio]phenyl]-. SpectraBase. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-bromo-2-fluorophenyl)acetamide. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. Retrieved from [Link]

  • Chegg. (2021). Solved Infrared Spectrum. Chegg.com. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Guide: Proper Disposal Procedures for 2-bromo-N-(2,6-difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

2-bromo-N-(2,6-difluorophenyl)acetamide (CAS: 149053-57-6) is a halogenated organic compound featuring an


-bromoacetamide motif. This structural element renders the compound a potent alkylating agent  and a likely lachrymator .

Operational Directive:

  • Do NOT dispose of this compound down the drain.

  • Do NOT mix with general non-halogenated organic waste.

  • MANDATORY: Segregate into Halogenated Organic Waste streams destined for high-temperature incineration (>1100°C).

This guide defines the specific protocols for waste segregation, containment, and disposal to ensure compliance with RCRA standards and minimize personnel exposure.

Hazard Identification & Risk Assessment

Before initiating disposal, the chemical nature of the waste must be understood to prevent incompatibility incidents.

PropertySpecificationOperational Implication
CAS Number 149053-57-6Unique identifier for waste manifesting.
Chemical Class

-Haloacetamide
Alkylating Agent: Reacts with nucleophiles (DNA, proteins). Potential sensitizer.[1]
Physical State Solid (Crystalline)Dust generation is a primary inhalation risk during transfer.
Solubility Low Aqueous SolubilityWaste will primarily be solid or organic solvent-based.
Hazards (GHS) Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Requires full PPE (Nitrile gloves, safety goggles, lab coat).
Incompatibilities Strong Oxidizers, Strong BasesDo not mix with bleach or concentrated caustic solutions (risk of exothermic hydrolysis or toxic byproducts).

Waste Segregation & Containerization[1][2][3][4]

Effective disposal begins with strict segregation. The presence of bromine and fluorine atoms necessitates a specific disposal pathway to prevent the formation of toxic byproducts (e.g., brominated dioxins) during standard incineration.

Solid Waste (Pure Compound)
  • Container: High-density polyethylene (HDPE) or glass jar with a screw-top lid.

  • Labeling: Must be labeled "Hazardous Waste - Toxic Solid (Halogenated)" .

  • Contents: Pure substance, expired stocks, or synthesis failures.

Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Matrix: Since the compound is lipophilic, it will likely be dissolved in organic solvents (DCM, Ethyl Acetate, DMSO).

  • Stream: Halogenated Organic Waste .

  • Critical Rule: Do not mix with aqueous acidic waste or oxidizers.

  • Container: Safety can (Type I or II) or chemically resistant HDPE carboy.

Contaminated Debris (PPE, Weigh Boats)
  • Protocol: Place all contaminated gloves, weighing papers, and pipettes into a clear polyethylene bag.

  • Secondary Containment: Seal the bag and place it inside a secondary hazardous waste box/drum.

  • Sharps: Contaminated needles/glass must go into a rigid Bio/Chem Sharps Container , not soft trash.

Disposal Decision Matrix (Workflow)

The following logic gate ensures the correct waste stream selection based on the physical state and concentration of the material.

DisposalMatrix cluster_legend Key Start Waste Material Identified: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris SolidContainer Place in Screw-Top HDPE/Glass Container Solid->SolidContainer SolventCheck Is solvent Aqueous or Organic? Liquid->SolventCheck DoubleBag Double Bag in Clear Polyethylene Debris->DoubleBag LabelSolid Label: 'Hazardous Waste Solid - Halogenated' SolidContainer->LabelSolid Incineration FINAL DISPOSAL: High-Temp Incineration (>1100°C) with Scrubber LabelSolid->Incineration Organic Organic Solvent SolventCheck->Organic Majority Aqueous Aqueous (Trace) SolventCheck->Aqueous Rare HaloStream Segregate into HALOGENATED Waste Carboy Organic->HaloStream TraceStream Collect in Aqueous Toxic Waste Aqueous->TraceStream HaloStream->Incineration TraceStream->Incineration DoubleBag->Incineration Action Action Step Critical Critical Control Point

Figure 1: Operational decision matrix for segregating this compound waste streams.

Spill Response Protocol

In the event of a spill, immediate containment is necessary to prevent alkylating vapors or dust from spreading.

Minor Spill (< 5 grams / < 10 mL)
  • Alert: Notify nearby personnel.

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat. If powder is aerosolized, use an N95 or half-mask respirator.

  • Containment:

    • Solids: Gently cover with wet paper towels to prevent dust dispersion, then scoop into a waste container.

    • Liquids: Cover with an inert absorbent (vermiculite or chemically treated pads). Do not use sawdust (fire risk with potential oxidizers).

  • Decontamination: Clean the surface with a mild surfactant solution followed by water. Collect all wipes as hazardous waste.

Major Spill (> 5 grams / > 10 mL)
  • Evacuate: Clear the immediate area.

  • Isolate: Close lab doors to allow HVAC systems to contain vapors.

  • Contact: Call EHS / Emergency Response immediately.

Regulatory & Compliance Framework

Adhering to these regulations ensures your facility avoids fines and environmental liability.

  • RCRA Classification (USA):

    • While not explicitly a "U" or "P" listed waste by specific CAS name, this compound falls under Characteristic Hazardous Waste due to toxicity and reactivity.

    • It typically requires coding as D001 (if in ignitable solvent) or Toxic per state-specific "Right-to-Know" lists.

    • Halogenated Solvent Rule: If dissolved in spent halogenated solvents (e.g., Methylene Chloride), the mixture adopts the F002 code.[2]

  • Incineration Standards:

    • Because of the Fluorine and Bromine content, this waste must be incinerated at temperatures >1100°C with a residence time of at least 2 seconds.[3] This prevents the formation of Polybrominated Dibenzodioxins/Furans (PBDD/Fs).

References

  • PubChem. (2025).[4] Compound Summary: this compound (CAS 149053-57-6). National Library of Medicine. [Link]

  • U.S. EPA. (2025). RCRA Hazardous Waste Codes for Halogenated Organic Compounds (F-Codes). Environmental Protection Agency.[5][6] [Link]

  • Aerosol and Air Quality Research. (2023). Emission of Brominated Pollutants during Thermal Treatment.[7][Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.